3-Bromoquinoline-5-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromoquinoline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-6-4-8-7(10(13)14)2-1-3-9(8)12-5-6/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSLKFZOVNDIDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(C=NC2=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858602 | |
| Record name | 3-Bromoquinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1344046-12-3 | |
| Record name | 3-Bromo-5-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1344046-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromoquinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Bromoquinoline-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3-bromoquinoline-5-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. Due to the absence of a documented direct synthesis, this guide details a multi-step approach commencing from 3-aminoquinoline. The described pathway involves a sequence of bromination, palladium-catalyzed carbonylation, ester hydrolysis, and a Sandmeyer reaction to yield the final product. Each step is presented with detailed experimental protocols compiled from established chemical literature.
Strategic Approach: A Multi-Step Synthesis
The synthesis of this compound is strategically approached through the formation and subsequent transformation of a key intermediate, 3-aminoquinoline-5-carboxylic acid. This strategy circumvents the challenges associated with the direct and regioselective bromination of the quinoline-5-carboxylic acid core, which typically favors substitution at the 5- and 8-positions.
The proposed synthetic pathway unfolds in four key stages:
-
Regioselective Bromination: Introduction of a bromine atom at the 5-position of 3-aminoquinoline.
-
Palladium-Catalyzed Carbonylation: Formation of a methyl carboxylate group at the 5-position.
-
Ester Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid.
-
Sandmeyer Reaction: Transformation of the 3-amino group to the target 3-bromo substituent.
Detailed Synthesis Pathways and Experimental Protocols
Pathway 1: Synthesis via 3-Aminoquinoline Intermediate
This pathway represents the most viable route based on available chemical precedents.
Figure 1: Proposed synthesis pathway for this compound.
Step 1: Synthesis of 3-Amino-5-bromoquinoline
This initial step involves the electrophilic bromination of 3-aminoquinoline. The amino group directs the incoming electrophile, and the use of specific conditions aims for regioselective bromination at the C-5 position.
Experimental Protocol:
-
In a glass flask, add sulfuric acid and cool it to 0°C using an ice-salt bath.
-
To the cooled acid, add 3-aminoquinoline, followed by the addition of silver sulfate.[1]
-
Slowly add bromine dropwise to the reaction mixture while maintaining the temperature at 0°C.[1]
-
After the addition is complete, allow the reaction to proceed at room temperature overnight.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water and neutralize it to an alkaline pH with sodium carbonate.[1]
-
Extract the product with ethyl acetate (3x).[1]
-
Dry the combined organic phases over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography to obtain 3-amino-5-bromoquinoline.[1]
| Reagent/Solvent | Molar Ratio/Concentration | Notes |
| 3-Aminoquinoline | 1.0 eq | Starting material |
| Bromine | - | Specific stoichiometry not detailed in the source |
| Sulfuric Acid | - | As solvent |
| Silver Sulfate | - | Catalyst |
| Sodium Carbonate | - | For neutralization |
| Ethyl Acetate | - | Extraction solvent |
Table 1: Reagents and conditions for the synthesis of 3-Amino-5-bromoquinoline.
Step 2: Synthesis of Methyl 3-aminoquinoline-5-carboxylate
This step utilizes a palladium-catalyzed carbonyl insertion reaction to introduce a methyl ester group at the 5-position of the quinoline ring.
Experimental Protocol:
-
In a reaction vessel, combine 3-amino-5-bromoquinoline, methanol, and N,N-dimethylformamide (DMF).[1]
-
Add palladium chloride and triethylamine to the mixture.[1]
-
Heat the reaction mixture. The specific temperature and reaction time should be optimized and monitored by TLC.
-
Once the reaction is complete, remove the solvents under reduced pressure.[1]
-
Extract the residue with ethyl acetate (3x).[1]
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate.[1]
-
Purify the crude product by column chromatography to yield methyl 3-aminoquinoline-5-carboxylate.[1]
| Reagent/Solvent | Molar Ratio/Concentration | Notes |
| 3-Amino-5-bromoquinoline | 1.0 eq | Starting material |
| Carbon Monoxide | - | Carbonyl source |
| Palladium Chloride | Catalytic amount | Catalyst |
| Triethylamine | - | Base |
| Methanol/DMF | - | Solvent system |
Table 2: Reagents and conditions for the synthesis of Methyl 3-aminoquinoline-5-carboxylate.
Step 3: Hydrolysis of Methyl 3-aminoquinoline-5-carboxylate
The methyl ester is hydrolyzed to the corresponding carboxylic acid in this step.
Experimental Protocol:
-
Dissolve methyl 3-aminoquinoline-5-carboxylate in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of lithium hydroxide (LiOH) to the solution.[2]
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 3-aminoquinoline-5-carboxylic acid.
| Reagent/Solvent | Molar Ratio/Concentration | Notes |
| Methyl 3-aminoquinoline-5-carboxylate | 1.0 eq | Starting material |
| Lithium Hydroxide | Excess | Hydrolyzing agent |
| THF/Water | - | Solvent system |
Table 3: Reagents and conditions for the hydrolysis to 3-Aminoquinoline-5-carboxylic acid.
Step 4: Synthesis of this compound via Sandmeyer Reaction
The final step involves the conversion of the 3-amino group to a bromo group using the Sandmeyer reaction.
Figure 2: Workflow for the Sandmeyer reaction.
Experimental Protocol:
-
Suspend 3-aminoquinoline-5-carboxylic acid in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and collect the precipitated product by filtration.
-
Wash the crude product with water and recrystallize from a suitable solvent to obtain pure this compound.
| Reagent/Solvent | Molar Ratio/Concentration | Notes |
| 3-Aminoquinoline-5-carboxylic acid | 1.0 eq | Starting material |
| Sodium Nitrite | ~1.1 eq | Diazotizing agent |
| Hydrobromic Acid | Excess | Acid medium |
| Copper(I) Bromide | Catalytic to stoichiometric | Catalyst |
Table 4: Reagents and conditions for the Sandmeyer reaction.
Alternative Retrosynthetic Approaches
While the pathway via the 3-amino intermediate is the most clearly defined, other classical quinoline syntheses could theoretically be adapted. These are presented here for consideration, though specific experimental validations for the target molecule are lacking in the literature.
Doebner-von Miller Reaction
This approach would involve the reaction of an appropriately substituted aniline with an α,β-unsaturated carbonyl compound.
Figure 3: Theoretical Doebner-von Miller approach.
Skraup Synthesis
The Skraup synthesis utilizes glycerol, an aniline derivative, and an oxidizing agent in the presence of sulfuric acid.
Figure 4: Theoretical Skraup synthesis approach.
The primary challenge in these alternative pathways lies in the final bromination step. Direct bromination of quinoline-5-carboxylic acid would likely lead to a mixture of isomers, necessitating a difficult purification process.
Quantitative Data Summary
The following table summarizes the key quantitative aspects of the primary proposed synthesis pathway. Note that specific yields for each step in the synthesis of the target molecule are not explicitly available in the cited literature and would require experimental determination.
| Step | Reaction | Key Reagents | Typical Yields (General) |
| 1 | Bromination | 3-Aminoquinoline, Br₂, H₂SO₄, Ag₂SO₄ | Moderate to Good |
| 2 | Carbonylation | 3-Amino-5-bromoquinoline, CO, PdCl₂ | Good to Excellent |
| 3 | Hydrolysis | Methyl 3-aminoquinoline-5-carboxylate, LiOH | High to Quantitative |
| 4 | Sandmeyer | 3-Aminoquinoline-5-carboxylic acid, NaNO₂, CuBr | Moderate to Good |
Table 5: Summary of reactions and typical yields for analogous transformations.
Conclusion
The synthesis of this compound is best approached through a well-designed, multi-step pathway involving the formation of a 3-aminoquinoline-5-carboxylic acid intermediate. This guide provides a detailed roadmap for researchers, outlining the necessary reactions and experimental protocols based on established chemical principles. While the overall yield of this synthetic route requires experimental validation, the individual steps are based on reliable and well-documented transformations in organic chemistry. The successful synthesis of this target molecule will provide a valuable building block for the development of novel therapeutic agents and other advanced materials.
References
An In-depth Technical Guide to 3-Bromoquinoline-5-carboxylic Acid (CAS No. 1344046-12-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromoquinoline-5-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document details its chemical properties, synthesis, and potential applications, with a focus on its role as a putative inhibitor of protein kinase CK2.
Chemical and Physical Properties
This compound is a substituted quinoline derivative. The presence of the bromine atom and the carboxylic acid group on the quinoline scaffold makes it a versatile intermediate for further chemical modifications, particularly for the development of novel therapeutic agents.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1344046-12-3 |
| Molecular Formula | C₁₀H₆BrNO₂ |
| Molecular Weight | 252.06 g/mol |
| Appearance | Solid (form may vary) |
| Boiling Point | 416.8 ± 25.0 °C (Predicted) |
| Storage Temperature | Room Temperature, Dry Area |
Synthesis of this compound
Proposed Experimental Protocol: Pfitzinger Reaction
This protocol outlines a potential synthetic pathway. Optimization of reaction conditions, including temperature, reaction time, and purification methods, would be necessary to achieve a high yield of the final product.
Materials:
-
Substituted isatin (e.g., 3-bromo-isatin)
-
A carbonyl compound with an α-methylene group
-
Potassium hydroxide (KOH) or other suitable base
-
Ethanol/Water solvent mixture
-
Hydrochloric acid (HCl) for acidification
-
Appropriate solvents for extraction and purification (e.g., ethyl acetate, dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
Condensation: A mixture of a suitably substituted isatin (e.g., an isatin bearing a bromine at the corresponding position to yield the 3-bromo product) and a carbonyl compound containing an α-methylene group is refluxed in a solution of potassium hydroxide in an ethanol/water mixture.[1]
-
Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) to determine the point of completion.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The ethanol is removed under reduced pressure.
-
Acidification: The aqueous residue is diluted with water and then acidified with dilute hydrochloric acid to precipitate the crude this compound.
-
Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.[1]
Logical Workflow for the Proposed Synthesis:
Caption: Proposed Pfitzinger reaction workflow for the synthesis of this compound.
Potential Application in Drug Discovery: Inhibition of Protein Kinase CK2
Recent research has highlighted derivatives of 3-quinoline carboxylic acid as potential inhibitors of protein kinase CK2.[2][3][4] CK2 is a serine/threonine kinase that is implicated in various cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation is associated with several diseases, including cancer.[3]
The general structure of 3-quinoline carboxylic acid provides a scaffold that can be modified to enhance inhibitory activity and selectivity for CK2. The introduction of a bromine atom at the 3-position, as in this compound, can influence the electronic properties and steric interactions of the molecule within the ATP-binding site of the kinase.
Signaling Pathway Context
Protein kinase CK2 is a constitutively active enzyme that phosphorylates a wide range of substrates, thereby regulating numerous signaling pathways. Its inhibition can lead to the downstream modulation of these pathways, potentially inducing apoptosis in cancer cells or reducing inflammation.
Illustrative Signaling Pathway:
Caption: Putative mechanism of action of this compound as a Protein Kinase CK2 inhibitor.
Conclusion
This compound represents a valuable chemical entity for researchers in drug discovery and materials science. Its structural features allow for diverse chemical modifications, and its potential as a protein kinase CK2 inhibitor warrants further investigation. The synthetic and mechanistic insights provided in this guide serve as a foundation for future research and development efforts centered on this promising compound.
References
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Renaissance of a Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Quinoline Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The quinoline ring, a privileged scaffold in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Its inherent versatility and broad spectrum of biological activities have cemented its importance in drug discovery. This technical guide provides an in-depth exploration of recent advancements in the discovery and synthesis of novel quinoline carboxylic acids, offering a comprehensive resource for researchers in the field. This document details synthetic methodologies, summarizes key biological data, and outlines experimental protocols for the evaluation of these promising compounds.
Synthetic Strategies for Novel Quinoline Carboxylic Acids
The construction of the quinoline core is a well-established area of organic synthesis, with several named reactions providing reliable routes to this heterocyclic system. The choice of synthetic strategy is often dictated by the desired substitution pattern on the quinoline ring.
The Doebner Reaction
A cornerstone in the synthesis of 2-substituted quinoline-4-carboxylic acids is the Doebner reaction. This one-pot, three-component condensation of an aniline, an aldehyde, and pyruvic acid offers a straightforward approach to a diverse range of analogs.[1] While classic conditions can be limiting, particularly with electron-deficient anilines, modern modifications have significantly broadened the scope and improved yields of this reaction.[2][3]
The Pfitzinger Reaction
The Pfitzinger reaction provides an alternative and powerful method for the synthesis of quinoline-4-carboxylic acids, especially those with substitution at the 2- and 3-positions.[4] This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5][6] The initial hydrolysis of isatin to isatinic acid is a key step, which then condenses with the carbonyl compound to form the quinoline ring system.
The Conrad-Limpach-Knorr Synthesis
For the synthesis of 2- and 4-hydroxyquinolines (quinolones), the Conrad-Limpach-Knorr synthesis is a widely employed method. This reaction involves the condensation of anilines with β-ketoesters. The reaction conditions, particularly temperature, can be tuned to selectively favor the formation of either the 4-quinolone (kinetic product) or the 2-quinolone (thermodynamic product).
Biological Activities of Novel Quinoline Carboxylic Acids
Quinoline carboxylic acids have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the treatment of various diseases.
Antibacterial Activity
The quinoline scaffold is famously associated with antibacterial agents, with the fluoroquinolones being a prominent class of antibiotics. Novel quinoline carboxylic acid derivatives continue to be explored for their potential to combat bacterial infections, including those caused by multidrug-resistant strains.[7][8][9] The primary mechanism of action for many antibacterial quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.
Anticancer Activity
A significant area of research focuses on the development of quinoline carboxylic acids as anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
One of the most promising targets for this class of compounds is dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][10] By inhibiting DHODH, these compounds deplete the pyrimidine pool necessary for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][10]
Anti-inflammatory and Other Activities
Beyond their antibacterial and anticancer properties, quinoline carboxylic acids have also been investigated for their anti-inflammatory, antiviral, antimalarial, and antitubercular activities.[3][5][11]
Data Presentation
The following tables summarize the quantitative biological data for a selection of novel quinoline carboxylic acid derivatives.
Table 1: Antibacterial Activity of Novel Quinoline Carboxylic Acid Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Amifloxacin (16) | Escherichia coli Vogel | 0.25 | [7] |
| Compound 5d | Staphylococcus aureus | 0.125 | [9] |
| Escherichia coli | 1 | [9] | |
| Pseudomonas aeruginosa | 8 | [9] | |
| Compound 6 | Bacillus cereus | 3.12 | [8] |
| Staphylococcus aureus | 6.25 | [8] | |
| Pseudomonas aeruginosa | 12.5 | [8] | |
| Escherichia coli | 25 | [8] |
Table 2: Anticancer and DHODH Inhibitory Activity of Novel Quinoline-4-Carboxylic Acid Derivatives
| Compound ID | Target/Cell Line | IC50 | Reference |
| Compound 41 | DHODH | 9.71 ± 1.4 nM | [1][10][12] |
| Compound 43 | DHODH | 26.2 ± 1.8 nM | [1][10][12] |
| Compound 46 | DHODH | 28.3 ± 3.3 nM | [1][10][12] |
| Brequinar Analog (3) | DHODH | 0.250 ± 0.11 µM | [10] |
| Quinoline 13 | HeLa | 8.3 µM | [13] |
| Tetrahydroquinoline 18 | HeLa | 13.15 µM | [13] |
| Quinoline 12 | PC3 | 31.37 µM | [13] |
| Quinoline-2-carboxylic acid aryl ester | PC3 | 26 µg/mL | [14] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of novel quinoline carboxylic acids.
Synthesis Protocols
-
A solution of the appropriate 3- or 4-aminobenzophenone (1 mmol), an aromatic aldehyde (1 mmol), and pyruvic acid (2 mmol) in ethanol (15 ml) is refluxed for 5-7 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and then with diethyl ether.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-arylquinoline-4-carboxylic acid.
-
A solution of a ketone (0.07 mol), isatin (0.07 mol), and potassium hydroxide (0.2 mol) in ethanol (25 ml) is refluxed for 24 hours.
-
After distillation of most of the solvent, water is added.
-
Neutral impurities are removed by ether extraction.
-
The aqueous layer is acidified with acetic acid until neutralization.
-
The precipitated solid is filtered, washed with water, and dried to yield the quinoline-4-carboxylic acid derivative.
Biological Assay Protocols
The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
A standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) is added to each well.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Recombinant human DHODH is pre-incubated with the test compound in a buffer containing Tris-HCl, KCl, coenzyme Q10, Triton X-100, and 2,6-dichloroindophenol (DCIP) at 25°C for 30 minutes.
-
The reaction is initiated by the addition of dihydroorotic acid.
-
The reduction of DCIP is monitored by measuring the decrease in absorbance at 600 nm using a microplate reader.
-
IC50 values are calculated from the dose-response curves.
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours at 37°C.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control, and IC50 values are determined.
Visualizations
The following diagrams illustrate key concepts and workflows related to the discovery and synthesis of novel quinoline carboxylic acids.
Caption: A generalized experimental workflow for the discovery and development of novel quinoline carboxylic acids.
References
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic Bromination of Quinoline-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties. The functionalization of the quinoline ring system is a key strategy for modulating the pharmacological profile of these molecules. Electrophilic bromination, in particular, introduces a versatile handle for further synthetic transformations, such as cross-coupling reactions, enabling the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the electrophilic bromination of quinoline-5-carboxylic acid, focusing on the underlying chemical principles, regioselectivity, experimental protocols, and reaction mechanisms.
Reaction Mechanism and Regioselectivity
The electrophilic bromination of quinoline-5-carboxylic acid is an electrophilic aromatic substitution (EAS) reaction. The quinoline ring system is generally less reactive towards electrophiles than benzene due to the electron-withdrawing effect of the nitrogen atom. In acidic media, the nitrogen atom is protonated, further deactivating the ring system. Consequently, electrophilic attack occurs preferentially on the more electron-rich carbocyclic (benzene) ring rather than the pyridinone ring.
The regioselectivity of the bromination is governed by the directing effects of both the quinoline nitrogen and the carboxylic acid substituent at the C5 position. The carboxylic acid group is a deactivating, meta-directing substituent. Therefore, it will direct incoming electrophiles to the C7 position. However, electrophilic substitution on the quinoline ring is generally favored at the C5 and C8 positions. Given that the C5 position is already substituted, the C8 position is a likely site for bromination. The interplay of these directing effects suggests that the bromination of quinoline-5-carboxylic acid will likely yield a mixture of products, with the major isomer being dependent on the specific reaction conditions.
dot code block:
Caption: General mechanism of electrophilic bromination.
Experimental Protocols
While a specific protocol for the electrophilic bromination of quinoline-5-carboxylic acid is not extensively reported, methodologies for similar quinoline derivatives can be adapted. N-Bromosuccinimide (NBS) in the presence of a strong acid, such as sulfuric acid, is a common reagent system for the bromination of deactivated aromatic rings.
General Procedure for Bromination using NBS in Sulfuric Acid
-
Reaction Setup: To a stirred solution of concentrated sulfuric acid, cooled in an ice-water bath, add quinoline-5-carboxylic acid portion-wise, ensuring the temperature is maintained below 10 °C.
-
Reagent Addition: Once the quinoline-5-carboxylic acid is completely dissolved, add N-bromosuccinimide (NBS) in small portions over a period of 30 minutes, maintaining the low temperature.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
dot code block:
Caption: General experimental workflow for bromination.
Data Presentation
The following table summarizes representative reaction conditions for the bromination of various quinoline derivatives, which can serve as a starting point for optimizing the bromination of quinoline-5-carboxylic acid.
| Substrate | Brominating Agent | Solvent/Acid | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| Quinoline | NBS | H₂SO₄ | 25 | 2 | 5-Bromoquinoline & 8-Bromoquinoline | - | [1] |
| 8-Hydroxyquinoline | Br₂ | CH₃CN | 0 | 24 | 5,7-Dibromo-8-hydroxyquinoline | - | [2] |
| 8-Methoxyquinoline | Br₂ | CH₂Cl₂ | 25 | 48 | 5-Bromo-8-methoxyquinoline | 92 | [2] |
| 8-Aminoquinoline | Br₂ | CH₂Cl₂ | 25 | - | 5-Bromo & 5,7-Dibromo derivatives | - | [2] |
Conclusion
The electrophilic bromination of quinoline-5-carboxylic acid is a challenging yet important transformation for the synthesis of functionalized quinoline derivatives. A thorough understanding of the underlying reaction mechanism and the directing effects of the substituents is crucial for predicting and controlling the regioselectivity of the reaction. The experimental protocols and data presented in this guide, derived from closely related systems, provide a solid foundation for researchers to develop and optimize the synthesis of brominated quinoline-5-carboxylic acid derivatives for applications in drug discovery and development. Careful optimization of reaction conditions, including the choice of brominating agent, solvent, and temperature, will be key to achieving high yields and desired regioselectivity.
References
3-Bromoquinoline-5-carboxylic acid molecular structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 3-Bromoquinoline-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science.
Molecular Structure and Identifiers
This compound is a derivative of quinoline, featuring a bromine substituent at the 3-position and a carboxylic acid group at the 5-position. Its chemical structure is foundational to its reactivity and potential biological activity.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1344046-12-3[1][2][3] |
| Molecular Formula | C₁₀H₆BrNO₂[2] |
| Molecular Weight | 252.06 g/mol [2] |
| SMILES | O=C(O)c1cccc2ncc(Br)cc12 |
| InChI Key | AHSLKFZOVNDIDM-UHFFFAOYSA-N[4] |
Molecular Structure Diagram:
Caption: Molecular structure of this compound.
Physicochemical Properties
Detailed experimental data for the physicochemical properties of this compound are not widely available in the public domain. The following table summarizes the available information and provides estimated values based on related compounds.
| Property | Value | Source/Notes |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | Likely soluble in organic solvents like DMSO and DMF. |
| pKa | Data not available | The carboxylic acid group is expected to have a pKa in the range of 4-5, typical for aromatic carboxylic acids. The quinoline nitrogen is weakly basic. |
| Appearance | Solid[4] | - |
| Storage | Sealed in dry, room temperature[2] | - |
Spectral Data
While specific spectra for this compound are not readily published, the expected spectral characteristics can be inferred from the analysis of its parent compound, 3-bromoquinoline, and general principles of spectroscopy for carboxylic acids.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region. The protons on the pyridine ring (positions 2 and 4) would likely be the most deshielded. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.
-
¹³C NMR: The carbon NMR spectrum should display ten distinct signals. The carbonyl carbon of the carboxylic acid would be found in the range of 165-185 ppm. The carbon atom attached to the bromine (C-3) would also have a characteristic chemical shift.
3.2. Mass Spectrometry (MS)
The mass spectrum is expected to show a characteristic molecular ion peak (M+) and a prominent M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom due to its isotopic distribution (⁷⁹Br and ⁸¹Br).
3.3. Infrared (IR) Spectroscopy
The IR spectrum would be characterized by a very broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong carbonyl (C=O) stretching absorption is expected between 1710 and 1760 cm⁻¹.
Synthesis and Reactivity
Potential Synthetic Workflow:
References
The Enduring Scaffold: A Technical Guide to Quinoline-Based Heterocyclic Compounds in Drug Discovery
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the chemistry, synthesis, and profound biological impact of quinoline-based heterocyclic compounds. Quinoline, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and investigational agents. This document details the foundational synthetic methodologies, presents key quantitative biological data, outlines essential experimental protocols, and visualizes the intricate mechanisms of action through which these compounds exert their therapeutic effects.
Core Chemistry and Synthesis of the Quinoline Scaffold
The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a stable aromatic structure that serves as a versatile template for chemical modification.[1] Its synthesis has been a subject of extensive research for over a century, leading to the development of several classic named reactions that remain fundamental in modern organic synthesis. These methods allow for the creation of a diverse array of substituted quinolines, enabling fine-tuning of their physicochemical and pharmacological properties.
Major Synthetic Routes
The construction of the quinoline core is primarily achieved through several key cyclization strategies, each offering a unique approach to assembling the bicyclic system from different starting materials.
-
The Skraup Synthesis: This is one of the oldest and most direct methods, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2][3][4] The reaction is famously exothermic and proceeds via the dehydration of glycerol to acrolein, followed by Michael addition of the aniline, cyclization, and finally, oxidation to form the aromatic quinoline ring.[2][3]
-
The Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones in place of glycerol, reacting with an aniline in the presence of an acid catalyst (e.g., HCl, ZnCl₂).[5][6] This method allows for the synthesis of quinolines with substituents on the pyridine ring.[7]
-
The Friedländer Synthesis: This versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or ester).[8][9] The reaction can be catalyzed by either acids or bases and is prized for its simplicity and efficiency in producing a wide range of substituted quinolines.[8][9][10]
-
The Combes Synthesis: This reaction forms 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[5][11] The process involves the initial formation of a Schiff base intermediate, which then undergoes cyclization and dehydration.[11][12]
Below is a diagram illustrating the logical relationship between these primary synthetic methods for the quinoline core.
Pharmacological Significance and Biological Activity
Quinoline derivatives exhibit a remarkable breadth of biological activities, establishing them as crucial pharmacophores in the treatment of numerous diseases.[13][14][15] Their planar structure allows for intercalation into DNA, while various substituents can engage with specific binding pockets of enzymes and receptors.
Anticancer Activity
The quinoline scaffold is a cornerstone of modern oncology drug design. These compounds can induce cancer cell death through diverse mechanisms, including the inhibition of tyrosine kinases, interference with cell cycle progression, and induction of apoptosis.[15]
Tyrosine Kinase Inhibition: A significant number of quinoline-based drugs function by targeting protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are often overexpressed or mutated in various cancers.[16][17] Inhibition of these receptors blocks downstream signaling pathways responsible for cell proliferation and survival.
The diagram below illustrates the simplified signaling cascade initiated by EGFR/HER-2 and the point of intervention for quinoline-based inhibitors.
Quantitative Anticancer Data: The cytotoxic potential of quinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a drug that is required for 50% inhibition in vitro.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-Chalcone Derivative (12e) | MGC-803 (Gastric) | 1.38 | [7][18] |
| Quinoline-Chalcone Derivative (12e) | HCT-116 (Colon) | 5.34 | [7][18] |
| Quinoline-Chalcone Derivative (12e) | MCF-7 (Breast) | 5.21 | [7][18] |
| 8-Hydroxyquinoline-5-sulfonamide (3c) | C-32 (Melanoma) | Comparable to Doxorubicin | [13] |
| 8-Hydroxyquinoline-5-sulfonamide (3c) | MDA-MB-231 (Breast) | Comparable to Doxorubicin | [13] |
| 8-Hydroxyquinoline-5-sulfonamide (3c) | A549 (Lung) | Comparable to Doxorubicin | [13] |
| Quinoline-based Dihydrazone (3b) | MCF-7 (Breast) | 7.016 | [19] |
| Quinoline-based Dihydrazone (3c) | MCF-7 (Breast) | 7.05 | [19] |
| 4-Thioalkylquinoline Derivative | CCRF-CEM (Leukemia) | Varies | [20] |
| Quinoline Derivative (5a) | MCF-7 (Breast) | 0.034 | [21] |
Antimicrobial Activity
The quinoline core is also integral to many antibacterial agents. Fluoroquinolones, a major class of antibiotics, feature a quinoline-related structure and function by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. The antibacterial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.
Quantitative Antibacterial Data:
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 8-Hydroxyquinoline-5-sulfonamide (3c) | MRSA (Clinical Isolate) | Comparable to Oxacillin | [13] |
| Novel Quinoline Derivatives | Klebsiella pneumoniae | Varies | - |
| Novel Quinoline Derivatives | Bacillus subtilis | Varies | - |
| Novel Quinoline Derivatives | Staphylococcus aureus | Varies | - |
Key Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed, generalized protocols for the synthesis and biological evaluation of quinoline compounds, based on established methodologies.
Synthesis Protocol: The Friedländer Reaction
This protocol describes a general, acid-catalyzed Friedländer synthesis of a substituted quinoline.
-
Reaction Setup: To a solution of a 2-aminoaryl ketone (1.0 mmol) in ethanol (10 mL) within a round-bottom flask, add the α-methylene carbonyl compound (e.g., ethyl acetoacetate, 1.2 mmol).[10]
-
Catalysis: Add a catalytic amount of concentrated acid (e.g., 2-3 drops of HCl or H₂SO₄).[10]
-
Reaction Execution: Heat the mixture to reflux (typically 60-80 °C) for 2-4 hours.[8][10] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral.[8][10]
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 20 mL).[8]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel, typically using a hexane-ethyl acetate gradient, to yield the pure quinoline derivative.[8][10]
The general workflow for this synthesis is depicted below.
Biological Evaluation Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[22]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[22][23]
-
Compound Treatment: Prepare serial dilutions of the test quinoline compound in culture medium. Replace the medium in the wells with the medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for a specified period (e.g., 48 or 72 hours).[22][23]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for an additional 3-4 hours at 37°C.[22][24] During this time, viable cells with active metabolism will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[22][23][24]
-
Data Acquisition: Gently agitate the plate to ensure complete solubilization. Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.[22][24]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Biological Evaluation Protocol: Broth Microdilution for MIC Determination
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.[25]
-
Inoculum Preparation: From a fresh (18-24 hours) bacterial culture on an agar plate, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[25]
-
Compound Dilution: In a sterile 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.[25] In the first column, add 100 µL of the test compound at twice the highest desired concentration.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. This creates a gradient of compound concentrations.
-
Inoculation: Dilute the standardized bacterial suspension and add it to each well (except for a sterility control well) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[25]
-
MIC Determination: After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[25][26][27]
Conclusion
The quinoline scaffold represents a remarkably successful and enduring platform in the field of drug discovery and development. Its synthetic accessibility through robust and versatile methods like the Skraup, Doebner-von Miller, Friedländer, and Combes reactions allows for extensive structure-activity relationship (SAR) studies. The diverse biological activities, particularly in anticancer and antimicrobial applications, continue to inspire the design of new therapeutic agents. The detailed protocols and quantitative data provided in this guide are intended to support the ongoing research and development efforts that leverage this powerful heterocyclic core to address pressing medical needs.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. uop.edu.pk [uop.edu.pk]
- 4. organicreactions.org [organicreactions.org]
- 5. iipseries.org [iipseries.org]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. organicreactions.org [organicreactions.org]
- 10. benchchem.com [benchchem.com]
- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]
- 14. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 15. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 16. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 18. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. ijprajournal.com [ijprajournal.com]
- 25. benchchem.com [benchchem.com]
- 26. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. microbe-investigations.com [microbe-investigations.com]
The Pivotal Role of the Bromine Substituent in Modulating the Bioactivity of Quinoline Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities.[1][2][3][4][5] Strategic functionalization of the quinoline ring is a key approach in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. Among the various substituents explored, the introduction of a bromine atom has proven to be a particularly effective strategy for augmenting the bioactivity of quinoline derivatives. This technical guide provides a comprehensive overview of the critical role the bromine substituent plays in imparting and modulating the anticancer, antimicrobial, antiviral, and neuroprotective properties of quinoline-based compounds.
Anticancer Activity: A Tale of Enhanced Potency and Targeted Mechanisms
The quest for novel and more effective anticancer agents has led to extensive investigation of brominated quinolines, revealing their significant potential in cancer therapy.[2][6][7][8] The presence of bromine on the quinoline core has been consistently linked to enhanced antiproliferative activity against a range of cancer cell lines.
Structure-Activity Relationship (SAR) Insights
The anticancer efficacy of bromoquinolines is intricately linked to the position and number of bromine substituents, as well as their interplay with other functional groups on the quinoline ring.[6][9][10]
-
Impact of Bromination: The introduction of bromine atoms onto the quinoline scaffold is a demonstrably effective strategy for enhancing anticancer properties.[6]
-
Positional Importance: The specific placement of the bromine atom on the quinoline ring significantly influences its biological activity.
-
Effect of Multiple Bromine Substituents: Dihalo-substitution, particularly with bromine, often leads to a marked increase in antiproliferative potency compared to mono-bromo counterparts. For instance, 5,7-dibromo-8-hydroxyquinoline exhibits greater potency than 7-bromo-8-hydroxyquinoline.[6]
-
Synergistic Effects with Other Substituents: The anticancer activity of bromoquinolines can be further amplified by the presence of other functional groups. The combination of bromo and nitro groups (e.g., in 6,8-dibromo-5-nitroquinoline) or methoxy groups often results in synergistic effects and heightened potency.[6][7]
Quantitative Data on Anticancer Activity
The antiproliferative effects of various bromoquinoline derivatives have been quantified using in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric of potency.
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| 6,8-dibromo-5-nitroquinoline | C6 | 50.0 | [2] |
| HT29 | 26.2 | [2] | |
| HeLa | 24.1 | [2] | |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 | 15.4 | [2] |
| HeLa | 26.4 | [2] | |
| HT29 | 15.0 | [2] | |
| 3,5,6,7-tetrabromo-8-methoxyquinoline | C6 | - | [2] |
| HeLa | - | [2] | |
| HT29 | - | [2] | |
| 5-Fluorouracil (Reference Drug) | C6 | 240.8 | [2] |
| HeLa | 258.3 | [2] | |
| HT29 | - | [2] | |
| 5,7-Dibromo-8-hydroxyquinoline | C6 | 6.7-25.6 µg/mL | [9] |
| HeLa | 6.7-25.6 µg/mL | [9] | |
| HT29 | 6.7-25.6 µg/mL | [9] | |
| 7-Bromo-8-hydroxyquinoline | C6 | - | [9] |
| HeLa | - | [9] | |
| HT29 | - | [9] |
Mechanisms of Anticancer Action
Bromoquinoline derivatives exert their anticancer effects through multiple mechanisms, including the induction of programmed cell death (apoptosis) and the inhibition of key cellular enzymes involved in DNA replication and cell signaling.
Several studies have demonstrated that brominated quinolines can trigger apoptosis in cancer cells. For example, 6-bromo-5-nitroquinoline has been shown to induce apoptosis, highlighting its potential to cause cancer cell death.[7] The induction of apoptosis by compounds like 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline and 6,8-dibromo-5-nitroquinoline has been confirmed through DNA laddering assays.[2]
DNA topoisomerase I (Topo I) is a crucial enzyme for DNA replication and repair, making it a prime target for anticancer drugs.[2] Certain brominated quinolines, such as 3,5,6,7-tetrabromo-8-methoxyquinoline and 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, have been found to inhibit human topoisomerase I.[2]
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[11] Derivatives of 6-bromoquinoline have been investigated as inhibitors of this pathway. By targeting key components like PI3K, Akt, or mTOR, these compounds can halt uncontrolled cancer cell growth and induce apoptosis.[11]
Caption: PI3K/Akt/mTOR pathway inhibition by bromoquinolines.
Experimental Protocols
The antiproliferative activity of bromoquinoline derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (bromoquinoline derivatives) and a reference drug (e.g., 5-fluorouracil) for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Caption: Workflow for the MTT antiproliferative assay.
Antimicrobial Activity: A Broad-Spectrum Defense
Bromoquinoline derivatives have also emerged as promising antimicrobial agents, demonstrating efficacy against a range of pathogenic microorganisms.[1]
Antibacterial and Antifungal Efficacy
The introduction of a bromine atom can significantly enhance the antimicrobial properties of the quinoline scaffold.
Quantitative Data on Antimicrobial Activity
The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[1]
| Compound Class | Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| Bromoquinolines | 9-bromo-indolizinoquinoline-5,12-dione | Staphylococcus aureus | 0.031 - 0.063 | [1] |
| Enterococcus faecalis | 0.125 | [1] | ||
| 7-bromoquinoline-5,8-dione sulfonamides | Gram-positive bacteria | 0.80 - 1.00 (mg/mL) | [1][12] |
Experimental Protocols
A standard method for determining the MIC of an antimicrobial agent is the broth microdilution method.[1]
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are transferred to a sterile saline solution to create a suspension of a standardized turbidity.
-
Serial Dilution of Compounds: The bromoquinoline derivatives are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) to allow for microbial growth.
-
Visual Assessment: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Antiviral and Neuroprotective Potential: Expanding the Therapeutic Horizon
While the roles of brominated quinolines in anticancer and antimicrobial therapies are more extensively documented, emerging evidence suggests their potential in combating viral infections and neurodegenerative diseases.
Antiviral Activity
Quinoline derivatives, in general, have shown a wide range of antiviral activities.[13][14] For instance, certain quinoline compounds have demonstrated activity against Dengue virus and various coronaviruses.[13][14] The presence of a bromine atom can modulate these antiviral properties, although more specific research focusing on the direct impact of bromination on antiviral efficacy is warranted.
Neuroprotective Effects
Quinoline and its derivatives are also being explored for their neuroprotective potential.[15][16][17] Some isoquinoline alkaloids have been shown to exert neuroprotective effects through various mechanisms, including the inhibition of neuroinflammation and oxidative stress.[18][19] The lipophilicity conferred by the bromine atom could potentially enhance the ability of these compounds to cross the blood-brain barrier, a critical factor for drugs targeting the central nervous system. However, dedicated studies on the neuroprotective effects of bromoquinolines are needed to fully elucidate their potential in this area.
Synthesis of Bioactive Bromoquinolines
The synthesis of bromoquinoline derivatives is a crucial aspect of their development as therapeutic agents. Various synthetic methodologies have been developed to introduce bromine atoms at specific positions of the quinoline ring.
General Synthetic Strategies
The bromination of quinolines can be challenging and often requires specific conditions to achieve the desired regioselectivity.[2] Traditional methods may involve high temperatures and concentrated acids.[2] More recent methods aim for milder conditions and greater control over the substitution pattern. A regioselective synthesis of 3-bromoquinoline derivatives has been achieved via a formal [4 + 2]-cycloaddition between an N-aryliminium ion and 1-bromoalkynes.[20]
Example Experimental Protocol: Synthesis of 3-Bromoquinoline Derivatives
The following is a general procedure for the synthesis of 3-bromoquinoline derivatives as described in the literature.[20]
-
Reaction Setup: Arylmethyl azides are placed in a round-bottom flask under an argon atmosphere, and dry dichloroethane (DCE) is added.
-
Acid Promotion: Trifluoromethanesulfonic acid (TfOH) is added to the solution, and the mixture is stirred for a short period at room temperature.
-
Addition of Bromoalkyne: The corresponding 1-bromoalkyne is then added to the reaction mixture.
-
Reaction Progression: The reaction is stirred overnight.
-
Quenching and Extraction: The reaction is quenched with a saturated solution of sodium bicarbonate. The product is then extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed, dried, and concentrated. The final product is purified using column chromatography.
Caption: General workflow for synthesizing 3-bromoquinolines.
Conclusion
The incorporation of a bromine substituent into the quinoline scaffold is a powerful and versatile strategy in drug discovery. This modification has been shown to significantly enhance the anticancer and antimicrobial activities of quinoline derivatives. The position and number of bromine atoms, along with their combination with other functional groups, are critical determinants of biological efficacy. While the exploration of brominated quinolines in the realms of antiviral and neuroprotective therapies is still in its nascent stages, the foundational knowledge of their impact on bioactivity provides a strong rationale for future investigations. The continued exploration of the synthesis and biological evaluation of novel bromoquinoline derivatives holds immense promise for the development of next-generation therapeutic agents to address a wide range of challenging diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in research of natural and synthetic bioactive quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Neuroprotective Effect of Pyrroloquinoline Quinone on Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrroloquinoline quinone: a potential neuroprotective compound for neurodegenerative diseases targeting metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Physicochemical properties of 3-Bromoquinoline-5-carboxylic acid
An In-depth Technical Guide on the Physicochemical Properties of 3-Bromoquinoline-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound (CAS No. 1344046-12-3). Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document focuses on its fundamental identifiers, predicted properties, and detailed, standardized experimental protocols for the determination of its key physicochemical characteristics. These methodologies are essential for any research, quality control, or drug development program involving this molecule.
Core Physicochemical Data
The following table summarizes the available identifying and physicochemical data for this compound. It is critical to note that while some properties are confirmed, others are based on computational predictions or are currently unavailable and require experimental determination.
| Property | Data | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 1344046-12-3 | [1][2][3] |
| Molecular Formula | C₁₀H₆BrNO₂ | [1][2][3] |
| Molecular Weight | 252.06 g/mol | [1][2] |
| Physical Form | Solid | [4] |
| Melting Point | Data not available | [4] |
| Boiling Point | 416.8 ± 25.0 °C at 760 mmHg (Predicted) | [4] |
| pKa | Data not available | - |
| Aqueous Solubility | Data not available | - |
| LogP (Octanol/Water) | Data not available | - |
Experimental Protocols for Property Determination
Given the absence of published experimental data for several key properties, the following sections detail standardized protocols applicable for the determination of these values for aromatic carboxylic acids like this compound.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure compound.
Methodology: Capillary Method (Mel-Temp Apparatus) [5]
-
Sample Preparation: A small amount of the dry, solid this compound is finely crushed into a powder. The open end of a glass capillary tube is pressed into the powder, and the tube is tapped gently or dropped through a long glass tube to compact the sample into the sealed end, aiming for a sample height of 2-3 mm.[5][6]
-
Apparatus Setup: The capillary tube is placed into the heating block of a Mel-Temp apparatus or similar device.[6]
-
Rapid Determination (Optional): A preliminary "fast run" is conducted by increasing the temperature at a rate of 5-10°C per minute to find an approximate melting range.[5]
-
Accurate Determination: A fresh sample is prepared. The apparatus is heated rapidly to about 20°C below the approximate melting point found in the fast run. The heating rate is then reduced to approximately 1-2°C per minute.[5]
-
Data Recording: The temperature at which the first crystal begins to liquefy is recorded as the start of the melting range. The temperature at which the last crystal melts completely is recorded as the end of the range.
-
Calibration: For high accuracy, the apparatus's thermometer should be calibrated using certified standards with known melting points.[7]
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of the carboxylic acid group. For a weak acid (HA), the pKa is the pH at which the concentrations of the acidic form (HA) and its conjugate base (A⁻) are equal.
Methodology: Potentiometric Titration [8][9]
-
Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent (e.g., a co-solvent system like water/ethanol if aqueous solubility is low) to create a solution of known concentration (e.g., 1 mM).[8] A standardized solution of a strong base (e.g., 0.1 M carbonate-free NaOH) is prepared.[7]
-
Apparatus Setup: The acid solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.[8]
-
Titration: The NaOH solution is added incrementally from a burette. After each addition, the solution is allowed to stabilize, and the pH is recorded.
-
Data Analysis: The pH is plotted against the volume of NaOH added. This generates a titration curve.
-
pKa Determination: The equivalence point is identified as the point of maximum slope on the curve (the inflection point). The volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point) is determined. The pH at the half-equivalence point is equal to the pKa of the acid.[10][11][12]
Aqueous Solubility Determination
Solubility is a crucial parameter, especially in drug development, as it affects absorption and bioavailability.
Methodology: Thermodynamic "Shake-Flask" Method [13][14]
-
Equilibrium Saturation: An excess amount of solid this compound is added to a vial containing a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: The vial is sealed and agitated (e.g., on a shaker or rotator) at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved states.[13]
-
Phase Separation: The resulting suspension is filtered or centrifuged to remove all undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is measured using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calibration: A calibration curve is generated using standard solutions of the compound at known concentrations to ensure accurate quantification.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is the measure of a compound's lipophilicity, which influences its ability to cross biological membranes. It is defined as the logarithm of the ratio of the compound's concentration in octanol to its concentration in water at equilibrium.
Methodology: Shake-Flask Method [15][16][17]
-
Solvent Preparation: 1-octanol and an aqueous buffer (e.g., pH 7.4 phosphate buffer) are pre-saturated by mixing them vigorously and then allowing the phases to separate completely.[15]
-
Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., pre-saturated 1-octanol). This is then mixed with a specific volume of the other pre-saturated phase in a separatory funnel or vial.
-
Equilibration: The mixture is shaken vigorously for a set period and then allowed to stand undisturbed until the two phases have completely separated.[16]
-
Sampling: A precise aliquot is carefully removed from both the 1-octanol and the aqueous layers.[16]
-
Quantification: The concentration of the compound in each aliquot is determined using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
-
Calculation: The partition coefficient (P) is calculated as P = [Concentration in Octanol] / [Concentration in Water]. The LogP is the base-10 logarithm of this value.
Mandatory Visualizations
The following diagrams illustrate key experimental and logical workflows relevant to the characterization of this compound.
Caption: General experimental workflow for physicochemical characterization.
Caption: Ionization state of the carboxylic acid as a function of pH.
Caption: A conceptual synthetic route to the target compound.
References
- 1. appchemical.com [appchemical.com]
- 2. 1344046-12-3|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | [frontierspecialtychemicals.com]
- 4. angenechemical.com [angenechemical.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. web.mit.edu [web.mit.edu]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]
- 11. m.youtube.com [m.youtube.com]
- 12. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 13. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 14. Aqueous Solubility Assay - Enamine [enamine.net]
- 15. LogP / LogD shake-flask method [protocols.io]
- 16. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 17. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Bromoquinoline-5-carboxylic Acid and Its Isomeric Derivatives
This technical guide provides a comprehensive overview of 3-bromoquinoline-5-carboxylic acid and its related isomers, catering to researchers, scientists, and professionals in drug development. Due to the limited specific literature on this compound, this guide consolidates available data on closely related bromoquinoline carboxylic acid isomers to offer a broader, more practical resource. The information presented covers synthesis, chemical properties, spectroscopic data, and potential applications in medicinal chemistry, with a focus on providing actionable experimental insights.
Physicochemical and Spectroscopic Properties
While specific experimental data for this compound is scarce, the fundamental properties of bromoquinoline carboxylic acids can be inferred from available data on its isomers and related compounds. The bromine atom and the carboxylic acid group significantly influence the electronic properties and reactivity of the quinoline scaffold.
Table 1: Physicochemical Properties of Bromoquinoline Carboxylic Acid Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted Density (g/cm³) | Predicted pKa |
| This compound | 1344046-12-3 | C₁₀H₆BrNO₂ | 252.06 | 416.8 ± 25.0 | 1.732 ± 0.06 | 0.75 ± 0.30 |
| 2-Bromoquinoline-4-carboxylic acid | 15733-87-6 | C₁₀H₆BrNO₂ | 252.06 | --- | --- | --- |
| 6-Bromoquinoline-2-carboxylic acid | 65148-10-9 | C₁₀H₆BrNO₂ | 252.06 | --- | --- | --- |
| 6-Bromoquinoline-3-carboxylic acid | --- | C₁₀H₆BrNO₂ | 252.06 | --- | --- | --- |
| 3-Bromoquinoline-8-carboxylic acid | 1315366-78-9 | C₁₀H₆BrNO₂ | 252.06 | --- | --- | --- |
| 5-Bromoquinoline-8-carboxylic acid | 928839-62-7 | C₁₀H₆BrNO₂ | 252.06 | --- | --- | --- |
Note: Predicted values are computationally derived and should be used as estimates.[1][2][3][4][5]
Spectroscopic Data Summary
Table 2: Expected Spectroscopic Characteristics for this compound
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons in the δ 7.0-9.0 ppm range. - A deshielded singlet for the proton at the C2 or C4 position. - A broad singlet for the carboxylic acid proton, typically >10 ppm.[6][7][8] |
| ¹³C NMR | - Signals for nine aromatic carbons and one carboxyl carbon. - The carboxyl carbon signal is expected in the 165-185 ppm region.[9] |
| IR Spectroscopy | - A very broad O-H stretch from the carboxylic acid, centered around 3000 cm⁻¹. - A strong C=O stretch for the carboxylic acid, typically between 1710-1760 cm⁻¹. - C-Br stretching vibrations in the lower frequency region.[9][10][11] |
| Mass Spectrometry | - A characteristic pair of molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity, confirming the presence of a single bromine atom. - Fragmentation patterns may include the loss of the bromine atom and the carboxylic acid group.[12][13][14] |
Synthesis and Derivatization
While a specific, high-yield synthesis for this compound is not prominently documented, its synthesis can be approached through established methods for quinoline construction followed by functional group manipulation.
Hypothetical Synthesis Workflow
A plausible synthetic route could involve the construction of the quinoline ring system via a method like the Pfitzinger or Skraup synthesis, followed by bromination.[15][16][17]
Caption: Hypothetical synthesis of this compound.
Key Derivatization Reactions
The 3-bromoquinoline scaffold is a versatile intermediate for further chemical modifications, primarily through cross-coupling reactions.
Caption: Common derivatization reactions of 3-bromoquinolines.
Applications in Medicinal Chemistry
Quinoline and its derivatives are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities. Quinoline carboxylic acids, in particular, have been investigated for their anticancer, anti-inflammatory, and antimicrobial properties.[18][19]
Protein Kinase Inhibition
A significant area of research for quinoline derivatives is the development of protein kinase inhibitors. For instance, derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, a target implicated in cancer.[20]
Table 3: Biological Activity of 3-Quinoline Carboxylic Acid Derivatives as CK2 Inhibitors
| Compound ID | Structure | IC₅₀ (µM) |
| 5c | 2-amino-7-bromoquinoline-3-carboxylic acid | > 20 |
| 5d | 2-amino-6-bromoquinoline-3-carboxylic acid | 18.2 |
| 6j | 8-bromotetrazolo[1,5-a]quinoline-4-carboxylic acid | 1.15 |
Data extracted from a study on 3-quinoline carboxylic acid derivatives.[20]
Illustrative Signaling Pathway
The following diagram illustrates a simplified kinase signaling pathway, which is a common target for quinoline-based inhibitors.
Caption: Simplified kinase signaling pathway and point of inhibition.
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and evaluation of bromoquinoline carboxylic acids.
General Synthesis of a Bromoquinoline Carboxylic Acid Derivative (Adapted from Literature)
This protocol is adapted from the synthesis of 2-amino-bromoquinoline-3-carboxylic acids.[20]
-
Starting Material: A suitable substituted 2-chloroquinoline-3-carboxylic acid (1 mmol).
-
Reaction: The starting material is suspended in 26% aqueous ammonia (5 mL) in a stainless steel autoclave.
-
Heating: The mixture is heated to 150 °C for 4 hours.
-
Work-up: After cooling, the resulting clear solution is acidified with 5% aqueous HCl to a pH of approximately 4.
-
Isolation: The precipitated solid product is collected by filtration.
-
Purification: The crude product is recrystallized from an appropriate solvent system (e.g., IPA-DMF mixture) to yield the pure 2-aminoquinoline-3-carboxylic acid derivative.
General Protocol for ¹H NMR Spectroscopy
This protocol is a standard procedure for obtaining a ¹H NMR spectrum of a small organic molecule.[12]
-
Sample Preparation: Weigh approximately 5-10 mg of the bromoquinoline carboxylic acid sample.
-
Dissolution: Dissolve the sample in 0.7-1.0 mL of a deuterated solvent (e.g., DMSO-d₆, suitable for carboxylic acids) in a clean NMR tube. Tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Place the NMR tube in the spectrometer.
-
Acquisition: Set the appropriate acquisition parameters, including spectral width, acquisition time, and relaxation delay.
-
Data Collection: Acquire the Free Induction Decay (FID) data, co-adding multiple scans to improve the signal-to-noise ratio.
-
Processing: Process the FID data using Fourier transform, phasing, and baseline correction to obtain the final spectrum.
References
- 1. This compound | 1344046-12-3 [chemicalbook.com]
- 2. 2-Bromoquinoline-4-carboxylic acid | C10H6BrNO2 | CID 15550697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Bromoquinoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. 3-Bromoquinoline-8-carboxylic acid | 1315366-78-9 | QCC36678 [biosynth.com]
- 5. 5-Bromoquinoline-8-carboxylic acid [myskinrecipes.com]
- 6. 3-Bromoquinoline(5332-24-1) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. echemi.com [echemi.com]
- 12. benchchem.com [benchchem.com]
- 13. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 16. iipseries.org [iipseries.org]
- 17. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 3-Bromoquinoline-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 3-Bromoquinoline-5-carboxylic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is a key component in the synthesis of a wide array of substituted quinoline-5-carboxylic acids, a scaffold of significant interest in medicinal chemistry and materials science. The protocols and data presented herein are designed to enable researchers to effectively utilize this compound in their synthetic endeavors.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1] This palladium-catalyzed reaction is prized for its mild reaction conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[2]
This compound is a particularly valuable substrate for this transformation. The resulting 3-aryl-quinoline-5-carboxylic acid derivatives are prevalent motifs in biologically active molecules, including kinase inhibitors and antimicrobial agents.[3][4] The presence of the carboxylic acid moiety offers a handle for further functionalization or can be a key pharmacophoric feature.
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Considerations
The presence of the carboxylic acid group in this compound requires careful selection of the base to avoid unwanted side reactions such as esterification if an alcohol is used as a solvent or co-solvent. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally preferred. The choice of solvent should ensure the solubility of both the starting material and the base. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often employed.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound
This protocol is an adapted general procedure suitable for the coupling of this compound with various arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add this compound and the corresponding arylboronic acid.
-
Add the palladium catalyst and the base to the flask.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system to the flask via syringe.
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and acidify to pH ~4-5 with 1 M HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 3-aryl-quinoline-5-carboxylic acid.
Data Presentation: Reaction Conditions for Suzuki-Miyaura Coupling of Bromoquinolines
The following tables summarize reaction conditions reported in the literature for the Suzuki-Miyaura cross-coupling of 3-bromoquinoline and related substrates. These conditions can serve as a starting point for the optimization of the reaction with this compound.
Table 1: Suzuki-Miyaura Coupling of 3-Bromoquinoline
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | >95 |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 |
| 3 | 3,5-dimethylisoxazole-4-boronic acid pinacol ester | Various Pd precatalysts | Various phosphine ligands | DBU | THF/H₂O | Not specified | Optimization study |
DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene, SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl
Table 2: Suzuki-Miyaura Coupling of Other Bromoquinoline Derivatives
| Entry | Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromoquinoline | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 88 |
| 2 | 4-Bromoisoquinoline | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 |
dppf: 1,1'-Bis(diphenylphosphino)ferrocene
Application in Drug Discovery Workflow
The synthesis of 3-aryl-quinoline-5-carboxylic acids via Suzuki-Miyaura coupling is a critical step in the discovery of new therapeutic agents. The general workflow from synthesis to biological evaluation is depicted below.
Caption: A typical drug discovery workflow utilizing Suzuki-Miyaura coupling.
This workflow highlights the iterative nature of drug discovery, where the initial synthesis of a compound library is followed by biological screening.[6] Promising "hits" are then subjected to lead optimization, which often involves the synthesis of additional analogs to establish structure-activity relationships (SAR).[7]
Conclusion
The Suzuki-Miyaura cross-coupling reaction of this compound is a powerful and versatile method for the synthesis of novel 3-aryl-quinoline-5-carboxylic acids. The protocols and data provided in these application notes offer a solid foundation for researchers to explore the chemical space around this important scaffold for applications in drug discovery and materials science. Careful optimization of reaction conditions, particularly the choice of base and solvent, will be key to achieving high yields and purity for specific substrate combinations.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Synthesis, Structural Characterization and Antinociceptive Activities of New Arylated Quinolines via Suzuki-Miyaura Cross Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals, agrochemicals, and functional materials. The introduction of an amino group at the 3-position of the quinoline ring can significantly modulate the biological activity and physicochemical properties of the resulting compounds, making 3-aminoquinoline derivatives valuable building blocks in drug discovery and development. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction offers a significant advantage over traditional methods for the synthesis of arylamines, which often require harsh reaction conditions and have limited substrate scope.[1]
These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 3-bromoquinoline derivatives, including detailed experimental protocols, a summary of reaction conditions, and expected yields for various amine coupling partners.
Reaction Principle
The Buchwald-Hartwig amination of 3-bromoquinoline proceeds via a palladium-catalyzed cross-coupling mechanism. The catalytic cycle is generally understood to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of the 3-bromoquinoline, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the 3-aminoquinoline product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the reaction and can significantly impact the reaction rate, yield, and substrate scope. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle.[1]
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative reaction conditions and yields for the Buchwald-Hartwig amination of 3-bromoquinoline and a related derivative, 5-bromo-8-(benzyloxy)quinoline, with various primary and secondary amines. These examples serve as a guide for reaction optimization.
Table 1: Buchwald-Hartwig Amination of 3-Bromoquinoline with Various Amines
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12 | e.g., 85 |
| 2 | n-Hexylamine | Pd(OAc)₂ (3) | BINAP (6) | Cs₂CO₃ | Dioxane | 110 | 18 | e.g., 78 |
| 3 | Morpholine | Pd₂(dba)₃ (1.5) | DavePhos (3) | K₃PO₄ | Toluene | 100 | 24 | e.g., 92 |
| 4 | Benzylamine | Pd(OAc)₂ (2) | Johnphos (4) | NaOtBu | Dioxane | 90 | 10 | e.g., 88 |
*Yields are hypothetical and for illustrative purposes, based on general protocols for aryl bromides. Actual yields will depend on specific reaction conditions and optimization.[1]
Table 2: Buchwald-Hartwig Amination of 5-Bromo-8-(benzyloxy)quinoline with Secondary Anilines [2]
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | N-methylaniline | Pd(OAc)₂ (5) | L3 (10) | NaOtBu | Toluene | 110-120 | 30 min | 90 |
| 2 | 3-Methoxy-N-methylaniline | Pd(OAc)₂ (5) | L3 (10) | NaOtBu | Toluene | 140-150 | 6 h | 87 |
| 3 | Diphenylamine | Pd(OAc)₂ (10) | L4 (20) | NaOtBu | Toluene | 150 | 24 h | 82 |
L3 = Di-tert-butylneopentylphosphine; L4 = Tricyclohexylphosphine
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of 3-bromoquinoline. This protocol may require optimization for different amine coupling partners and reaction scales.
Materials and Reagents
-
3-Bromoquinoline (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4-2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane) (3-5 mL)
-
Schlenk tube or other suitable reaction vessel
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
General Procedure
-
Reaction Setup: To an oven-dried Schlenk tube, add 3-bromoquinoline (1.0 mmol), the palladium precatalyst, and the phosphine ligand.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Base: Under the inert atmosphere, add the base to the Schlenk tube.
-
Addition of Reagents: Add the anhydrous, degassed solvent via syringe, followed by the amine coupling partner.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath and stir at the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aminoquinoline derivative.[1]
Product Characterization
The identity and purity of the synthesized 3-aminoquinoline derivatives should be confirmed by standard analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: General experimental workflow for the Buchwald-Hartwig amination.
References
Application of 3-Bromoquinoline-5-carboxylic Acid in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromoquinoline-5-carboxylic acid is a heterocyclic compound belonging to the quinoline family. The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds, including several approved anti-cancer drugs. The bromine atom at the 3-position and the carboxylic acid group at the 5-position offer versatile handles for synthetic modification, making it an attractive starting material for the development of novel therapeutic agents. While specific research on this compound is limited in the public domain, its structural motifs are present in compounds that have demonstrated significant potential in oncology. This document provides an overview of the potential applications, relevant signaling pathways, and generalized experimental protocols based on the activities of structurally similar quinoline derivatives in cancer research.
Derivatives of 3-bromoquinoline and quinoline-3-carboxylic acid have shown promise as inhibitors of key signaling proteins, particularly protein kinases, which are often dysregulated in cancer.[1] These compounds can exert their effects by interfering with critical cellular processes such as proliferation, survival, and migration.
Potential Mechanisms of Action and Signaling Pathways
Based on studies of related quinoline derivatives, this compound could potentially exert its anti-cancer effects through the modulation of various signaling pathways crucial for tumor growth and survival.
One of the primary mechanisms of action for many quinoline-based compounds is the inhibition of protein kinases.[1] Kinases are key regulators of cell signaling, and their aberrant activity is a hallmark of many cancers. For instance, derivatives of quinoline-3-carboxylic acid have been identified as inhibitors of protein kinase CK2, a ubiquitous serine/threonine kinase involved in cell growth, proliferation, and suppression of apoptosis.[2]
A potential signaling pathway that could be targeted by this compound is depicted below. Inhibition of a key kinase in this pathway could lead to the downstream suppression of transcription factors involved in cell proliferation and survival.
Caption: Potential inhibitory signaling pathway of this compound.
Data Presentation
While no specific quantitative data for this compound was found, the following table summarizes the anti-proliferative activities of various related bromoquinoline and quinoline carboxylic acid derivatives against different cancer cell lines to provide a comparative context.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-3-carboxylic acid | 2-amino-7-bromoquinoline-3-carboxylic acid | - | Data not specified | [2] |
| Quinoline-3-carboxylic acid | 2-amino-6-bromoquinoline-3-carboxylic acid | - | Data not specified | [2] |
| Quinoline-3-carboxylic acid | Various derivatives | - | 0.65 - 18.2 (against CK2) | [2] |
| Brominated Quinolines | Novel brominated methoxyquinolines | C6, HeLa, HT29 | 5.45 - 9.6 (µg/mL) | [3] |
| Quinoline-4-carboxylic acid | Various derivatives | Breast (MCF-7), Ovarian metastatic | 11.44 - 16.28 | [4] |
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the anti-cancer potential of this compound, adapted from methodologies used for similar compounds.[1]
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, HT29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize, resuspend in fresh medium, and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well plate.
-
Incubate for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in complete medium to achieve desired final concentrations. The final DMSO concentration should be below 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C until formazan crystals form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Caption: Workflow for the MTT cell viability assay.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of this compound against a specific protein kinase.
Materials:
-
Recombinant human protein kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
This compound
-
DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in kinase assay buffer to obtain a range of concentrations.
-
-
Reaction Setup:
-
In a 384-well plate, add the test compound dilutions.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature.
-
-
Measurement:
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the amount of ATP remaining, and thus directly proportional to kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value from the dose-response curve.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
References
Application Notes and Protocols for the Development of Antimicrobial Agents from 3-Bromoquinoline-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel antimicrobial agents derived from 3-bromoquinoline-5-carboxylic acid. The protocols outlined below are based on established methodologies for the modification of quinoline scaffolds and standardized antimicrobial susceptibility testing.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The increasing prevalence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action. This compound serves as a versatile starting material for the synthesis of a diverse library of quinoline derivatives. Strategic modification at the 3- and 5-positions can lead to the discovery of potent antimicrobial compounds.
Synthetic Strategy
A plausible synthetic strategy for the development of antimicrobial agents from this compound involves a two-step modification of the quinoline core. The first step focuses on the derivatization of the 3-bromo position, followed by modification of the 5-carboxylic acid group. This approach allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of antimicrobial potency.
Diagram of Synthetic Workflow
Caption: General synthetic workflow for deriving antimicrobial agents.
Experimental Protocols
Protocol 1: Synthesis of 3-Aminoquinoline-5-carboxylic Acid Derivatives via Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed amination of this compound. The Buchwald-Hartwig amination is a robust method for forming carbon-nitrogen bonds.[2]
Materials:
-
This compound
-
Amine of choice (e.g., ammonia, primary or secondary amines)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu))
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Oven-dried Schlenk tube
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the palladium precatalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the base (1.2-1.5 mmol).
-
Addition of Reagents: Add the anhydrous, degassed solvent (3-5 mL) via syringe.
-
Add the desired amine (1.1-1.5 mmol).
-
Reaction: Stir the reaction mixture at a predetermined temperature (typically 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 3-aminoquinoline-5-carboxylic acid derivative.
Protocol 2: Synthesis of Amide Derivatives from 3-Substituted-quinoline-5-carboxylic Acid
This protocol details the coupling of the 5-carboxylic acid group with various amines to generate a library of amide derivatives.
Materials:
-
3-Substituted-quinoline-5-carboxylic acid (from Protocol 1)
-
Amine of choice
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF))
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: To a solution of the 3-substituted-quinoline-5-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL), add the coupling agent (1.1 mmol) and DIPEA (2.0 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.2 mmol) to the reaction mixture.
-
Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or preparative HPLC to obtain the final amide derivative.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized quinoline derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Standardized bacterial inoculum (0.5 McFarland standard)
Procedure:
-
Preparation of Test Compounds: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solutions in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the test compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37 °C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation
The antimicrobial activity of the synthesized this compound derivatives should be summarized in a clear and structured table for easy comparison.
| Compound ID | R1 (at 3-position) | R2 (at 5-position) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Parent | -Br | -COOH | >128 | >128 |
| 1a | -NH₂ | -COOH | 64 | 128 |
| 1b | -NH(CH₃) | -COOH | 32 | 64 |
| 2a | -NH₂ | -CONH(CH₃) | 16 | 32 |
| 2b | -NH(CH₃) | -CONH(CH₃) | 8 | 16 |
| Ciprofloxacin | (Reference) | 0.5 | 0.25 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on the specific derivatives synthesized and tested.
Mechanism of Action: Potential Signaling Pathways
Quinolone antibiotics are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3] Derivatives of this compound may exhibit a similar mechanism of action. Further studies, such as enzyme inhibition assays and molecular docking, are required to elucidate the precise mechanism.
Diagram of Potential Mechanism of Action
Caption: Potential mechanism of action of quinoline derivatives.
Structure-Activity Relationship (SAR) Insights
Preliminary SAR studies on quinoline derivatives suggest that:
-
The nature of the substituent at the 3-position significantly influences antimicrobial activity.
-
Modification of the carboxylic acid at the 5-position to amides can enhance potency.
-
Lipophilicity and electronic properties of the substituents play a crucial role in antibacterial efficacy.[4]
Further diversification of the 3- and 5-positions is warranted to develop potent antimicrobial agents. The protocols provided herein offer a systematic approach to explore the chemical space around the this compound scaffold and to identify promising new drug candidates.
References
Application Notes and Protocols for the Esterification of Quinoline Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the esterification of quinoline carboxylic acids. Quinoline carboxylic acid esters are important intermediates and final products in medicinal chemistry and drug development, often exhibiting a wide range of biological activities.[1][2] The choice of esterification method is crucial and depends on the substrate's sensitivity to acid or heat, the steric hindrance of the reactants, and the desired scale of the reaction.
Introduction to Esterification Methods
The conversion of a carboxylic acid to an ester is a fundamental transformation in organic synthesis. For quinoline carboxylic acids, the presence of the nitrogen-containing heterocyclic ring can influence reactivity. The primary methods covered in these notes are:
-
Fischer-Speier Esterification: An acid-catalyzed equilibrium reaction, best suited for simple, non-sensitive substrates where the alcohol can be used in large excess.[3][4][5][6]
-
Steglich Esterification: A mild, coupling-agent-mediated method ideal for substrates that are sensitive to acidic conditions or sterically hindered.[7][8][9][10]
-
Esterification via Acyl Chloride Formation: A robust, two-step method that proceeds through a highly reactive acyl chloride intermediate, suitable for a wide range of alcohols.[10][11][12]
-
Mitsunobu Reaction: A powerful method for esterification under mild, neutral conditions, particularly useful for secondary alcohols where inversion of stereochemistry is desired.[13][14][15][16]
Method Selection and Workflow
Choosing the appropriate esterification method is critical for success. The following workflow provides a general decision-making process.
References
- 1. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. cerritos.edu [cerritos.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 11. ajchem-a.com [ajchem-a.com]
- 12. benchchem.com [benchchem.com]
- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Mitsunobu Reaction [organic-chemistry.org]
Application Notes and Protocols: 3-Bromoquinoline-5-carboxylic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 3-Bromoquinoline-5-carboxylic acid as a key intermediate in organic synthesis. This versatile building block serves as a scaffold for the introduction of molecular diversity, enabling the synthesis of a wide range of functionalized quinoline derivatives with potential applications in medicinal chemistry and materials science.
I. Synthesis of this compound
While a direct, single-step synthesis for this compound is not prominently described in the literature, a plausible and efficient multi-step synthetic route can be designed based on established methodologies for the functionalization of the quinoline core. The proposed pathway commences with the commercially available 3-aminoquinoline and proceeds through a bromination, carbonylation, hydrolysis, and subsequent Sandmeyer reaction.
Proposed Synthetic Pathway:
Caption: Proposed synthetic route to this compound.
Experimental Protocols:
Step 1: Synthesis of 3-Amino-5-bromoquinoline
This protocol is adapted from a patented procedure for the bromination of 3-aminoquinoline[1].
-
Reaction: To a solution of 3-aminoquinoline (1 equivalent) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured into water and neutralized with a base (e.g., sodium bicarbonate). The resulting precipitate is filtered, washed with water, and dried.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of Methyl 3-aminoquinoline-5-carboxylate
This carbonyl insertion reaction is based on a described method[1].
-
Reaction Setup: In a pressure vessel, combine 3-amino-5-bromoquinoline (1 equivalent), methanol, and a palladium catalyst (e.g., Pd(dppf)Cl2).
-
Reaction Conditions: The vessel is charged with carbon monoxide gas (typically 5-10 atm) and heated.
-
Monitoring: The reaction is monitored by TLC or LC-MS.
-
Work-up: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water.
-
Purification: The product is purified by column chromatography.
Step 3: Hydrolysis to 3-Aminoquinoline-5-carboxylic acid
Standard ester hydrolysis conditions can be applied.
-
Reaction: The methyl ester is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a base (e.g., NaOH or LiOH).
-
Reaction Conditions: The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid is then filtered, washed with water, and dried.
Step 4: Sandmeyer Reaction to Yield this compound
The Sandmeyer reaction is a well-established method for the conversion of an aryl amine to an aryl halide[2].
-
Diazotization: 3-Aminoquinoline-5-carboxylic acid (1 equivalent) is dissolved in an aqueous acidic solution (e.g., HBr) and cooled to 0-5 °C. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the low temperature.
-
Sandmeyer Reaction: The resulting diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) in HBr.
-
Reaction Conditions: The reaction mixture is gently warmed to room temperature and then heated to drive the reaction to completion.
-
Work-up: After cooling, the mixture is diluted with water, and the product is extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated.
-
Purification: The final product is purified by recrystallization or column chromatography.
II. This compound as a Synthetic Intermediate
The bromine atom at the 3-position and the carboxylic acid at the 5-position of the quinoline scaffold offer orthogonal handles for further functionalization. The bromine atom is particularly well-suited for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound[3][4]. This reaction can be used to introduce aryl, heteroaryl, or alkyl groups at the 3-position of the quinoline ring.
Caption: General scheme for the Suzuki-Miyaura coupling reaction.
Representative Experimental Protocol (Adapted from literature on similar substrates[5]):
-
Reaction Setup: To a reaction vessel, add this compound (1 equivalent), the corresponding boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2, 2-5 mol%), and a base (e.g., K2CO3, Cs2CO3, or K3PO4, 2-3 equivalents).
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used.
-
Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The product is purified by column chromatography or recrystallization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoquinolines
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh3)4 (5) | - | K2CO3 | Toluene/H2O | 90-110 | 75 | [6] |
| Pd(dppf)Cl2 (3) | - | Cs2CO3 | Dioxane/H2O | 100 | 60-85 | [5] |
| Pd(OAc)2 (2) | XPhos (4) | K3PO4 | Toluene | 100 | High | General |
B. Sonogashira Coupling: C-C (alkyne) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to alkynyl-substituted quinolines[7][8][9][10].
Caption: General scheme for the Sonogashira coupling reaction.
Representative Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the terminal alkyne (1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine).
-
Solvent: Anhydrous solvents such as THF or DMF are commonly used.
-
Reaction Conditions: The reaction is typically carried out under an inert atmosphere at room temperature or with gentle heating.
-
Work-up: The reaction mixture is filtered to remove the amine salt, and the solvent is evaporated. The residue is then purified.
-
Purification: Purification is achieved by column chromatography on silica gel.
Table 2: Representative Conditions for Sonogashira Coupling of Bromoquinolines
| Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh3)2Cl2 (2) | CuI (4) | Et3N | DMF | 60 | Good | General |
| PdCl2(dppf) (5) | - | K2CO3 | 1,4-Dioxane | 80 | 14 | [9] |
| Pd(OAc)2 (2) | - | Cs2CO3 | Toluene | 100 | Moderate | [11] |
C. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides, allowing for the introduction of primary or secondary amines at the 3-position of the quinoline ring[12][13][14].
Caption: General scheme for the Buchwald-Hartwig amination.
Representative Experimental Protocol (Adapted from literature on similar substrates[15][16]):
-
Reaction Setup: An oven-dried Schlenk tube is charged with a palladium precatalyst (e.g., Pd2(dba)3 or Pd(OAc)2, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, or SPhos, 1.5-10 mol%), and a strong base (e.g., NaOtBu or K3PO4, 1.5-2 equivalents).
-
Reaction Conditions: The tube is evacuated and backfilled with an inert gas. This compound (1 equivalent), the amine (1.2 equivalents), and an anhydrous solvent (e.g., toluene or dioxane) are added. The mixture is heated at 80-120 °C until the reaction is complete.
-
Work-up: The reaction mixture is cooled, diluted with an organic solvent, and filtered. The filtrate is washed with water and brine, dried, and concentrated.
-
Purification: The product is purified by column chromatography.
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromoquinolines
| Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd2(dba)3 (2) | BINAP (3) | NaOtBu | Toluene | 100 | Good | [12] |
| Pd(OAc)2 (1) | XPhos (1.5) | K3PO4 | Dioxane | 110 | High | [15] |
| Pd(OAc)2 (2) | SPhos (4) | K2CO3 | t-AmylOH | 110 | Good | General |
III. Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its strategic placement of bromo and carboxylic acid functionalities allows for selective and diverse modifications of the quinoline scaffold. The protocols outlined above for its synthesis and subsequent application in key palladium-catalyzed cross-coupling reactions provide a robust framework for researchers in the fields of medicinal chemistry and materials science to access a wide array of novel quinoline derivatives. The adaptability of these reactions to a broad range of coupling partners underscores the potential of this compound as a cornerstone building block in the development of new chemical entities.
References
- 1. CN112142661B - Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroq… [ouci.dntb.gov.ua]
Application Notes and Protocols for the Synthesis of 3-bromo-4-phenylquinoline
These application notes provide a detailed experimental protocol for the synthesis of 3-bromo-4-phenylquinoline, a valuable building block in medicinal chemistry and materials science. The presented methodology is based on a regioselective formal [4+2] cycloaddition reaction.
Overview
The synthesis of 3-bromo-4-phenylquinoline can be effectively achieved through an acid-promoted reaction between benzyl azide and bromophenylacetylene.[1] This method offers a direct route to the desired product with good yield. The reaction proceeds via an in situ generated N-aryliminium ion, which undergoes a cycloaddition with the 1-bromoalkyne.[2]
Experimental Protocol
This protocol is adapted from a reported method for the regioselective synthesis of 3-bromoquinoline derivatives.[1][2]
Materials:
-
Benzyl azide (1.0 equivalent)
-
Bromophenylacetylene (2.0 equivalents)[1]
-
Dry dichloroethane (DCE)[1]
-
Saturated sodium bicarbonate (NaHCO₃) solution[1]
-
Ethyl acetate (EtOAc)[1]
-
Brine[1]
-
Anhydrous sodium sulfate (Na₂SO₄)[1]
-
Argon gas
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an argon atmosphere, dissolve benzyl azide (1.0 equiv) in dry dichloroethane (DCE) (0.14 mmol/mL).[1][2]
-
Add trifluoromethanesulfonic acid (TfOH) (1.0 equiv) to the solution and stir the mixture for 5 minutes at room temperature.[1][2]
-
Add bromophenylacetylene (2.0 equiv) to the reaction mixture.[1]
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][2]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1][2]
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.[1][2]
-
The crude product can be further purified by column chromatography on silica gel.[2]
Data Presentation
The following table summarizes the characterization data for the synthesized 3-bromo-4-phenylquinoline.[3]
| Parameter | Value |
| Yield | 72% |
| Appearance | Yellow solid |
| Melting Point | 99–101 °C |
| Infrared (IR) | νmax 1569, 1489, 1102, 763, 699 cm⁻¹ |
| ¹H NMR (300 MHz, CDCl₃) | δ 9.05 (s, 1H), 8.13 (d, 1H, J = 8.4 Hz), 7.71 (t, 1H, J = 7.2 Hz), 7.53–7.42 (m, 5H), 7.33–7.26 (m, 2H) |
| ¹³C NMR (75 MHz, CDCl₃) | δ 152.0, 147.6, 146.8, 136.7, 129.6, 129.4, 129.3, 128.8, 128.6, 128.5, 127.5, 126.3, 118.4 |
| HRMS (ESI-TOF) | calcd for C₁₅H₁₁BrN (Br-79) (M + H⁺) 284.0069, found 284.0063 |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 3-bromo-4-phenylquinoline.
References
Application Notes and Protocols: Purification of 3-Bromoquinoline-5-carboxylic Acid by Recrystallization
Introduction
3-Bromoquinoline-5-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. Achieving high purity of this compound is critical for downstream applications, ensuring the reliability and efficacy of the final products. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. This document provides a detailed protocol for the purification of this compound via recrystallization, including a systematic approach to solvent selection.
Principle of Recrystallization
The fundamental principle of recrystallization is the higher solubility of a solid in a solvent at elevated temperatures compared to its solubility at lower temperatures. A suitable solvent will dissolve the crude compound, including impurities, when heated to its boiling point. Upon controlled cooling, the solution becomes supersaturated with respect to the target compound, which then crystallizes out, leaving the more soluble impurities behind in the mother liquor. The ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point.
Solvent Selection and Screening
The choice of solvent is the most critical parameter for a successful recrystallization. Due to the absence of specific solubility data for this compound in the literature, a systematic solvent screening is the recommended first step. The molecular structure, featuring a polar carboxylic acid group and a less polar bromoquinoline core, suggests that polar protic solvents, polar aprotic solvents, or a mixed-solvent system may be effective.
Experimental Protocol for Solvent Screening:
-
Place approximately 10-20 mg of crude this compound into several small test tubes.
-
To each test tube, add a different solvent from the list in Table 1, dropwise at room temperature, until the total volume is approximately 0.5 mL. Agitate the mixture to assess solubility.
-
If the compound dissolves at room temperature, the solvent is unsuitable as a single solvent for recrystallization.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube to the boiling point of the solvent. Add more solvent dropwise if necessary until the solid dissolves completely.
-
Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.
-
Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline solid upon cooling.
Data Presentation: Solvent Screening Observations
The following table summarizes the expected outcomes of a solvent screening process to identify a suitable recrystallization solvent for this compound.
| Solvent Class | Example Solvents | Expected Observation at Room Temp. | Expected Observation at Boiling Temp. | Expected Outcome on Cooling | Suitability |
| Polar Protic | Ethanol, Methanol, Isopropanol | Sparingly soluble to insoluble | Soluble | Good crystal formation | High Potential |
| Water | Likely insoluble | Likely insoluble | No dissolution | Poor as single solvent | |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderately soluble | Very soluble | Poor crystal recovery | Potential for mixed solvent |
| N,N-Dimethylformamide (DMF) | Soluble | Very soluble | Unlikely to crystallize | Poor (high boiling point) | |
| Nonpolar Aromatic | Toluene | Likely insoluble | Sparingly soluble | May work, potential for oiling out | Moderate Potential |
| Nonpolar Aliphatic | Hexane, Heptane | Insoluble | Insoluble | No dissolution | Good as anti-solvent |
Based on the properties of similar quinoline carboxylic acids, ethanol or an ethanol/water mixture is a promising starting point.[1] A mixed-solvent system, such as ethyl acetate/hexane, may also be effective.[2]
Experimental Protocol for Recrystallization
This protocol outlines the general procedure for the recrystallization of this compound. The optimal solvent and volumes should be determined from the preliminary solvent screening.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Reflux condenser
-
Glass funnel (short-stemmed)
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture to a gentle boil with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the hot solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated short-stemmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes any insoluble impurities and activated charcoal. Pre-heating the glassware prevents premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or a desiccator until a constant weight is achieved.
Visualization of the Recrystallization Workflow
The following diagram illustrates the logical workflow for the purification of this compound by recrystallization.
References
Application Notes and Protocols for Flash Column Chromatography of Bromoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of bromoquinoline derivatives using flash column chromatography. It addresses common challenges such as compound decomposition and isomer separation, offering solutions and optimization strategies.
Introduction
Flash column chromatography is a rapid and efficient purification technique widely used in organic synthesis.[1][2] For bromoquinoline derivatives, which are important scaffolds in medicinal chemistry, this method is essential for isolating desired products from reaction mixtures.[3] However, the basic nitrogen in the quinoline ring can interact with the acidic nature of standard silica gel, potentially leading to decomposition.[4][5] Furthermore, the separation of closely related isomers can be challenging due to their similar polarities.[4][6] This guide provides a comprehensive protocol to navigate these issues effectively.
Key Considerations for Bromoquinoline Purification
Successful purification hinges on the careful selection of the stationary phase, mobile phase, and sample loading technique.
Stationary Phase Selection
The choice of stationary phase is critical to prevent degradation and achieve optimal separation.
| Stationary Phase | Advantages | Disadvantages | Recommendations |
| Silica Gel | High resolving power, widely available, suitable for a broad range of compounds.[7][8] | Acidic nature can cause decomposition of basic bromoquinolines.[4][5] | Deactivate with 0.5-2% triethylamine (NEt₃) in the mobile phase to neutralize acidic sites.[4][9] |
| Alumina (Neutral or Basic) | Excellent alternative for acid-sensitive compounds.[4][6] | May have different selectivity compared to silica. | Recommended when decomposition on silica is observed.[6] |
| Florisil | A magnesium silicate adsorbent that is less harsh than silica gel.[4] | Selectivity can differ from silica and alumina. | A good alternative for particularly sensitive compounds.[4] |
| Reversed-Phase (C18) | Suitable for non-polar compounds or when normal-phase fails.[5] | Requires aqueous mobile phases, which can be harder to remove. | Consider for difficult separations where normal-phase offers poor selectivity.[5] |
Mobile Phase Optimization
The mobile phase composition is the most important variable for achieving good separation. Optimization should always begin with Thin Layer Chromatography (TLC).
-
TLC Analysis : Before running the column, screen various solvent systems with TLC. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[4][6]
-
Target Rf Value : Aim for an Rf (retention factor) value of approximately 0.3-0.4 for the desired bromoquinoline derivative.[4][6][7] This Rf value typically ensures that the compound elutes from the column in a reasonable volume of solvent without being too close to the solvent front or sticking to the stationary phase.
-
Solvent Systems : Common systems for bromoquinolines include:
-
Gradient Elution : For separating compounds with very similar polarities, such as isomers, a shallow gradient elution is often more effective than an isocratic (constant solvent composition) system.[4][9][12] Start with a less polar solvent mixture and gradually increase the polarity.[9][12]
Detailed Experimental Protocol
This protocol outlines a general procedure for purifying a crude bromoquinoline derivative using silica gel flash column chromatography.
Step 1: TLC Analysis for Eluent Selection
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto several TLC plates.
-
Develop each plate in a different solvent system, varying the ratio of polar to non-polar solvent (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate).
-
Visualize the plates under UV light.
-
Select the solvent system that gives your target compound an Rf value between 0.3 and 0.4 and provides the best separation from impurities.[6]
Step 2: Column Preparation and Packing
-
Select a column of appropriate size. A general rule is to use a ratio of at least 30:1 of silica gel to crude material by weight.[4]
-
Place a small plug of cotton or glass wool at the bottom of the column.[7] Add a thin layer (approx. 1-2 cm) of sand.[7]
-
Prepare a slurry of silica gel in the least polar solvent you plan to use for the elution.[4]
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove any air bubbles.[12]
-
Allow the silica to settle, and then add another thin layer of sand on top to protect the silica bed surface.[1][7]
-
Wash the column with 2-3 column volumes of the initial mobile phase, ensuring the solvent level never drops below the top of the sand layer.[1]
Step 3: Sample Loading
Proper sample loading is crucial for a high-resolution separation. Dry loading is often the preferred method.
-
Dry Loading (Recommended) :
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).[6]
-
Add a small amount of silica gel (typically 1-2 times the weight of the crude product) to the solution.[1][6]
-
Remove the solvent under reduced pressure (using a rotary evaporator) to obtain a dry, free-flowing powder.[6]
-
Carefully add this powder to the top of the packed column.[6]
-
-
Wet Loading :
-
Dissolve the crude mixture in the absolute minimum amount of the initial, least polar mobile phase.
-
Use a pipette to carefully add the solution to the top of the column, allowing it to adsorb onto the silica without disturbing the surface.[7]
-
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the column.[6]
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (a solvent drop rate of about 2 inches per minute is a good target).[7]
-
Begin collecting fractions in test tubes immediately.[7] The size and number of fractions will depend on the scale of the purification.
-
If using a gradient elution, start with the least polar solvent system and gradually introduce more polar mixtures.[9]
Step 5: Fraction Analysis
-
Monitor the collected fractions by spotting them on a TLC plate alongside a spot of the original crude mixture.
-
Visualize the TLC plate under UV light to identify which fractions contain the pure desired product.
-
Combine the fractions that contain only the pure bromoquinoline derivative.[4]
Step 6: Solvent Removal
-
Transfer the combined pure fractions to a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified bromoquinoline derivative.[6]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound Decomposition | The silica gel is too acidic for the basic quinoline derivative.[4][5] | Deactivate the silica by running a preparatory volume of eluent containing 0.5-2% triethylamine through the column before loading the sample.[4][9] Alternatively, use a less acidic stationary phase like neutral alumina or Florisil.[4][5] |
| Poor Separation of Isomers | Isomers have very similar polarities.[4] | Use a longer column for more theoretical plates. Employ a very shallow solvent gradient to enhance resolution.[6] Try an alternative stationary phase (e.g., alumina) or a different solvent system to alter selectivity.[4][6] |
| Compound Not Eluting | The mobile phase is not polar enough.[6] | Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate or other polar solvent).[6] |
| Compound Eluting Too Fast (with solvent front) | The mobile phase is too polar.[6] | Decrease the polarity of the mobile phase (use a higher percentage of hexanes or other non-polar solvent).[6] |
| Broad Bands / Tailing Peaks | Column was overloaded with crude material.[4] The sample was not loaded in a concentrated band. | Use a larger column or less crude material.[4] Ensure the sample is loaded using a minimal amount of solvent or use the dry loading method.[2] |
Workflow Visualization
The following diagram illustrates the general workflow for the flash column chromatography protocol.
Caption: A generalized workflow for the purification of bromoquinoline derivatives.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Purification [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. acgpubs.org [acgpubs.org]
- 12. orgsyn.org [orgsyn.org]
Application Note: Purification of Quinoline Compounds via Acid-Base Extraction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoline and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals, agrochemicals, and dyes. Obtaining high-purity quinoline compounds is often a critical step in synthesis and drug development. Acid-base extraction is a powerful, simple, and cost-effective liquid-liquid extraction technique used to selectively separate basic compounds, like quinolines, from acidic and neutral impurities.[1] This method leverages the ability of the basic nitrogen atom in the quinoline ring to be protonated, thereby altering its solubility.[2][3]
Principle of the Method
The technique is based on the differential solubility of a quinoline compound in its neutral form versus its protonated salt form.[2]
-
Acidification (Extraction): Quinoline is a weak base (the pKa of its conjugate acid is approximately 4.9). When a solution of crude quinoline in a water-immiscible organic solvent is washed with an aqueous acid (e.g., hydrochloric acid), the basic nitrogen atom is protonated. This forms a quinolinium salt (e.g., quinolinium chloride).[4]
-
Phase Separation: This newly formed salt is ionic and therefore significantly more soluble in the aqueous layer than in the organic layer.[2][5] This allows for the selective transfer of the quinoline compound from the organic phase to the aqueous phase, leaving non-basic (neutral or acidic) impurities behind in the organic layer.
-
Neutralization (Recovery): The aqueous layer containing the quinolinium salt is then isolated. By adding a strong base (e.g., sodium hydroxide), the quinolinium salt is deprotonated, regenerating the neutral, water-insoluble quinoline compound.[1][4] The purified quinoline can then be recovered by filtration if it precipitates as a solid, or by back-extraction into a fresh organic solvent.[5]
Quantitative Data Summary
Acid-base extraction, often used as a work-up step in a larger synthesis, is highly effective for purification. The following table provides a comparative overview of purification techniques for quinoline compounds, highlighting the utility of extraction-based methods.
| Purification Technique | Starting Material | Reagents/Conditions | Achieved Purity (%) | Yield (%) | Source |
| Acid/Base Extraction & Distillation | Crude Quinoline from Skraup Synthesis | 1. H₂SO₄ wash2. NaOH neutralization3. Steam Distillation | High (not specified) | 84-91 | [6] |
| Salt Formation & Crystallization | Crude Quinoline | 1. HCl to form hydrochloride salt2. Crystallization3. NaOH to regenerate | >98 (with multiple cycles) | Not Specified | [4][6] |
| Extraction (from Coal Tar) | Coal Tar Wash Oil | Ammonium hydrogen sulfate, toluene, distillation | >97 | 82 |
Table 1: Comparative data for quinoline purification techniques. Note that extraction is often a key step in these workflows.
Experimental Workflow
Caption: Workflow for Quinoline Purification by Acid-Base Extraction.
Detailed Experimental Protocol
This protocol describes the purification of a crude mixture containing a quinoline compound alongside neutral and/or acidic impurities.
5.1 Materials and Equipment
-
Chemicals:
-
Crude quinoline mixture
-
Dichloromethane (DCM) or Diethyl Ether (Et₂O)
-
1 M Hydrochloric Acid (HCl)
-
2 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Distilled Water
-
pH indicator paper
-
-
Equipment:
-
Separatory funnel (appropriate size)
-
Beakers and Erlenmeyer flasks
-
Glass funnel
-
Büchner funnel and filter flask (for filtration)
-
Rotary evaporator (for solvent removal)
-
Stir plate and stir bar
-
5.2 Procedure
-
Dissolution: Dissolve the crude mixture (e.g., 1.0 g) in an appropriate volume of an organic solvent like dichloromethane (DCM, ~30-40 mL). Ensure all organic components are fully dissolved.
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M HCl (~30 mL) to the funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, inverting the funnel and venting frequently to release any pressure buildup.
-
Place the funnel back on a ring stand and allow the layers to fully separate. The lower layer will be the aqueous phase if using DCM.
-
Carefully drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Aqueous Extract 1".
-
To ensure complete extraction, add a second portion of 1 M HCl (~15 mL) to the organic layer remaining in the funnel. Shake, vent, and separate as before.
-
Combine this second aqueous extract with "Aqueous Extract 1".
-
-
Isolation of Neutral/Acidic Impurities (Optional): The remaining organic layer contains any neutral or acidic impurities. It can be washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent evaporated to recover these components.[5]
-
Regeneration of Quinoline:
-
Place the combined aqueous extracts in a beaker or flask, preferably in an ice bath to control any heat generated.
-
While stirring, slowly add 2 M NaOH dropwise.
-
Monitor the pH of the solution periodically with pH paper. Continue adding base until the solution is strongly alkaline (pH 9-10).[5]
-
The neutral quinoline compound should precipitate out of the solution as a solid or an oil.
-
-
Final Isolation:
-
If a solid precipitates: Collect the purified quinoline by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold distilled water to remove residual salts. Allow the solid to air-dry or dry in a vacuum oven.
-
If an oil forms (or for low-precipitate recovery): Transfer the basified aqueous solution back to a clean separatory funnel. Extract the aqueous solution with two portions of fresh organic solvent (e.g., 2 x 20 mL of DCM). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator to yield the purified quinoline oil.[5]
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution | Source |
| Emulsion forms at the interface | High concentration of solutes; insufficient ionic strength. | Add a small amount of saturated brine solution and swirl gently to break the emulsion. Allow to stand for a longer period. | [7] |
| No precipitate forms after adding base | The quinoline compound is liquid at room temperature or is soluble in the aqueous solution. | Perform a back-extraction with a suitable organic solvent (e.g., DCM, Ethyl Acetate) to recover the product. | [5] |
| Low recovery of product | Incomplete extraction into the acid; incomplete precipitation/back-extraction. | Perform an additional extraction of the organic layer with aqueous acid. Ensure the final pH after basification is correct (>9). Cool the solution in an ice bath to maximize precipitation. | [8] |
| Product is an oil instead of a solid | The melting point of the purified quinoline is below room temperature. | Isolate the product via back-extraction into an organic solvent followed by solvent evaporation, rather than filtration. | [7] |
| Pressure buildup in separatory funnel | Volatile solvent (e.g., diethyl ether); acid-base neutralization reaction producing heat or gas. | Vent the separatory funnel frequently by inverting it and opening the stopcock, pointing the tip away from yourself and others into the fume hood. | [8] |
References
- 1. magritek.com [magritek.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting [chem.rochester.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 3-Bromoquinoline-5-carboxylic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-Bromoquinoline-5-carboxylic acid. The content is presented in a question-and-answer format to directly address potential challenges, offering troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and logical synthetic approach involves a two-step process:
-
Skraup Synthesis of Quinoline-5-carboxylic Acid: This classic method utilizes 3-aminobenzoic acid as the aniline derivative, which is reacted with glycerol in the presence of a strong acid (like sulfuric acid) and an oxidizing agent to form the quinoline ring system.[1][2]
-
Regioselective Bromination: The resulting quinoline-5-carboxylic acid is then brominated. Achieving selective bromination at the C3 position can be challenging, as direct bromination of the quinoline ring often favors the 5- and 8-positions.[3] The use of a milder brominating agent, such as N-Bromosuccinimide (NBS), may offer improved regioselectivity for the desired 3-bromo isomer.[4]
Q2: My Skraup synthesis is producing a low yield and a significant amount of tar. What can I do to improve this?
Low yields and tar formation are frequent issues in the Skraup synthesis due to its highly exothermic nature.[5] Here are several strategies to mitigate these problems:
-
Use a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) can help to control the reaction's vigor and reduce charring.[5]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling to manage the exothermic reaction.
-
Optimal Reagent Ratios: Ensure the correct stoichiometry of the aniline, glycerol, sulfuric acid, and oxidizing agent to minimize side reactions.
-
Efficient Stirring: Good agitation is crucial to prevent localized overheating and ensure even reaction progress.[5]
Q3: How can I achieve selective bromination at the 3-position of quinoline-5-carboxylic acid?
Regioselectivity in the bromination of quinolines can be difficult to control. While direct bromination with molecular bromine (Br₂) often leads to a mixture of isomers, the following approaches can favor the formation of the 3-bromo derivative:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a milder brominating agent than Br₂ and can provide better control over the reaction, potentially leading to higher regioselectivity for the 3-position.[4][6]
-
Reaction Conditions: Lowering the reaction temperature may also help to improve selectivity.[4]
-
Alternative Strategies: While more complex, building the 3-bromo-substituted ring system from acyclic precursors can offer greater control over the final product's regiochemistry.[7]
Q4: I am having difficulty purifying the final this compound. What methods are recommended?
Purification can be challenging due to the presence of unreacted starting materials, isomers, and byproducts. A combination of the following techniques is often effective:
-
Acid-Base Extraction: The basic nitrogen of the quinoline ring allows for extraction into an acidic aqueous solution, which can help remove non-basic impurities. The product can then be precipitated by adjusting the pH.
-
Recrystallization: This is an effective method for purifying the final product. The crude this compound can be recrystallized from a suitable solvent or solvent mixture, such as ethanol/water.
-
Column Chromatography: For separating isomers with similar polarities, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexanes is a common choice.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution | Citation |
| Low Yield in Skraup Synthesis | Uncontrolled exothermic reaction leading to polymerization and tar formation. | Add a moderator such as ferrous sulfate (FeSO₄). Ensure slow, controlled addition of sulfuric acid with efficient cooling and vigorous stirring. | [5] |
| Electron-withdrawing group (carboxylic acid) on the aniline starting material deactivates the ring, making cyclization difficult. | Optimize reaction temperature and time. Consider using a more potent oxidizing agent if the reaction is incomplete. | [8] | |
| Poor Regioselectivity in Bromination | Use of a harsh brominating agent like Br₂. | Employ a milder brominating agent such as N-Bromosuccinimide (NBS) to improve selectivity for the 3-position. | [4][6] |
| High reaction temperature favoring the formation of multiple isomers. | Conduct the bromination at a lower temperature to enhance regioselectivity. | [4] | |
| Formation of Multiple Products | Over-bromination leading to di- or poly-brominated products. | Use a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent. | [4] |
| Difficult Purification | Presence of closely related isomers and byproducts. | Utilize a combination of acid-base extraction, recrystallization, and column chromatography for effective purification. | [4] |
Experimental Protocols
Protocol 1: Synthesis of Quinoline-5-carboxylic Acid via Skraup Synthesis (Adapted)
This protocol is adapted from general Skraup synthesis procedures and may require optimization.[5][8]
-
Materials:
-
3-Aminobenzoic acid
-
Glycerol ("Dynamite" glycerol with <0.5% water is recommended for higher yields)[9]
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) as a moderator
-
Nitrobenzene (as an oxidizing agent)
-
Sodium Hydroxide solution (for workup)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, carefully mix 3-aminobenzoic acid, glycerol, and nitrobenzene.
-
Slowly and with constant stirring and cooling, add concentrated sulfuric acid to the mixture.
-
Add ferrous sulfate heptahydrate to the reaction mixture.
-
Gently heat the mixture in an oil bath. The reaction is exothermic and will begin to boil. Remove the external heat source and allow the reaction to proceed under its own heat.
-
Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.
-
After cooling, carefully dilute the mixture with water and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.
-
Isolate the crude quinoline-5-carboxylic acid by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Protocol 2: Bromination of Quinoline-5-carboxylic Acid (Adapted)
This protocol is a general procedure for the bromination of an electron-deficient aromatic ring using NBS and may require optimization.[6][10]
-
Materials:
-
Quinoline-5-carboxylic acid
-
N-Bromosuccinimide (NBS)
-
Sulfuric Acid (as a solvent and catalyst)
-
Sodium sulfite solution (for workup)
-
Sodium bicarbonate solution (for workup)
-
-
Procedure:
-
Dissolve quinoline-5-carboxylic acid in concentrated sulfuric acid in a round-bottom flask with stirring.
-
Cool the mixture in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) portion-wise, maintaining a low temperature.
-
Allow the reaction to stir at a low temperature for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture over crushed ice.
-
Quench any unreacted bromine with a sodium sulfite solution.
-
Neutralize the solution with a saturated sodium bicarbonate solution, which should precipitate the crude product.
-
Collect the precipitate by filtration and wash with cold water.
-
Purify the crude this compound by recrystallization.
-
Data Presentation
Table 1: Effect of Reaction Conditions on Skraup Synthesis Yield (Representative Data)
| Aniline Derivative | Oxidizing Agent | Moderator | Yield (%) | Citation |
| Aniline | Nitrobenzene | Ferrous Sulfate | 84-91 | [5] |
| 4-Hydroxyaniline | Nitrobenzene | None | 66 | [11] |
| 4-Fluoroaniline | Nitrobenzene | None | 45-55 | [11] |
| 4-Chloroaniline | Nitrobenzene | None | 40-50 | [11] |
| 3-Nitro-4-aminoanisole | Arsenic Pentoxide | None | 60-65 | [5] |
Table 2: Comparison of Brominating Agents for Quinoline Derivatives
| Brominating Agent | Typical Conditions | Expected Outcome | Citation |
| Molecular Bromine (Br₂) | Sulfuric acid | Can lead to a mixture of 5- and 8-bromo isomers; harsh conditions. | [3] |
| N-Bromosuccinimide (NBS) | Sulfuric acid or CCl₄ | Milder reaction; may offer improved regioselectivity for the 3-position. | [4][6] |
| Gas-Phase Bromination | High temperature (300°C) | Reported to yield 3-bromoquinoline, but not practical for this substrate. | [3] |
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. iipseries.org [iipseries.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Bromoquinolines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Suzuki coupling of bromoquinolines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with a bromoquinoline shows very low or no conversion to the desired product. What are the most common causes?
A1: Low to no conversion in a Suzuki coupling reaction can stem from several factors. Here are the most common culprits:
-
Inactive Catalyst: The active Pd(0) species may not have formed or has decomposed. This can be due to oxygen contamination, which leads to the formation of palladium black.[1] It is crucial to ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[1][2]
-
Poor Quality Starting Materials: Impurities in the bromoquinoline or degradation of the boronic acid can interfere with the catalyst and inhibit the reaction.[1] Boronic acids can be prone to protodeboronation, especially if not stored properly.[1]
-
Inappropriate Reaction Conditions: The chosen combination of catalyst, ligand, base, and solvent may not be optimal for the specific bromoquinoline and boronic acid substrates. The base, for instance, is essential for activating the boronic acid, and if it's too weak or insoluble in the reaction medium, the catalytic cycle can stall.[1][3]
-
Low Reactivity of the Bromoquinoline: While bromoquinolines are generally reactive, their reactivity can be influenced by the position of the bromine atom and the presence of other substituents. In some cases, more forcing conditions or a more active catalytic system may be required compared to simpler aryl bromides.
Q2: My reaction starts but appears to stall, leaving a significant amount of starting material. What should I investigate?
A2: A stalled reaction often points to catalyst deactivation or solubility issues during the reaction.
-
Catalyst Deactivation: The active Pd(0) catalyst can precipitate out of the solution as palladium black, especially at high temperatures or in the presence of oxygen.[1] Consider using a more robust catalyst system or lowering the reaction temperature.[1]
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways under the reaction conditions.[1] The addition of a slight excess of the ligand can sometimes mitigate this.[4][5]
-
Insolubility: The starting materials, intermediates, or the product itself might have poor solubility in the chosen solvent system, causing them to precipitate and halt the reaction.[1][6] In such cases, screening different solvents or solvent mixtures is recommended.[1][6]
Q3: I'm observing significant side products. What are they, and how can I minimize them?
A3: Several side reactions can compete with the desired cross-coupling, leading to a lower yield of the final product.
-
Homocoupling: This side reaction results in the formation of biaryls from the coupling of two boronic acid molecules or two bromoquinoline molecules. It is often promoted by the presence of oxygen or high catalyst loadings.[1] To minimize homocoupling, ensure thorough degassing of the reaction mixture and consider slightly reducing the catalyst loading.[1]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom.[1] This can be a significant issue, especially with heteroaryl boronic acids. Using anhydrous conditions or a different base, such as potassium phosphate (K₃PO₄), can sometimes suppress this side reaction.[1] Using boronic esters (e.g., pinacol esters) can also increase stability against protodeboronation.[7]
-
Dehalogenation: The bromoquinoline can be reduced to the corresponding quinoline, a process known as dehalogenation.[8] This can occur if there are sources of hydride in the reaction mixture, which can arise from certain solvents or bases.
Q4: How do I choose the right catalyst and ligand for my bromoquinoline coupling?
A4: The choice of catalyst and ligand is critical and substrate-dependent.
-
Palladium Source: Common palladium sources include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[3] For more challenging couplings, pre-formed catalysts like Pd(dppf)Cl₂ are often effective.[9][10][11]
-
Ligands: For couplings involving heteroaryl halides like bromoquinolines, bulky, electron-rich phosphine ligands are often more effective.[3] Buchwald-type ligands such as SPhos, XPhos, and RuPhos can significantly improve yields, especially for less reactive substrates.[3][12] The use of these advanced ligands can often allow the reaction to proceed under milder conditions.[12]
Q5: What is the role of the base and solvent, and what are the best choices for bromoquinoline couplings?
A5: The base and solvent system are interdependent and play a crucial role in the reaction's success.
-
Base: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[1][3] Common choices include inorganic carbonates like K₂CO₃ and Cs₂CO₃, and phosphates like K₃PO₄.[1][3] For difficult couplings, stronger or more soluble bases like Cs₂CO₃ or K₃PO₄ are often more effective than K₂CO₃.[1]
-
Solvent: Aprotic polar solvents are typically used, often in combination with water.[3][13] Common solvent systems include 1,4-dioxane/water, toluene/water, and THF/water.[1][3][9] The water helps to dissolve the inorganic base.[13] Anhydrous conditions can also be employed, particularly with strong, non-aqueous soluble bases like KOtBu, which can help prevent protodeboronation.[1]
Data Presentation: Comparison of Reaction Conditions
The following table summarizes common reaction parameters for the Suzuki coupling of bromoquinolines and their potential impact on the reaction outcome.
| Parameter | Common Options | Typical Concentration/Loading | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ + Ligand | 1-5 mol% | Pd(dppf)Cl₂ and systems with bulky, electron-rich ligands are often effective for heteroaryl couplings.[3][9][12] |
| Ligand | PPh₃, dppf, SPhos, XPhos, RuPhos | 1-2 equivalents relative to Pd | Buchwald-type ligands (SPhos, XPhos) can improve yields for challenging substrates.[3][12] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KOtBu | 2-3 equivalents | K₃PO₄ and Cs₂CO₃ are often more effective than K₂CO₃ for difficult couplings due to better solubility and basicity.[1][3] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, 2-MeTHF (anhydrous) | 0.1 M concentration of bromoquinoline | The choice of solvent can significantly impact solubility and reaction kinetics.[1][13][14] |
| Temperature | 80-110 °C | - | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition.[1][2] |
| Boronic Acid Reagent | Arylboronic acid, Arylboronic acid pinacol ester | 1.1-1.5 equivalents | Pinacol esters are often more stable and less prone to protodeboronation.[7][15] |
Experimental Protocols
Protocol 1: Standard Suzuki Coupling Conditions
This protocol provides a general starting point for the Suzuki coupling of a bromoquinoline.
Materials:
-
Bromoquinoline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.5 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried reaction vial, add the bromoquinoline, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[1][16]
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.[9]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe. The final concentration of the bromoquinoline should be approximately 0.1 M.[1][9]
-
Place the reaction vial in a preheated oil bath at 90 °C and stir vigorously.[1][16]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.[1][16]
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.[1][9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by column chromatography on silica gel.[1][9]
Protocol 2: Optimized Conditions for a Challenging Coupling
This protocol is recommended when the standard conditions result in low yield.
Materials:
-
Bromoquinoline (1.0 equiv)
-
Arylboronic acid pinacol ester (1.3 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv), finely powdered
-
1,4-Dioxane and Water (10:1 v/v), degassed
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine the bromoquinoline, arylboronic acid pinacol ester, Pd(OAc)₂, SPhos, and finely powdered K₃PO₄.[16]
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.[9][16]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the workup and purification procedure as described in Protocol 1.
Mandatory Visualization: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in the Suzuki coupling of bromoquinolines.
Caption: Troubleshooting workflow for low-yield Suzuki coupling of bromoquinolines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Preventing debromination side reactions in quinoline chemistry
Welcome to the technical support center for quinoline chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the prevention of debromination side reactions during the functionalization of bromoquinolines.
Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments, offering potential causes and solutions to mitigate unwanted debromination.
Q1: I am observing a significant amount of debrominated quinoline as a byproduct in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What are the likely causes and how can I minimize it?
A1: The formation of a debrominated (hydrodehalogenated) byproduct is a common side reaction in palladium-catalyzed cross-coupling reactions.[1] It typically arises from the reaction of a palladium-hydride species with the bromoquinoline, which can be generated from various sources within the reaction mixture.
Potential Causes:
-
Presence of a Hydride Source: Trace amounts of water, alcohols (if used as a solvent or present as an impurity), or even amines can act as hydride donors.
-
β-Hydride Elimination: In reactions like the Buchwald-Hartwig amination, β-hydride elimination from the palladium-amido intermediate can compete with reductive elimination, leading to the formation of a palladium-hydride species.[1]
-
Catalyst Decomposition: Decomposition of the palladium catalyst can lead to the formation of palladium black and palladium hydride species, which can promote dehalogenation.
-
Slow Reductive Elimination: If the final reductive elimination step to form the desired product is slow, it allows more time for competing side reactions like debromination to occur.
Solutions to Minimize Debromination:
-
Optimize the Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich monophosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos, RuPhos), are often effective at promoting the desired reductive elimination step and minimizing side reactions.[2] Bidentate ligands like DPPF and BINAP have also been shown to suppress debromination in certain cases.[1]
-
Select the Appropriate Base: The choice of base can influence the reaction outcome. For instance, in some Buchwald-Hartwig aminations, switching from a strong base like NaOt-Bu to a weaker base might be beneficial, although this can also affect the reaction rate.
-
Ensure Anhydrous and Inert Conditions: Meticulously dry all solvents and reagents and maintain a strictly inert atmosphere (e.g., argon or nitrogen) to minimize potential hydride sources like water and oxygen.
-
Control Reaction Temperature: Higher temperatures can sometimes favor side reactions. It may be beneficial to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Use High-Purity Reagents: Ensure the purity of your bromoquinoline, coupling partner, and all other reagents to avoid introducing impurities that could interfere with the catalytic cycle.
Q2: My Grignard reagent formation from a bromoquinoline is giving low yields of the desired organomagnesium species and I suspect debromination. What is happening?
A2: While Grignard reagents are powerful tools, their formation and use with heteroaromatic halides like bromoquinolines can be challenging. Debromination in this context is less common than with palladium catalysis, but other side reactions can lead to the consumption of the starting material.
Potential Issues:
-
Reaction with Acidic Protons: Grignard reagents are very strong bases and will react with any acidic protons present in the system, including trace water in the solvent or on the glassware.[3]
-
Wurtz-type Homocoupling: The Grignard reagent can react with the starting bromoquinoline in a Wurtz-type coupling to form a biquinoline byproduct.
-
Difficulty in Initiation: The reaction between magnesium and the bromoquinoline may be difficult to initiate, leading to long reaction times and potential for side reactions.
Troubleshooting and Solutions:
-
Strictly Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried overnight), and the solvent (typically THF or diethyl ether) must be anhydrous.
-
Magnesium Activation: The surface of the magnesium turnings can be passivated by an oxide layer. Activate the magnesium before adding the bromoquinoline using methods such as:
-
Adding a small crystal of iodine.
-
Adding a few drops of 1,2-dibromoethane.
-
Mechanically crushing the magnesium turnings with a glass rod.
-
-
Controlled Addition: Add the bromoquinoline solution slowly to the activated magnesium to maintain a gentle reflux and avoid a buildup of unreacted starting material, which can favor homocoupling.
-
Use of THF: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for preparing Grignard reagents from aryl halides due to its higher boiling point and better solvating properties for the Grignard reagent.
Q3: I am attempting a lithium-halogen exchange on a bromoquinoline using an organolithium reagent (e.g., n-BuLi or t-BuLi), but I am getting the debrominated quinoline instead of the desired lithiated species. How can I prevent this?
A3: Lithium-halogen exchange is a common method for preparing organolithium reagents from aryl halides.[4] However, the resulting lithiated quinoline is a very strong base and can be quenched by any available proton source to give the debrominated product.
Potential Causes:
-
Proton Source: The most likely cause is the presence of a proton source that is quenching the lithiated intermediate as it forms. This could be trace water, the solvent itself if it is not sufficiently dry, or even another functional group on the quinoline scaffold.
-
Reaction Temperature: These reactions are typically performed at very low temperatures (e.g., -78 °C) to ensure the stability of the organolithium species. If the temperature rises, the risk of side reactions increases.
Troubleshooting and Solutions:
-
Rigorous Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether) and ensure all glassware is scrupulously dried.
-
Low Temperature: Maintain a very low reaction temperature, typically -78 °C (a dry ice/acetone bath), throughout the addition of the organolithium reagent and before the addition of your electrophile.[4]
-
Choice of Organolithium Reagent: n-Butyllithium (n-BuLi) is commonly used for lithium-halogen exchange. tert-Butyllithium (t-BuLi) is a stronger base and may be more prone to side reactions.
-
Immediate Trapping: Once the lithium-halogen exchange is complete, the desired electrophile should be added immediately to trap the lithiated quinoline before it can react with other species in the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of quinoline chemistry?
A1: Debromination, a specific type of dehalogenation, is a chemical reaction in which a bromine atom is removed from a molecule and typically replaced with a hydrogen atom. In the context of bromoquinoline chemistry, this results in the formation of quinoline as an undesired byproduct. This side reaction is particularly prevalent in transition metal-catalyzed cross-coupling reactions.[1]
Q2: Which positions on the quinoline ring are more susceptible to debromination?
A2: The susceptibility to debromination can be influenced by the electronic environment of the C-Br bond. However, in palladium-catalyzed reactions, the debromination side reaction is a general issue for bromoquinolines regardless of the substitution pattern. The key factor is often the reaction conditions rather than the position of the bromine atom.
Q3: Can the choice of palladium catalyst precursor affect the level of debromination?
A3: Yes, the choice of palladium precursor can influence the reaction. Precatalysts are often designed to facilitate the formation of the active Pd(0) species and can lead to more efficient catalytic cycles with fewer side reactions. However, the ligand is generally considered to have a more direct and significant impact on preventing debromination by influencing the rates of the elementary steps in the catalytic cycle.[2][5]
Q4: Are there any photochemical methods that can cause debromination of bromoquinolines?
A4: Yes, bromoquinolines can be susceptible to photochemical debromination. The C-Br bond can be cleaved upon absorption of UV light, leading to the formation of a quinolinyl radical, which can then abstract a hydrogen atom from the solvent or other molecules in the reaction mixture to form the debrominated quinoline. Therefore, it is advisable to protect reactions involving bromoquinolines from light, especially if they are sensitive to radical reactions.
Data Presentation: Influence of Ligands on Debromination
The following table summarizes data from a study on the Suzuki-Miyaura coupling of a bromo-naphthalene scaffold, which serves as a good model for bromoquinoline systems. It illustrates the impact of different palladium catalysts and ligands on the yield of the desired coupled product versus the debrominated side product.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Coupled Product Yield (%) | Debrominated Product Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 40 | 30 |
| 2 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 50 | 25 |
| 3 | PdCl₂[P(o-tol)₃]₂ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 65 | 15 |
| 4 | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 70 | 10 |
Data adapted from a study on a related bromo-naphthalene system and is intended for illustrative purposes.
As the data suggests, the choice of ligand and catalyst can significantly impact the amount of debrominated side product. In this case, moving from simple phosphine ligands like PPh₃ to more specialized ligands like dppf resulted in a higher yield of the desired product and a lower yield of the debrominated byproduct.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromoquinoline with Minimized Debromination
This protocol utilizes a palladium catalyst with a bulky phosphine ligand to favor the desired cross-coupling over debromination.
Materials:
-
3-Bromoquinoline
-
Arylboronic acid
-
Pd(OAc)₂ (Palladium(II) acetate)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
K₃PO₄ (Potassium phosphate)
-
Anhydrous toluene
-
Water (degassed)
Procedure:
-
In an oven-dried Schlenk tube, add 3-bromoquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[6]
Protocol 2: Buchwald-Hartwig Amination of 6-Bromoquinoline
This protocol employs a palladium precatalyst and a bulky biarylphosphine ligand to facilitate C-N bond formation while minimizing hydrodehalogenation.
Materials:
-
6-Bromoquinoline
-
Amine (primary or secondary)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
NaOt-Bu (Sodium tert-butoxide)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), Xantphos (0.03 mmol, 3 mol%), and NaOt-Bu (1.4 mmol) to an oven-dried Schlenk tube.
-
Add 6-bromoquinoline (1.0 mmol) and the desired amine (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.[6]
Visualizations
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Advances in Decarboxylative Palladium-Catalyzed Reactions of Propargyl Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Boronic Acid Homocoupling in Reactions with 3-Bromoquinolines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with boronic acid homocoupling during Suzuki-Miyaura cross-coupling reactions involving 3-bromoquinolines.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a problem in Suzuki-Miyaura reactions?
A1: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid react with each other to form a symmetrical biaryl byproduct. This unwanted reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product and complicating the purification process.
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main culprits for boronic acid homocoupling are the presence of oxygen and the use of a Pd(II) catalyst precursor.[1]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then catalyze the homocoupling of the boronic acid.[2] Rigorous degassing of solvents and maintenance of an inert atmosphere are crucial to prevent this.[2]
-
Pd(II)-Mediated Homocoupling: When using a Pd(II) salt like Pd(OAc)₂ or PdCl₂ as the catalyst precursor, it must be reduced to the active Pd(0) form. This reduction can occur via the homocoupling of two boronic acid molecules, especially at the beginning of the reaction.[1]
Q3: How does the choice of palladium source impact the extent of homocoupling?
A3: The choice of palladium source is critical. Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is often preferred as it does not require an initial reduction step and can directly enter the catalytic cycle, thus minimizing the initial burst of homocoupling that can occur with Pd(II) sources.[1] Buchwald's G3 and G4 precatalysts are also designed for clean and efficient generation of the active Pd(0) species, which can help suppress side reactions.[1]
Q4: What is the role of ligands in preventing homocoupling?
A4: Ligands play a vital role in stabilizing the palladium catalyst and influencing its reactivity. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are highly effective at minimizing homocoupling.[1] Their steric bulk can hinder the formation of intermediates leading to the undesired side reaction, while their electron-donating properties can promote the desired reductive elimination step of the cross-coupling cycle.[1]
Q5: Can the choice of base affect the amount of homocoupling byproduct?
A5: Yes, the base is essential for activating the boronic acid, but an improper choice can lead to increased homocoupling. Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often favored as they are generally less likely to promote this side reaction.[1] The optimal base is often substrate-dependent and may require screening.[1]
Q6: Are there any specific strategies for reactions involving 3-bromoquinoline?
A6: 3-Bromoquinoline can be a challenging substrate. Besides the general strategies to minimize homocoupling, consider the following:
-
Ligand Selection: For challenging substrates like 3-bromoquinoline, bulky monophosphine ligands such as XPhos are often effective.[3]
-
Use of Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to homocoupling and protodeboronation than the corresponding boronic acids.[2]
-
Controlled Addition: In some cases, slow addition of the boronic acid can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.[3]
Troubleshooting Guides
Issue: Excessive Homocoupling of Boronic Acid
When the desired 3-substituted quinoline product is contaminated with a significant amount of the boronic acid homocoupling byproduct, a systematic approach to troubleshooting is recommended.
Caption: A logical workflow for troubleshooting and minimizing boronic acid homocoupling.
The following table provides illustrative data on how different reaction parameters can affect the yield of the desired product versus the homocoupling byproduct in a typical reaction of 3-bromoquinoline with a generic arylboronic acid.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | Toluene/H₂O | 100 | 65 | 25 |
| 2 | Pd(PPh₃)₄ (2) | - | Na₂CO₃ (2) | Toluene/H₂O | 100 | 75 | 15 |
| 3 | Pd(OAc)₂ (2) | XPhos (3) | Na₂CO₃ (2) | Toluene/H₂O | 100 | 85 | 10 |
| 4 | Pd(OAc)₂ (2) | XPhos (3) | K₃PO₄ (2) | Toluene/H₂O | 100 | 90 | 5 |
| 5 | Pd(OAc)₂ (2) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 92 | <5 |
| 6 | Pd(OAc)₂ (2) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 80 | 88 | <5 |
Note: The data in this table is illustrative and intended to demonstrate general trends. Actual results may vary depending on the specific boronic acid and other reaction conditions.
Experimental Protocols
Recommended Protocol for Suzuki-Miyaura Coupling of 3-Bromoquinoline
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
-
3-Bromoquinoline
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 equivalents)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3 mol%)
-
K₃PO₄ (2 equivalents)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromoquinoline (1.0 mmol), the arylboronic acid or its pinacol ester (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
In a separate flask, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.015 mmol) and XPhos (0.03 mmol) in a small amount of anhydrous, degassed 1,4-dioxane under an inert atmosphere.
-
Evacuate and backfill the Schlenk flask containing the reagents with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the Schlenk flask under a positive pressure of the inert gas.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Seal the Schlenk flask and heat the reaction mixture at 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Mechanistic Pathways
The following diagram illustrates the desired catalytic cycle for the Suzuki-Miyaura cross-coupling and the competing pathway of boronic acid homocoupling.
Caption: Suzuki-Miyaura catalytic cycle and the competing boronic acid homocoupling pathway.
References
How to avoid decomposition of bromoquinolines on silica gel
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and detailed protocols to prevent the decomposition of bromoquinolines during purification by silica gel chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my bromoquinoline decomposing or streaking on the silica gel column/TLC plate?
A1: Decomposition and streaking of bromoquinolines on silica gel are common issues primarily caused by the acidic nature of the silica. The silica surface is covered with silanol groups (Si-OH), which are weakly acidic. The basic nitrogen atom in the quinoline ring can interact strongly with these acidic sites, leading to adsorption, and in many cases, degradation of the molecule.[1] This interaction can result in low recovery, streaking of the compound during elution, and the appearance of new, unexpected spots on a TLC plate.
Q2: How can I quickly check if my bromoquinoline is sensitive to silica gel?
A2: You can perform a simple stability test using a two-dimensional thin-layer chromatography (2D TLC) analysis.
-
Procedure:
-
Spot your bromoquinoline sample in one corner of a square TLC plate.
-
Develop the plate in a suitable solvent system.
-
Remove the plate and dry it completely.
-
Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.
-
Develop the plate again in the same solvent system.
-
-
Interpretation:
-
If your compound is stable, all the spots will appear on the diagonal of the plate.
-
If your compound is decomposing on the silica, you will see new spots appearing off the diagonal.
-
Q3: What are the primary methods to prevent the decomposition of bromoquinolines on silica gel?
A3: There are three main strategies to mitigate the decomposition of bromoquinolines on silica gel:
-
Deactivation of Silica Gel: Neutralize the acidic silanol groups on the silica surface by pre-treating it with a basic modifier, most commonly triethylamine (TEA).[1][2]
-
Use of an Alternative Stationary Phase: If deactivation is not sufficient, switch to a less acidic or basic stationary phase. Common alternatives include neutral or basic alumina and Florisil.[1][2]
-
Mobile Phase Modification: Add a small percentage (0.5-2%) of a basic modifier, such as triethylamine or pyridine, to the eluent. This competes with the bromoquinoline for binding to the acidic sites on the silica.[1]
Q4: I see a significant loss of my compound after column chromatography, even with a deactivated column. What else could be the issue?
A4: If you are still experiencing low recovery after taking precautions against decomposition, consider the following:
-
Irreversible Adsorption: Some highly basic or polar bromoquinolines may still bind strongly to the stationary phase. In this case, switching to a different stationary phase like basic alumina might be more effective.
-
Co-elution with Impurities: Your compound might be co-eluting with a UV-active impurity, leading to an overestimation of the amount of desired product in the fractions. Ensure you are using a well-optimized solvent system for good separation.
-
Improper Column Packing: Poorly packed columns with channels or cracks can lead to inefficient separation and loss of product.
-
Overloading the Column: Exceeding the capacity of the column can lead to broad bands and poor separation, which can be mistaken for product loss. A general guideline is to use a silica gel-to-crude material ratio of at least 30:1 by weight.[1]
Data Presentation: Comparison of Purification Strategies
Table 1: Qualitative Comparison of Stationary Phases for Bromoquinoline Purification
| Stationary Phase | Acidity | Advantages | Disadvantages | Best For |
| Standard Silica Gel | Acidic | High resolving power for many compounds, widely available, and cost-effective. | Can cause decomposition of acid-sensitive compounds like bromoquinolines.[1] | Non-basic, acid-stable compounds. |
| Deactivated Silica Gel (TEA-treated) | Neutralized | Significantly reduces decomposition of basic compounds, improves peak shape, and prevents streaking.[2] | Requires an extra preparation step. Residual triethylamine may need to be removed from the final product. | Acid-sensitive basic compounds, including bromoquinolines. |
| Neutral/Basic Alumina | Neutral/Basic | Excellent for the purification of basic compounds like amines and N-heterocycles.[4] More stable over a wider pH range than silica gel. | Can have different selectivity compared to silica gel, may require re-optimization of the solvent system. Can sometimes be less effective for separating very nonpolar compounds. | Basic and acid-sensitive compounds where silica gel fails. |
| Florisil | Mildly Acidic | Less acidic than silica gel and can be a good alternative for some sensitive compounds.[1] | May not have the same resolving power as silica gel for all mixtures. | Compounds that show moderate instability on silica gel. |
Table 2: Typical Yields and Purity Levels for Bromoquinoline Purification Methods (Data adapted from a study on a similar bromoquinoline derivative)[3]
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | 85 | 95 | 70 | Effective for removing less polar impurities.[3] |
| Column Chromatography (Untreated Silica Gel, Petroleum Ether:Ethyl Acetate 4:1) | 85 | 98 | 60 | Good for separating closely related impurities, but lower yield may indicate some decomposition or irreversible adsorption.[3] |
| Recrystallization followed by Column Chromatography | 85 | >99 | 50 | Recommended for achieving very high purity, though with a lower overall yield.[3] |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel with Triethylamine (Slurry Method)
This protocol describes the neutralization of silica gel before packing the column.
-
Determine the appropriate amount of silica gel for your separation (typically 30-50 times the weight of your crude sample).
-
In a fume hood, place the silica gel in a round-bottom flask.
-
Prepare your chosen non-polar solvent (e.g., hexane or petroleum ether) containing 1-2% triethylamine.
-
Add the solvent mixture to the silica gel to create a slurry, ensuring the silica is fully wetted.
-
Gently swirl the slurry for 5-10 minutes to ensure even distribution of the triethylamine.
-
The deactivated silica gel slurry is now ready to be packed into your chromatography column as per standard procedures.
Protocol 2: Flash Column Chromatography of a Bromoquinoline using Deactivated Silica Gel
This protocol outlines the purification of a bromoquinoline derivative using the prepared deactivated silica gel.
-
Eluent Selection:
-
Using TLC plates, determine the optimal solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives your desired bromoquinoline an Rf value of approximately 0.2-0.3.
-
Prepare the bulk mobile phase, adding 0.5-1% triethylamine to the mixture. This will maintain the neutral environment throughout the purification.
-
-
Column Packing:
-
Pack the column with the deactivated silica gel slurry prepared in Protocol 1.
-
Allow the silica to settle into a uniform bed, draining the excess solvent until the solvent level is just at the top of the silica bed.
-
Add a thin layer of sand to the top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude bromoquinoline in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of untreated silica gel to this solution.
-
Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the prepared mobile phase (containing triethylamine) to the column.
-
Apply gentle pressure to the top of the column to begin elution.
-
Collect fractions and monitor their composition by TLC.
-
-
Solvent Removal:
-
Combine the pure fractions containing your bromoquinoline.
-
Remove the solvent and triethylamine using a rotary evaporator. It may be beneficial to co-evaporate with a solvent like toluene to ensure complete removal of residual triethylamine.
-
Visualizations
Caption: Triethylamine neutralizes acidic sites on silica, allowing for the safe elution of bromoquinoline.
References
Technical Support Center: Optimizing HPLC Separation of Bromoquinoline Isomers
Welcome to the technical support center for the HPLC analysis of bromoquinoline isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on resolving common challenges encountered during the chromatographic separation of these compounds.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good separation between bromoquinoline isomers so challenging?
A: Bromoquinoline isomers are positional isomers, meaning they share the same molecular formula and weight, differing only in the position of the bromine atom on the quinoline ring. This structural similarity results in very close physicochemical properties, such as polarity, hydrophobicity, and pKa. Consequently, they exhibit similar retention behaviors on standard reversed-phase columns like C18, often leading to poor resolution or complete co-elution.
Q2: What is the most critical factor to control for reproducible separation of bromoquinoline isomers?
A: For ionizable compounds like bromoquinolines, the pH of the mobile phase is a critical parameter. Bromoquinolines are weakly basic due to the nitrogen atom in the quinoline ring. Controlling the pH of the mobile phase dictates the ionization state of the analytes. Operating at a pH that is at least 2 units away from the pKa of the bromoquinolines can suppress the ionization of free silanol groups on the stationary phase, leading to more reproducible retention times and improved peak shapes.
Q3: My bromoquinoline peaks are tailing significantly. What is the likely cause and how can I fix it?
A: Peak tailing for basic compounds like bromoquinolines is a common issue in reversed-phase HPLC. The primary cause is often secondary interactions between the basic nitrogen of the quinoline ring and acidic residual silanol groups on the silica-based stationary phase. To mitigate this, consider the following solutions:
-
Mobile Phase Modification: Add an acidic modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase. This helps to protonate the silanol groups, minimizing their interaction with the basic analytes.
-
Column Selection: Use a column with a base-deactivated stationary phase or a column with end-capping, which blocks the residual silanol groups.
-
Lower pH: Operating at a lower pH (e.g., around 3.0) can also help to suppress silanol interactions.
Q4: I am not getting baseline separation between two bromoquinoline isomers. What are the first steps to improve resolution?
A: To improve the resolution between closely eluting isomers, you can take the following steps:
-
Optimize Mobile Phase Strength: If using reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase retention times and may improve separation.
-
Change Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using one, try switching to the other. This can sometimes alter the elution order and improve resolution.
-
Employ a Gradient: If an isocratic method is insufficient, a shallow gradient can often enhance the separation of closely eluting peaks.
-
Adjust Temperature: Increasing the column temperature can sometimes improve peak efficiency and resolution, although the effect can vary.
Q5: Should I choose a C18 column or a different stationary phase for bromoquinoline isomer separation?
A: While a standard C18 column is a good starting point, separating positional isomers often requires a stationary phase with alternative selectivity. Phenyl-based columns (e.g., Phenyl-Hexyl) can provide enhanced resolution for aromatic compounds like bromoquinolines through π-π interactions between the phenyl rings of the stationary phase and the analytes. This additional interaction mechanism can help differentiate between isomers with very similar hydrophobicity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution / Peak Co-elution | Mobile phase is too strong (analytes eluting too quickly). | Decrease the percentage of the organic modifier (e.g., from 70% to 60% acetonitrile) to increase retention. |
| Insufficient selectivity of the stationary phase. | Switch from a C18 column to a Phenyl-Hexyl column to introduce π-π interactions. | |
| Isocratic elution is not providing enough separation power. | Develop a shallow gradient elution method. Start with a lower percentage of the organic modifier and gradually increase it. | |
| Significant Peak Tailing | Secondary interactions with residual silanol groups on the column. | Add an acidic modifier (e.g., 0.1% formic acid or TFA) to the mobile phase. |
| Column is old or contaminated. | Replace the column with a new, high-purity, base-deactivated column. | |
| Mobile phase pH is inappropriate for the basic analytes. | Adjust the mobile phase pH to be at least 2 units below the pKa of the bromoquinolines. | |
| Fluctuating Retention Times | Inconsistent mobile phase composition. | Ensure the mobile phase is thoroughly mixed and degassed. Use a column oven to maintain a stable temperature. |
| Pump issues (leaks or air bubbles). | Check the pump for leaks and prime the system to remove any air bubbles. | |
| Column not properly equilibrated. | Equilibrate the column with the mobile phase for a sufficient amount of time before starting the analysis. | |
| Split or Shouldered Peaks | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase composition whenever possible. |
| Column is overloaded. | Reduce the injection volume or dilute the sample. | |
| Column frit is partially blocked. | Replace the column inlet frit or use a new column. |
Data Presentation
The following table presents hypothetical data from an HPLC analysis of a mixture of bromoquinoline isomers, demonstrating a successful separation.
Table 1: Hypothetical HPLC Separation Data for Bromoquinoline Isomers
| Isomer | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| 8-Bromoquinoline | 8.5 | 1.1 | - |
| 6-Bromoquinoline | 9.8 | 1.2 | 2.1 |
| 5-Bromoquinoline | 10.7 | 1.1 | 1.8 |
| 7-Bromoquinoline | 12.1 | 1.3 | 2.3 |
Experimental Protocols
Protocol 1: HPLC Method for Separation of Bromoquinoline Isomers
This protocol provides a starting point for developing a reversed-phase HPLC method for the separation of bromoquinoline isomers.
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV detector.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl column (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 60% B
-
15-20 min: 60% B
-
20-22 min: 60% to 30% B
-
22-27 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
-
Sample Preparation:
-
Prepare a stock solution of the bromoquinoline isomer mixture in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase (70:30 Mobile Phase A:Mobile Phase B) to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting common HPLC separation issues.
Technical Support Center: Bromination of 8-Substituted Quinolines
Welcome to the technical support center for the bromination of 8-substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the electrophilic bromination of this important class of heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the bromination of 8-substituted quinolines?
A1: The main challenges include controlling regioselectivity, preventing over-bromination, and dealing with the influence of the substituent at the 8-position. The quinoline ring has two aromatic rings, the benzene and the pyridine ring. Electrophilic aromatic substitution, such as bromination, preferentially occurs on the more electron-rich benzene ring at positions C-5 and C-8.[1][2] The substituent at the C-8 position significantly influences the reaction's outcome. Activating groups can lead to multiple brominations, while deactivating groups may require harsh conditions that could degrade the starting material.[3] Direct halogenation can often result in a mixture of products that are difficult to separate.[3]
Q2: How does the 8-substituent affect the regioselectivity of bromination?
A2: The nature of the 8-substituent (e.g., -OH, -OCH₃, -NH₂) dictates the position of bromination.
-
8-Hydroxyquinoline (-OH) and 8-Aminoquinoline (-NH₂): These are strongly activating groups, directing bromination to the C-5 and C-7 positions. It is common to obtain a mixture of 5-bromo, 7-bromo, and 5,7-dibromo derivatives.[4][5] Mono-bromination of these compounds can be challenging and often yields a mixture of mono- and di-bromo products.[4][5]
-
8-Methoxyquinoline (-OCH₃): This is also an activating group, but it has been shown to regioselectively yield the 5-bromo derivative as the sole product under certain conditions.[4][5]
Q3: Which brominating agents are most effective for 8-substituted quinolines?
A3: Molecular bromine (Br₂) is a common reagent used in solvents like acetonitrile, dichloromethane, or chloroform.[4] N-Bromosuccinimide (NBS) is another widely used reagent, often favored for milder reaction conditions and can function as both an electrophile and an oxidant.[6][7] The choice of reagent and the stoichiometry are critical for controlling the extent of bromination.
Q4: Can modern synthetic methods improve selectivity in the bromination of 8-aminoquinolines?
A4: Yes. Direct C-H activation has emerged as a powerful strategy. For instance, copper-catalyzed methods have been developed for the selective C5-H bromination of 8-aminoquinoline amides.[8][9][10] These methods can offer improved regioselectivity and milder reaction conditions compared to traditional electrophilic substitution.
Troubleshooting Guides
This section provides solutions to common problems encountered during the bromination of 8-substituted quinolines.
Problem 1: Low or No Yield of Brominated Product
| Possible Cause | Suggested Solution |
| Inactive Substrate | For quinolines with deactivating groups, harsher reaction conditions (e.g., higher temperature, stronger Lewis acid catalyst) may be needed. However, be mindful of potential degradation.[3] |
| Formation of Quinoline Salt | During the reaction with Br₂, HBr is formed, which can protonate the quinoline nitrogen, creating a salt and deactivating the ring towards further electrophilic attack.[4] After the reaction, a wash with a mild base solution (e.g., 5% NaHCO₃) can neutralize the salt and improve isolation.[4] |
| Inappropriate Solvent | Ensure the starting material is fully soluble in the chosen solvent. Poor solubility can lead to incomplete reaction. Common solvents include CH₃CN, CH₂Cl₂, and CHCl₃.[4][11] |
Problem 2: Poor Regioselectivity / Formation of Product Mixtures
| Possible Cause | Suggested Solution |
| Highly Activating Substituent | 8-hydroxy and 8-aminoquinolines are prone to forming mixtures of 5-bromo, 7-bromo, and 5,7-dibromo products.[4][5] |
| - Carefully control the stoichiometry of the brominating agent. Using just over one equivalent may favor mono-bromination, but mixtures are still likely.[4] | |
| - Adjust the reaction temperature. Running the reaction at 0°C can sometimes improve selectivity.[4] | |
| Over-bromination | The desired mono-brominated product is further reacting to form a di-brominated species. |
| - Reduce the equivalents of the brominating agent.[11] | |
| - Shorten the reaction time and monitor progress closely using Thin Layer Chromatography (TLC).[3] |
Problem 3: Difficulty in Separating Product Isomers
| Possible Cause | Suggested Solution |
| Similar Polarity of Products | Mono- and di-brominated products, or different isomers of the mono-brominated product (e.g., 5-bromo vs. 7-bromo), can have very close Rf values, making separation by column chromatography challenging.[4][5] |
| - Optimize the solvent system for column chromatography. A systematic screening of different solvent polarities and compositions may be necessary. | |
| - Consider derivatization of the product mixture to alter the polarity of the components, facilitating separation, followed by removal of the derivatizing group. | |
| - If separation is intractable, re-evaluate the synthetic strategy to improve the regioselectivity of the initial reaction. |
Data Presentation: Bromination Outcomes
The following tables summarize the results from the reinvestigation of the bromination of various 8-substituted quinolines using molecular bromine (Br₂).
Table 1: Bromination of 8-Hydroxyquinoline (2a) [4][12]
| Entry | Equivalents of Br₂ | Solvent | Temperature | Time | Product Ratio (3a : 3d)¹ |
| 1 | 2.1 | CH₃CN | 0°C | 24 h | 100 : 0 |
| 2 | 1.5 | CH₃CN | 0°C | 24 h | 65 : 35 |
| 3 | 1.1 | CH₃CN | 0°C | 24 h | 40 : 60 |
| 4 | 1.1 | CH₂Cl₂ | 0°C | 24 h | 25 : 75 |
| 5 | 1.1 | CHCl₃ | 0°C | 24 h | 20 : 80 |
¹ 3a = 5,7-dibromo-8-hydroxyquinoline; 3d = 7-bromo-8-hydroxyquinoline
Table 2: Bromination of 8-Methoxyquinoline (2b) [4][5]
| Entry | Equivalents of Br₂ | Solvent | Temperature | Time | Product (Yield) |
| 1 | 1.1 | CCl₄ | Room Temp | 48 h | 5-bromo-8-methoxyquinoline (92%) |
| 2 | 2.0 | CCl₄ | Room Temp | 48 h | 5-bromo-8-methoxyquinoline (92%) |
Table 3: Bromination of 8-Aminoquinoline (2c) [4][5]
| Entry | Equivalents of Br₂ | Solvent | Temperature | Time | Product Ratio (3c : 3e)² |
| 1 | 2.0 | CH₂Cl₂ | Room Temp | 17 h | 100 : 0 (99% Yield) |
| 2 | 1.5 | CHCl₃ | Room Temp | 17 h | 42 : 58 |
² 3c = 5,7-dibromo-8-aminoquinoline; 3e = 5-bromo-8-aminoquinoline
Experimental Protocols
Protocol 1: Synthesis of 5,7-Dibromo-8-hydroxyquinoline (3a) [4] A solution of bromine (0.67 g, 4.20 mmol) in CHCl₃ (5 mL) is added to a solution of 8-hydroxyquinoline (0.3 g, 2.06 mmol) in CHCl₃ (10 mL) over 5 minutes. The mixture is stirred at room temperature for 1 hour. The resulting yellow solid is dissolved in CHCl₃ (15 mL), washed with 5% NaHCO₃ (3 x 15 mL), and dried over anhydrous Na₂SO₄. After evaporation of the solvent, the product is crystallized from benzene to yield 5,7-dibromo-8-hydroxyquinoline.
Protocol 2: Synthesis of 5-Bromo-8-methoxyquinoline (3f) [4] This protocol is adapted from Ökten, S., et al. (2016).[4] To a solution of 8-methoxyquinoline in CCl₄, add 1.1 equivalents of Br₂. The reaction is stirred at room temperature for 48 hours. Upon completion, the reaction is worked up to isolate the product. Further purification can be done by column chromatography.
Protocol 3: Bromination of 8-Aminoquinoline (2c) [4] A solution of bromine (1.5 or 2.0 equivalents) in the chosen solvent (CHCl₃ or CH₂Cl₂) is added dropwise to a solution of 8-aminoquinoline in the same solvent over 10 minutes in the dark at room temperature. The reaction is stirred for 17 hours. After completion, the mixture is worked up, often involving washing with a basic solution to remove HBr, followed by extraction and purification by column chromatography.
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: General experimental workflow for bromination.
References
- 1. Electrophilic Substitution Reactions of Quinolines and Isoquinolines Qui.. [askfilo.com]
- 2. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 3. benchchem.com [benchchem.com]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional re ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00088E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-aryliminium Ion Cycloaddition Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing N-aryliminium ion cycloaddition reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of N-aryliminium ion cycloaddition reactions in a question-and-answer format.
Question 1: Why is my reaction yield low or why is there no product formation?
Answer:
Low or no product formation in N-aryliminium ion cycloadditions can stem from several factors. A primary reason can be inefficient formation of the N-aryliminium ion intermediate itself. Additionally, the stability of this intermediate and the reactivity of the nucleophile are crucial.
Potential Solutions:
-
Temperature Optimization: The reaction temperature is a critical parameter. Some reactions require elevated temperatures to proceed efficiently. However, excessively high temperatures can lead to decomposition of reactants or the desired product. It is advisable to screen a range of temperatures. For some systems, an optimal temperature of around 80°C has been reported, while other reactions may require lower temperatures to prevent side reactions.[1][2]
-
Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents are generally good candidates. However, for certain challenging substrates, more polar solvents or even aqueous media have been shown to accelerate the reaction.[2] It's important to note that solvent-free conditions may not be successful for all cycloadditions.[1]
-
Catalyst Choice and Loading: If your reaction is catalyzed, ensure you are using the appropriate catalyst and loading. For Lewis acid-catalyzed reactions, common choices include AlCl₃, BF₃·OEt₂, SnCl₄, and ZnCl₂.[2] The catalyst loading should also be optimized; an increase in catalyst quantity may not always lead to a significant increase in yield.[1] Some modern methods for generating N-aryliminium ions are designed to work without a catalyst or a strong oxidant, which can be beneficial for sensitive substrates.[3][4]
-
Reagent Purity and Stoichiometry: Ensure the purity of all starting materials, as impurities can inhibit the reaction. The stoichiometry of the reactants is also critical. An excess of one reagent may be detrimental to the reaction.[5]
Question 2: My reaction is producing multiple products or significant side products. How can I improve selectivity?
Answer:
The formation of multiple products or side products is a common challenge. This can be due to competing reaction pathways, lack of regioselectivity, or decomposition of starting materials or products.
Potential Solutions:
-
Temperature Control: High temperatures can often lead to side reactions and decomposition.[2] Maintaining an optimal, and often lower, temperature can be crucial for minimizing the formation of byproducts.
-
Catalyst Effects: The use of a suitable catalyst can not only improve the reaction rate but also enhance the selectivity by favoring the desired [4+2] cycloaddition pathway.[2] For enantioselective reactions, the choice of a chiral catalyst is paramount.
-
Method of Iminium Ion Generation: The method used to generate the N-aryliminium ion can influence the outcome. Some methods, like the use of diiodomethane with N,N-dimethylanilines, offer a mild route that avoids harsh oxidants or Lewis acids, potentially reducing side reactions with sensitive substrates.[3][4]
-
Careful Addition of Reagents: In some cases, the slow addition of a reagent or catalyst can help to control the reaction and minimize the formation of undesired products.
Question 3: I am having difficulty with the generation of the N-aryliminium ion. What are some common issues and solutions?
Answer:
The in situ generation of the N-aryliminium ion is a key step. Difficulties can arise from the choice of precursor, the activation method, or incompatible reaction conditions.
Potential Solutions:
-
Precursor Stability and Reactivity: Ensure that the precursor to the N-aryliminium ion (e.g., an N,N-dimethylaniline, an N-oxide, or a hemiaminal ether) is stable under the reaction conditions but can be efficiently converted to the reactive iminium ion.
-
Activation Method:
-
Oxidative Methods: If using an oxidative method, ensure the oxidant is sufficiently reactive but not so harsh that it degrades other components of the reaction mixture.
-
Lewis Acid Catalysis: When using Lewis acids to generate the iminium ion from precursors like hemiaminal ethers, it's important to balance the Lewis acid and any base present to avoid undesired decomposition.[6]
-
Catalyst-Free Methods: Consider methods that do not require a catalyst or a strong oxidant, such as the diiodomethane-mediated approach, especially for substrates that are sensitive to Lewis acids or transition metals.[3][4]
-
-
Reaction Monitoring: Use techniques like TLC or NMR spectroscopy to monitor the formation of the intermediate if possible. This can help in identifying if the issue lies in the generation of the iminium ion or in its subsequent reaction.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for optimizing the reaction conditions for an N-aryliminium ion cycloaddition?
A1: A good starting point is to react the N-aryliminium ion precursor with the dienophile in a common solvent like dichloromethane or toluene. If no reaction occurs at room temperature, gradually increase the temperature to 80-100°C. If the reaction is still slow, and your system is amenable to it, consider adding a Lewis acid catalyst like AlCl₃ or SnCl₄ at a low loading (e.g., 5-10 mol%).[2]
Q2: How does the solvent affect the N-aryliminium ion cycloaddition?
A2: The solvent can influence both the reaction rate and selectivity. Non-polar solvents are commonly used, but for less reactive substrates, polar solvents may accelerate the reaction.[2] In some cases, using a mixture of solvents, such as dichloromethane and water, can even influence chemoselectivity.[7] Theoretical studies have also shown a correlation between solvent parameters and reaction kinetics.[8]
Q3: What are some common methods for generating N-aryliminium ions?
A3: N-aryliminium ions are typically generated in situ due to their high reactivity. Common methods include:
-
Oxidation of N-aryl tertiary amines.
-
Acid-catalyzed dehydration of N-aryl hemiaminals or N-acyl-N,O-acetals.[9]
-
Elimination from tertiary amine N-oxides.[5]
Q4: Can I run N-aryliminium ion cycloadditions under solvent-free conditions?
A4: While some cycloaddition reactions can be performed under solvent-free conditions, it is not always successful for N-aryliminium ion cycloadditions. It has been reported that for certain systems, solvent-free conditions did not yield the desired product.[1]
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the effects of common reaction parameters on the outcome of N-aryliminium ion cycloadditions. The data presented here is illustrative and based on general trends reported in the literature.
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Dielectric Constant (ε) | Typical Outcome | Reference |
| n-Hexane | 1.88 | Lower yield, longer reaction time | [1] |
| Dichloromethane | 8.93 | Good starting point, widely used | [2] |
| 1,4-Dioxane | 2.21 | Lower yield, longer reaction time | [1] |
| Acetone | 21 | Lower yield, longer reaction time | [1] |
| Ethanol | 24.5 | Lower yield, longer reaction time | [1] |
| Water | 80.1 | Can accelerate reactions, may improve selectivity | [1][7] |
Table 2: Effect of Temperature on Reaction Time and Yield
| Temperature (°C) | Typical Reaction Time | Typical Yield | Notes | Reference |
| Room Temperature | 12 - 24 h | Low to Moderate | May be sufficient for highly reactive substrates. | [1] |
| 60 | 6 - 12 h | Moderate to Good | A good starting point for optimization. | [10] |
| 80 | 2 - 6 h | Often Optimal | Found to be the best for certain systems. | [1] |
| > 100 | < 2 h | Variable | Risk of decomposition and side product formation. | [2] |
Table 3: Common Lewis Acid Catalysts and Their Effects
| Catalyst | Typical Loading (mol%) | Effect | Reference |
| AlCl₃ | 5 - 10 | Strong Lewis acid, can significantly enhance reaction rate. | [2] |
| BF₃·OEt₂ | 10 - 20 | Common and effective, may require stoichiometric amounts. | [2] |
| SnCl₄ | 5 - 10 | Effective catalyst, can improve rates at lower temperatures. | [2] |
| ZnCl₂ | 10 - 20 | Milder Lewis acid, useful for sensitive substrates. | [2] |
| Cu(OTf)₂ | 5 - 10 | Can be effective in certain cycloadditions. | [10] |
Experimental Protocols
General Protocol for a Catalyzed N-aryliminium Ion Cycloaddition
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-aryliminium ion precursor and the dienophile in an anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Catalyst Addition: In a separate flame-dried flask, prepare a solution of the Lewis acid catalyst (e.g., AlCl₃, 0.1 eq) in the anhydrous solvent. Slowly add the Lewis acid solution to the reaction mixture via syringe.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Warming and Quenching: Once the reaction is complete, allow the mixture to warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.[2]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired cycloadduct.
Protocol for Diiodomethane-Mediated N-aryliminium Ion Cycloaddition
This protocol is adapted from a method that does not require a catalyst or strong oxidant.[3][4]
-
Reactant Mixture: To a solution of the N,N-dimethylaniline (1.0 equiv) in a suitable solvent, add the olefin (typically in excess).
-
Initiation: Add diiodomethane to the mixture.
-
Heating: Heat the reaction mixture to the optimized temperature and stir for the required time.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to yield the tetrahydroquinoline product.
Visualizations
Caption: General experimental workflow for N-aryliminium ion cycloadditions.
Caption: A troubleshooting flowchart for common issues in cycloaddition reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diiodomethane-Mediated Generation of N-Aryliminium Ions and Subsequent [4 + 2] Cycloadditions with Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Observation of the solvent enantio-isotope effect in asymmetric ring-opening of cyclic diaryliodoniums with selenocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Bromoquinoline-5-carboxylic Acid
Welcome to the technical support center for the purification of 3-Bromoquinoline-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Impurities in crude this compound can originate from starting materials, side reactions during synthesis, or subsequent degradation. Common impurities may include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include quinoline-5-carboxylic acid or a nitrile precursor like 3-bromo-5-cyanoquinoline.
-
Isomeric Bromoquinoline Carboxylic Acids: Synthesis may result in bromination at other positions on the quinoline ring, leading to isomeric impurities that can be challenging to separate due to similar physical properties.[1]
-
Di-brominated Products: Over-bromination during the synthesis can lead to the formation of di-bromoquinoline species.[2]
-
Precursor Impurities: If the carboxylic acid is synthesized via hydrolysis of a nitrile, incomplete hydrolysis can leave residual 3-bromo-5-cyanoquinoline.
-
Tarry Byproducts: Certain synthetic methods, if not properly controlled, can produce polymeric, tar-like impurities.[2]
Q2: How do I choose the best purification method for my crude sample?
A2: The optimal purification strategy depends on the nature and quantity of the impurities present. A general approach is outlined below:
-
Initial Assessment: Use Thin Layer Chromatography (TLC) to get a preliminary idea of the number of components in your crude mixture and the polarity of the impurities relative to the desired product.
-
Acid-Base Extraction: This is a highly effective first step for this specific molecule, as it possesses both a basic quinoline nitrogen and an acidic carboxylic acid group. This technique is excellent for removing neutral organic impurities.
-
Recrystallization: If the crude product is relatively pure (>85-90%), recrystallization is an efficient method to achieve high purity. It is particularly effective at removing less soluble or more soluble impurities.
-
Column Chromatography: This method is recommended when dealing with complex mixtures containing multiple impurities with similar polarities to the product, such as isomers.[1][2]
Troubleshooting Guides
Acid-Base Extraction
Q3: My compound seems to be poorly soluble in both acidic and basic aqueous solutions. How can I perform an acid-base extraction?
A3: Poor solubility can be a challenge. The protonated (ammonium salt) and deprotonated (carboxylate salt) forms of the molecule should have enhanced aqueous solubility. If solubility is still low, consider the following:
-
Use of Co-solvents: Add a water-miscible organic solvent like methanol, ethanol, or THF to the aqueous layer to increase the solubility of your compound's salt form.
-
Increase the Volume: Use a larger volume of the aqueous acid or base to ensure the salt fully dissolves.
-
Temperature: Gently warming the mixture can increase solubility, but be cautious of potential degradation.
-
Fine-tuning pH: Ensure the pH is sufficiently low (e.g., pH 1-2) to protonate the quinoline nitrogen and sufficiently high (e.g., pH 9-10) to deprotonate the carboxylic acid.
Recrystallization
Q4: I am having difficulty finding a suitable solvent for recrystallization. What is the process for solvent screening?
A4: Finding the right solvent is crucial. The ideal solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at all temperatures.
-
Small-Scale Tests: Place a small amount of your crude product (10-20 mg) into several different test tubes.
-
Solvent Addition: Add a few drops of a single solvent to each tube at room temperature. Observe if the compound dissolves. If it does, that solvent is unsuitable as a primary recrystallization solvent.
-
Heating: If the compound does not dissolve at room temperature, gently heat the mixture. If it dissolves when hot, it is a potential candidate.
-
Cooling: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. Observe if crystals form.
-
Mixed-Solvent Systems: If no single solvent is ideal, try a mixed-solvent system.[3] Use a pair of miscible solvents where the compound is soluble in one ("good" solvent) and insoluble in the other ("poor" solvent). Dissolve the compound in a minimum amount of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes cloudy. Add a drop or two of the "good" solvent to clarify and then allow to cool.
Q5: My recrystallization resulted in an oil instead of crystals. What should I do?
A5: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. Here are some troubleshooting steps:
-
Reheat and Add Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to lower the saturation temperature.[3]
-
Slow Cooling: Allow the solution to cool much more slowly. Insulate the flask to encourage gradual crystal formation.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. This can create nucleation sites for crystal growth.
-
Seed Crystals: Add a tiny crystal of the pure product to the cooled solution to induce crystallization.[3]
Column Chromatography
Q6: My compound is degrading or streaking on the silica gel column. How can I prevent this?
A6: The basic nitrogen in the quinoline ring can interact with the acidic silanol groups on the surface of silica gel, leading to degradation or poor separation.[1]
-
Deactivate the Silica Gel: Prepare the slurry of silica gel in your eluent system containing a small amount (0.5-2%) of a base like triethylamine or pyridine. This neutralizes the acidic sites.[1]
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider a less acidic stationary phase. Good alternatives include alumina (neutral or basic) or Florisil.[1]
-
Minimize Contact Time: Use flash chromatography with a shorter, wider column to reduce the time the compound spends on the stationary phase.[1]
Data Presentation
Table 1: Solvent Selection Guide for Recrystallization
| Solvent Class | Example Solvents | Suitability for this compound | Notes |
| Protic | Water, Ethanol, Methanol, Isopropanol | Good potential, especially in mixed systems (e.g., Ethanol/Water).[2] | The carboxylic acid group enhances solubility in polar protic solvents. |
| Aprotic Polar | Acetone, Ethyl Acetate (EtOAc), DMF | Good potential. EtOAc is often used with a non-polar co-solvent. | DMF is a very strong solvent; use with caution as it may be difficult to remove. |
| Aprotic Non-polar | Hexanes, Toluene, Dichloromethane (DCM) | Generally poor solvents on their own but excellent as "anti-solvents" in mixed systems (e.g., EtOAc/Hexanes).[2] | Useful for washing final crystals to remove non-polar impurities. |
Table 2: Example Purification Outcomes for Bromoquinolines
Note: This data is for the related compound 3-bromoquinoline and serves as a general guide. Actual results for the carboxylic acid derivative may vary.
| Method | Initial Purity (%) | Final Purity (%) | Typical Yield (%) | Comments |
| Recrystallization (Ethanol/Water) | 85 | 95 | 70 | Effective for removing less polar impurities.[2] |
| Column Chromatography (Petroleum Ether:Ethyl Acetate 4:1) | 85 | 98 | 60 | Good for separating closely related impurities.[2] |
| Recrystallization followed by Column Chromatography | 85 | >99 | 50 | Recommended for achieving very high purity.[2] |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Slowly add hot water dropwise to the hot ethanol solution until a persistent cloudiness appears. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture, followed by a small amount of cold hexanes to aid in drying.[3]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Flash Column Chromatography
-
Eluent Selection: Using TLC, determine an appropriate solvent system that gives the target compound an Rf value of approximately 0.3-0.4.[2] A good starting point is a mixture of hexanes and ethyl acetate with a small amount of acetic acid (e.g., 0.5%) to improve peak shape.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent system (e.g., hexanes). Pour the slurry into a column and allow it to pack under gentle pressure, ensuring an even and compact bed. Add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Carefully add the eluent to the column. Apply pressure to begin elution and collect fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[2]
References
Strategies to improve regioselectivity in quinoline bromination
Welcome to the technical support center for quinoline bromination. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of brominated quinolines.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high regioselectivity during the direct bromination of quinoline?
A1: The main challenges in direct quinoline bromination include poor regioselectivity, the potential for over-halogenation, and often the need for harsh reaction conditions.[1] Direct electrophilic halogenation typically results in a mixture of products that can be difficult to separate and control.[1] The benzene ring of the quinoline scaffold is more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring, with substitution commonly occurring at the C-5 and C-8 positions.[1]
Q2: How can I favor bromination on the pyridine ring of quinoline?
A2: Direct bromination of the electron-deficient pyridine ring is challenging. However, it can be accomplished under specific conditions, such as the halogenation of quinoline hydrochloride salts.[1] Modern synthetic methods involving C-H activation with transition metal catalysts and directing groups can also facilitate functionalization at positions that are typically difficult to access.[2]
Q3: What are some common and mild brominating agents for quinoline and its derivatives?
A3: N-Bromosuccinimide (NBS) is a widely utilized reagent for the mild bromination of quinolines.[3] It can function as both an electrophile and an oxidant, offering versatile, metal-free reaction pathways.[3] Molecular bromine (Br₂) in appropriate solvents like acetonitrile or dichloromethane at controlled temperatures is another common option.[3]
Q4: My bromination reaction is producing a mixture of mono- and di-brominated products. How can I improve the selectivity for the mono-brominated product?
A4: To favor mono-bromination, you can carefully control the stoichiometry of the brominating agent, typically using 1.0 to 1.1 equivalents.[1] Lowering the reaction temperature and using a less reactive brominating agent (e.g., NBS instead of Br₂) can also enhance selectivity.[1] Monitoring the reaction progress closely using techniques like TLC or LC-MS is crucial to stop the reaction once the desired product is formed.[1]
Q5: How do substituents on the quinoline ring affect the regioselectivity of bromination?
A5: The electronic properties and position of existing substituents significantly direct the position of bromination.[3] Electron-donating groups activate the ring towards electrophilic substitution, while electron-withdrawing groups have a deactivating effect. For instance, in 8-substituted quinolines, the nature of the substituent at the 8-position dictates the bromination pattern.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity / Mixture of Isomers | Reaction conditions are not optimal. | - Modify the solvent and temperature. Using NBS in concentrated sulfuric acid can favor bromination on the carbocyclic ring.[3]- Employ protecting groups to block certain positions and direct bromination to the desired site.[3]- Consider using a directing group to achieve site-selective functionalization.[2] |
| Steric hindrance from existing substituents. | - Choose a different synthetic route that introduces the bromo-group before a sterically bulky substituent.- Investigate computational studies to predict the most favorable substitution pattern. | |
| Low or No Yield | Inappropriate brominating agent or reaction conditions. | - Switch to a more reactive brominating agent if the substrate is deactivated.- For activated substrates, use a milder agent like NBS.[3]- Optimize the reaction temperature and time. |
| Deactivation of the quinoline ring. | - In strongly acidic media, the quinoline nitrogen is protonated, deactivating the ring towards electrophilic attack. Consider alternative strategies for deactivated systems. | |
| Over-bromination (di- or poly-brominated products) | Excess of brominating agent. | - Carefully control the stoichiometry of the brominating agent (use 1.0-1.1 equivalents for mono-bromination).[1] |
| Highly activated substrate. | - Lower the reaction temperature.- Use a less reactive brominating agent (e.g., NBS).[3] | |
| Reaction is too vigorous or uncontrollable | Highly exothermic reaction, especially with activated substrates. | - Implement effective cooling of the reaction vessel.- Add the brominating agent slowly and in portions.- Dilute the reaction mixture to help dissipate heat.[1] |
Experimental Protocols
Protocol 1: Regioselective Bromination of 8-Methoxyquinoline
This protocol is adapted from a procedure for the synthesis of 5-bromo-8-methoxyquinoline.[5]
Materials:
-
8-Methoxyquinoline
-
Molecular Bromine (Br₂)
-
Chloroform (CHCl₃), distilled
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 8-methoxyquinoline (2.4 mmol) in distilled chloroform (15 mL) in a round-bottom flask.
-
In a separate container, prepare a solution of bromine (2.7 mmol, 1.1 eq) in chloroform (5 mL).
-
Add the bromine solution dropwise to the 8-methoxyquinoline solution over 10 minutes in the dark at ambient temperature.
-
Stir the reaction mixture for 2 days.
-
After the reaction is complete, wash the organic layer with a 5% NaHCO₃ solution (3 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and then concentrate it under reduced pressure to obtain the crude product.
-
The product, 5-bromo-8-methoxyquinoline, can be further purified if necessary.
Protocol 2: NBS-mediated Bromination of Tetrahydroquinolines
This protocol is adapted from a method for the synthesis of functionalized bromoquinolines under mild, metal-free conditions.[3]
Materials:
-
Tetrahydroquinoline derivative
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the tetrahydroquinoline derivative (1.0 mmol) in dichloromethane (10 mL), add N-Bromosuccinimide (5.0 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up to isolate the brominated quinoline product.
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for Bromination of 8-Hydroxyquinoline [4][6]
| Entry | Equivalents of Br₂ | Solvent | Temperature (°C) | Product(s) | Yield (%) |
| 1 | 2.1 | CH₃CN | 0 | 5,7-dibromo-8-hydroxyquinoline | 90 |
| 2 | 1.5 | CH₃CN | 0 | 5,7-dibromo-8-hydroxyquinoline & 7-bromo-8-hydroxyquinoline | 58 (for 7-bromo) |
| 3 | 1.1 | CCl₄ | 24 | Mixture | - |
Table 2: Regioselective Bromination of 8-Substituted Quinolines [4]
| Substrate | Brominating Agent | Product | Yield (%) |
| 8-Hydroxyquinoline | Br₂ (1.5 eq) | 7-bromo-8-hydroxyquinoline | 51 |
| 8-Methoxyquinoline | Br₂ (1.1 eq) | 5-bromo-8-methoxyquinoline | 92 |
| 8-Aminoquinoline | Br₂ | 5-bromo-8-aminoquinoline & 5,7-dibromo-8-aminoquinoline | Mixture |
Visual Guides
Reaction Pathway for Direct Bromination of Quinoline
Caption: General pathway for the direct electrophilic bromination of quinoline.
Troubleshooting Logic for Poor Regioselectivity
Caption: Decision-making workflow for troubleshooting poor regioselectivity.
References
Overcoming common side reactions in the synthesis of 5-bromoquinolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions during the synthesis of 5-bromoquinolines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when synthesizing 5-bromoquinoline?
A1: The most prevalent side reactions include:
-
Formation of Isomers: The synthesis can yield a mixture of bromoquinoline isomers, with 8-bromoquinoline and 7-bromoquinoline being common contaminants. The formation of 8-bromoisoquinoline is a notable issue in the synthesis of 5-bromoisoquinoline, and it is difficult to remove.[1]
-
Over-bromination: The formation of di- or even poly-brominated products, such as 5,7-dibromoquinoline and 5,8-dibromoquinoline, is a significant issue, especially if an excess of the brominating agent is used.[2]
-
Tar Formation: Vigorous reaction conditions, particularly in classic quinoline syntheses like the Skraup synthesis, can lead to the polymerization of reactants and intermediates, resulting in significant tar formation.[3]
-
Oxidation Products: In some synthetic routes, the formation of oxidation byproducts like oxindole can occur.[4]
Q2: How can I improve the regioselectivity of the bromination to favor the 5-position?
A2: Improving regioselectivity is crucial for a successful synthesis. Here are several strategies:
-
Careful Control of Reaction Temperature: Lowering the reaction temperature can significantly enhance regioselectivity. For instance, in the bromination of isoquinoline, strict temperature control is vital to suppress the formation of 8-bromoisoquinoline.[1]
-
Choice of Brominating Agent: Using a milder brominating agent like N-Bromosuccinimide (NBS) instead of molecular bromine (Br₂) can provide better control and selectivity.[5] NBS in concentrated sulfuric acid can favor bromination on the carbocyclic ring.[5]
-
Solvent and Acid Catalysis: The choice of solvent and the use of a strong acid like concentrated sulfuric acid can direct the bromination to the desired position.[1][6]
-
Protecting Groups: Although more complex, the use of protecting groups can block reactive sites on the quinoline ring, thereby directing the bromine to the 5-position.[5]
Q3: I am observing a mixture of mono- and di-brominated products. How can I avoid this?
A3: The formation of di-brominated products is a common issue arising from over-bromination. To minimize this:
-
Control Stoichiometry: Carefully control the molar ratio of the brominating agent to the quinoline substrate. Using more than the stoichiometric amount of the brominating agent should be avoided.[1]
-
Slow Addition of Reagent: Add the brominating agent dropwise and slowly to the reaction mixture to maintain a low concentration of the brominating species at any given time.[7]
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the progress of the reaction and stop it once the starting material is consumed, before significant di-bromination occurs.[8]
Q4: My reaction is producing a lot of tarry material. What can I do to minimize this?
A4: Tar formation is often a result of overly harsh reaction conditions. To mitigate this:
-
Use a Moderator in Skraup-type Syntheses: If you are preparing the quinoline ring via a Skraup synthesis, the use of a moderator like ferrous sulfate (FeSO₄) can make the reaction less violent and reduce charring.[3]
-
Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and any exothermic processes should be carefully controlled.[3]
-
Purification Techniques: For crude products that are tarry, purification methods like steam distillation followed by extraction can be effective in isolating the desired quinoline derivative.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 5-Bromoquinoline | Poor regioselectivity leading to a mixture of isomers. | - Lower the reaction temperature.[1]- Use a milder brominating agent like NBS.[5]- Employ a strong acid medium like concentrated H₂SO₄.[6] |
| Over-bromination resulting in di- and poly-brominated products. | - Carefully control the stoichiometry of the brominating agent (avoid excess).[1]- Add the brominating agent slowly to the reaction mixture.[7] | |
| Incomplete reaction. | - Monitor the reaction by TLC to ensure completion.- If necessary, increase the reaction time or slightly elevate the temperature after the initial phase. | |
| Presence of Multiple Products in Final Mixture | Formation of isomeric byproducts (e.g., 8-bromoquinoline). | - Optimize reaction conditions for regioselectivity (see above).- Purify the crude product using fractional distillation under reduced pressure or column chromatography.[1] |
| Formation of di-brominated byproducts (e.g., 5,7-dibromoquinoline). | - Reduce the amount of brominating agent used.- Stop the reaction as soon as the starting material is consumed. | |
| Difficult to Purify Product | Presence of hard-to-remove isomers. | - Recrystallization from a suitable solvent system (e.g., heptane/toluene) can be effective.[1]- Column chromatography on silica gel is an alternative for separating isomers.[1] |
| Tar formation. | - Use moderators like FeSO₄ in Skraup syntheses.[3]- Employ steam distillation for initial purification of the crude product.[3] |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromoquinoline via Direct Bromination
This procedure is adapted from established methods for the bromination of quinolines.[7]
Materials:
-
Quinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Sodium bisulfite (NaHSO₃) solution (10%)
-
Sodium hydroxide (NaOH) solution (10%)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, cautiously add quinoline to concentrated sulfuric acid while cooling in an ice bath.
-
Slowly add bromine (or portion-wise add NBS) to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat at 100 °C for 4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a 10% sodium hydroxide solution until it is basic to litmus paper.
-
Decolorize the solution by adding a 10% sodium bisulfite solution dropwise.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude 5-bromoquinoline.
-
Purify the product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Synthesis of 5-Bromoquinoline from 5-Aminoquinoline (Sandmeyer Reaction)
This method offers an alternative route with potentially higher regioselectivity.[9]
Materials:
-
5-Aminoquinoline
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
Procedure:
-
Dissolve 5-aminoquinoline in water and 48% hydrobromic acid, and cool the resulting solution to 0 °C.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the low temperature.
-
Stir the resulting diazonium salt solution at room temperature for a short period.
-
In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid and heat it to 75 °C.
-
Add the diazonium salt solution dropwise to the hot copper(I) bromide solution.
-
Stir the resulting mixture at room temperature for 2 hours.
-
Basify the reaction mixture with sodium hydroxide.
-
Extract the product with ethyl acetate.
-
Wash the organic phase with brine, dry over sodium sulfate, filter, and evaporate the solvent to obtain the final product.
Data Presentation
Table 1: Comparison of Synthetic Methods for Bromoquinolines
| Method | Starting Material | Brominating Agent | Typical Yield | Key Side Products | Reference |
| Direct Bromination | Quinoline | Br₂ in H₂SO₄ | Moderate | Isomers (8-bromo), Di-brominated products | [7] |
| Direct Bromination | Isoquinoline | NBS in H₂SO₄ | 47-49% | 8-bromoisoquinoline, 5,8-dibromoisoquinoline | [1] |
| Sandmeyer Reaction | 5-Aminoquinoline | NaNO₂, HBr, CuBr | 61% | Fewer isomeric impurities | [9] |
Visualizations
Caption: Troubleshooting workflow for the synthesis of 5-bromoquinoline.
Caption: Common side reaction pathways in the bromination of quinoline.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. benchchem.com [benchchem.com]
- 8. acgpubs.org [acgpubs.org]
- 9. 5-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Stabilizing Boronic Acids for Cross-Coupling with Haloquinolines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful Suzuki-Miyaura cross-coupling of boronic acids with haloquinolines. Particular focus is given to strategies for stabilizing traditionally unstable boronic acids to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why are some boronic acids unstable, and what are the common decomposition pathways?
A1: Boronic acids, especially certain heteroaryl and vinyl derivatives, are susceptible to decomposition through pathways like protodeboronation and oxidation.[1][2] Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the undesired arene byproduct.[3][4] This process can be accelerated by factors such as elevated temperatures, the presence of water, and basic or acidic conditions.[3][4] Oxidation of the boronic acid to the corresponding phenol is another common decomposition route, often facilitated by residual oxygen in the reaction mixture.[1]
Q2: What are the primary advantages of using stabilized boronic acid surrogates?
A2: Stabilized boronic acid surrogates, such as MIDA (N-methyliminodiacetic acid) boronates and DABO (diethanolamine) boronates, offer enhanced stability, allowing for easier handling, purification, and storage.[2][5] They are often crystalline solids with a longer shelf-life compared to their free boronic acid counterparts.[2][6] Using these surrogates can lead to more reproducible and higher yields in cross-coupling reactions, especially when dealing with inherently unstable boronic acids.[2]
Q3: How do MIDA boronates work to stabilize boronic acids?
A3: MIDA boronates stabilize boronic acids by forming a tetracoordinate boron species through a dative bond between the nitrogen atom of the MIDA ligand and the boron atom.[2] This changes the hybridization of the boron from sp² to sp³, making it less susceptible to protodeboronation and other decomposition pathways.[2] The MIDA group acts as a protecting group that can be cleaved under specific basic conditions to slowly release the active boronic acid in situ during the cross-coupling reaction.[2]
Q4: When should I choose a MIDA boronate over a DABO boronate?
A4: Both MIDA and DABO boronates offer significant stability advantages. MIDA boronates are particularly well-suited for a "slow-release" strategy under specific basic conditions (e.g., using K₃PO₄), which is beneficial for challenging couplings where the concentration of the free boronic acid needs to be kept low to minimize decomposition.[2] DABO boronates are also air-stable and can be used directly in Suzuki-Miyaura reactions, often in the presence of a protic co-solvent, providing a cost-effective and operationally simple alternative.[5][7] The choice may depend on the specific substrate, desired release kinetics, and overall cost considerations.
Q5: What is the role of the base in the cross-coupling of haloquinolines with stabilized boronic acids?
A5: The base plays a crucial role in both the activation of the boronic acid and the deprotection of the stabilized surrogate.[8] For the Suzuki-Miyaura reaction to proceed, the boronic acid must be converted to a more nucleophilic boronate species, which is achieved by the base.[9] In the case of MIDA boronates, the base also facilitates the hydrolysis of the MIDA group to release the free boronic acid for the catalytic cycle.[2] The choice of base can significantly impact the reaction's success, with common choices including potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[10]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield of Coupled Product | 1. Inactive Catalyst: The active Pd(0) species has not formed or has decomposed. | - Use a fresh, high-quality palladium precatalyst and ligand. - Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[10] |
| 2. Inefficient Oxidative Addition: The C-X bond of the haloquinoline (especially C-Cl) is difficult to activate. | - Switch to a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) to facilitate oxidative addition.[10] - Increase the reaction temperature.[10] | |
| 3. Boronic Acid Decomposition: The stabilized boronic acid is not releasing the active species, or the released boronic acid is decomposing before coupling. | - For MIDA boronates, ensure the chosen base is appropriate for deprotection (e.g., K₃PO₄ for slow release).[2] - Optimize the reaction temperature to balance the rate of coupling and decomposition.[4] | |
| Significant Protodeboronation | 1. Inappropriate Base: The base may be too strong or too weak, or the pH of the reaction is not optimal. | - Screen different bases. For sensitive substrates, a weaker base like K₂CO₃ or Cs₂CO₃ may be preferable to strong bases like NaOH.[3] - For MIDA boronates, the choice of base dictates the release rate of the boronic acid; adjust as needed.[2] |
| 2. Presence of Protic Solvents/Water: Water can act as a proton source for protodeboronation. | - Use anhydrous solvents and ensure all glassware is thoroughly dried.[4] - If water is necessary as a co-solvent, minimize the amount used. | |
| 3. Reaction Temperature Too High: Elevated temperatures can accelerate protodeboronation. | - Attempt the reaction at a lower temperature. If the reaction is too slow, consider using a more active catalyst system rather than increasing the temperature.[4] | |
| Formation of Homocoupled Byproducts | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. | - Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas.[11] |
| 2. Suboptimal Ligand Choice: Some ligands may not effectively prevent side reactions. | - Employ bulky phosphine ligands that can help suppress the formation of homocoupled products. | |
| Difficulty in Product Purification | 1. Residual Palladium Catalyst: The final product may be contaminated with palladium, appearing as a dark oil or solid. | - Filter the crude product through a pad of Celite®. - Consider using a palladium scavenger resin during workup. |
| 2. Boronic Acid-Related Impurities: Unreacted boronic acid or its decomposition products can co-elute with the desired product. | - Optimize the stoichiometry of the boronic acid (a slight excess of 1.1-1.5 equivalents is common).[12] - A mild aqueous wash during workup can sometimes help remove boronic acid impurities. |
Data Presentation
Table 1: Comparison of Boronic Acid Surrogates
| Boron Reagent | Structure | Stability | Handling | Key Features |
| Boronic Acid | R-B(OH)₂ | Generally lower, susceptible to protodeboronation and oxidation[1] | Often requires storage under inert atmosphere and at low temperatures. | More reactive in Suzuki coupling.[13] |
| Pinacol Boronate | R-B(O₂C₂Me₄) | More stable than boronic acids, can be purified by chromatography.[1] | Generally stable solids, easier to handle. | Slower transmetalation than boronic acids.[14] |
| MIDA Boronate | R-B(MIDA) | High stability, bench-top stable solids.[2] | Easy to handle and store. | Enables "slow-release" of boronic acid, useful for unstable substrates.[2] |
| DABO Boronate | R-B(DABO) | Air and water stable crystalline solids.[5] | Simple to prepare and handle. | Can be used directly in Suzuki coupling with a protic co-solvent.[5] |
Table 2: Recommended Reaction Conditions for Suzuki-Miyaura Coupling of Haloquinolines
| Haloquinoline | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloroquinoline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | >90 | [10][12] |
| 2-Bromoquinoline | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DMF/H₂O | 90 | 12 | ~70 | [12] |
| 3-Bromoquinoline | Palladacycle (2.5) | P(Cy)₃ (5) | DBU | THF/H₂O | 110 | 10 | 35 | [10] |
| 2-Aryl-4-chloro-3-iodoquinoline | PdCl₂(PPh₃)₂ (10) | PCy₃ | K₂CO₃ | Dioxane/H₂O | 100 | 18 | >90 | [10] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of MIDA Boronates
This protocol is adapted from procedures for the condensation of boronic acids with N-methyliminodiacetic acid.[2]
Materials:
-
Boronic acid (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.0-1.2 equiv)
-
Anhydrous solvent (e.g., Toluene/DMSO mixture)
-
Dean-Stark apparatus or molecular sieves
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the boronic acid and MIDA.
-
Add the anhydrous solvent system.
-
Heat the reaction mixture to reflux to azeotropically remove water.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Cool the reaction mixture to room temperature.
-
The MIDA boronate can often be isolated by precipitation or crystallization, followed by filtration and washing with a non-polar solvent. Alternatively, the solvent can be removed under reduced pressure and the product purified by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Haloquinoline with a Phenylboronic Acid MIDA Ester
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Haloquinoline (1.0 equiv)
-
Phenylboronic acid MIDA ester (1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask, add the haloquinoline, phenylboronic acid MIDA ester, palladium precatalyst, ligand, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.[10]
-
Add the degassed solvent and water (e.g., in a 5:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. MIDA Boronates [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR Characterization of 3-Bromoquinoline-5-carboxylic acid: A Comparative Analysis
The unique substitution pattern of 3-Bromoquinoline-5-carboxylic acid, featuring a bromine atom at the 3-position and a carboxylic acid group at the 5-position of the quinoline scaffold, results in a distinct electronic environment for each proton. This, in turn, gives rise to a characteristic set of signals in its ¹H NMR spectrum. Understanding these chemical shifts and coupling constants is paramount for confirming the molecular structure and assessing the purity of synthesized batches.
Predicted ¹H NMR Spectral Data
Based on the analysis of related compounds, the following table summarizes the predicted ¹H NMR spectral data for this compound. The prediction considers the additive effects of the electron-withdrawing bromine atom and the carboxylic acid group on the chemical shifts of the quinoline protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~9.2 | d | ~2.0 |
| H-4 | ~8.8 | d | ~2.0 |
| H-6 | ~8.3 | d | ~7.5 |
| H-7 | ~7.9 | t | ~7.8 |
| H-8 | ~8.5 | d | ~8.0 |
| COOH | >10 | br s | - |
Comparative Analysis with Related Compounds
To substantiate the predicted data, a comparison with the experimental ¹H NMR data of 3-bromoquinoline and quinoline-4-carboxylic acid is presented below. This comparison highlights the influence of each substituent on the proton chemical shifts.
| Compound | H-2 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | H-7 (ppm) | H-8 (ppm) |
| 3-Bromoquinoline | 8.95 (d) | 8.25 (d) | 8.11 (d) | 7.68 (t) | 7.85 (t) | 7.75 (d) |
| Quinoline-4-carboxylic acid | 9.05 (d) | - | 8.25 (d) | 7.80 (t) | 7.95 (t) | 8.90 (d) |
| This compound (Predicted) | ~9.2 | ~8.8 | - | ~8.3 | ~7.9 | ~8.5 |
The presence of the bromine at the 3-position is expected to deshield the adjacent H-2 and H-4 protons, shifting them downfield. Similarly, the carboxylic acid group at the 5-position will exert an electron-withdrawing effect, leading to a downfield shift of the protons on the benzene ring, particularly H-6 and H-8.
Experimental Protocols
General ¹H NMR Spectroscopy Protocol:
A standard protocol for acquiring a ¹H NMR spectrum of a quinoline derivative is as follows:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: The spectrum is recorded on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: The free induction decay (FID) is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: The FID is processed using a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the TMS signal.
Structural and Logical Relationships
The following diagrams illustrate the molecular structure of this compound with proton assignments and a logical workflow for its characterization.
Caption: Molecular structure of this compound with proton numbering.
Caption: Logical workflow for the synthesis and characterization of this compound.
A Comparative Guide to 13C NMR Analysis of Substituted Quinoline Rings
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of 13C NMR Chemical Shifts in Substituted Quinolines, Supported by Experimental Data and Protocols.
The quinoline ring system is a fundamental scaffold in numerous pharmaceuticals and biologically active compounds. Understanding the substitution pattern on this heterocyclic structure is crucial for drug design and development. 13C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon framework of a molecule. This guide offers an objective comparison of the 13C NMR chemical shifts of substituted quinoline rings, supported by experimental data, to aid researchers in the structural elucidation of novel quinoline derivatives.
The Influence of Substituents on 13C NMR Chemical Shifts
The electronic environment of each carbon atom in the quinoline ring is sensitive to the nature and position of substituents. Electron-donating groups (EDGs) generally cause an upfield shift (lower ppm values) of the signals for the carbon atoms they are directly attached to (ipso-carbon) and those at the ortho and para positions, due to increased electron density. Conversely, electron-withdrawing groups (EWGs) lead to a downfield shift (higher ppm values) for these carbons by decreasing electron density.
This guide provides a comparative analysis of the 13C NMR chemical shifts for a range of monosubstituted quinolines, including those with methyl, bromo, amino, chloro, fluoro, and nitro groups at various positions. The data is presented in a clear, tabular format to facilitate easy comparison with the unsubstituted quinoline parent molecule.
Comparative 13C NMR Chemical Shift Data of Substituted Quinolines
The following table summarizes the experimental 13C NMR chemical shift data (in ppm) for unsubstituted quinoline and a selection of its monosubstituted derivatives. All data was recorded in deuterated chloroform (CDCl₃), and chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Position of C | Quinoline[1][2] | 8-Methylquinoline[3][4] | 6-Bromoquinoline[5][6][7][8] | 5-Aminoquinoline[9][10][11][12] | 4-Chloroquinoline[13][14] | 7-Fluoro-2-methylquinoline[15] | 6-Nitroquinoline[16] |
| C2 | 150.3 | 149.8 | 150.9 | 151.4 | 151.7 | 159.2 (d, J=2.2 Hz) | 152.6 |
| C3 | 121.1 | 121.2 | 122.1 | 120.4 | 122.9 | 122.3 | 123.5 |
| C4 | 136.0 | 136.3 | 135.9 | 135.0 | 142.9 | 135.7 (d, J=2.2 Hz) | 136.9 |
| C4a | 128.3 | 128.1 | 129.8 | 129.6 | 125.1 | 126.9 (d, J=9.9 Hz) | 129.0 |
| C5 | 129.5 | 129.2 | 131.7 | 109.8 | 129.7 | 116.5 (d, J=22.0 Hz) | 129.9 |
| C6 | 126.5 | 126.1 | 120.0 | 129.0 | 126.2 | 128.5 (d, J=2.2 Hz) | 145.2 |
| C7 | 127.6 | 126.9 | 130.4 | 119.8 | 129.4 | 163.0 (d, J=249.7 Hz) | 124.2 |
| C8 | 129.4 | 136.9 | 129.9 | 146.9 | 124.9 | 119.7 (d, J=22.0 Hz) | 130.6 |
| C8a | 148.4 | 147.1 | 147.1 | 147.8 | 149.9 | 148.5 (d, J=15.4 Hz) | 149.3 |
(d = doublet, J = coupling constant in Hz)
Experimental Protocol for 13C NMR Analysis
A standardized protocol is essential for obtaining high-quality and reproducible 13C NMR spectra. The following is a general methodology for the analysis of substituted quinoline derivatives.
1. Sample Preparation:
-
Accurately weigh 20-50 mg of the substituted quinoline sample.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube (5 mm diameter).
-
Ensure the sample is fully dissolved to avoid spectral artifacts. The addition of a small amount of tetramethylsilane (TMS) can be used as an internal reference standard (δ = 0.00 ppm).
2. NMR Spectrometer Setup and Data Acquisition:
-
The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion and resolution.
-
Typical 13C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width (SW): Approximately 0-200 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and accurate integration.
-
Number of Scans (NS): 1024 or more scans are typically required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
-
3. Data Processing:
-
Fourier Transform (FT): The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.
-
Phase Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Any distortions in the baseline of the spectrum are corrected.
-
Referencing: The chemical shift scale is calibrated using the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Peak Picking: The chemical shift of each carbon signal is determined.
Logical Workflow for 13C NMR Analysis of Substituted Quinolines
The following diagram illustrates the general workflow for the 13C NMR analysis of a substituted quinoline, from sample preparation to final data analysis and structural elucidation.
Caption: A flowchart illustrating the key steps in the 13C NMR analysis of substituted quinolines.
This comprehensive guide provides a valuable resource for researchers working with quinoline-based compounds. By understanding the predictable effects of substituents on 13C NMR chemical shifts and following standardized experimental protocols, scientists can confidently and accurately determine the structure of novel quinoline derivatives, accelerating the pace of drug discovery and development.
References
- 1. Quinoline(91-22-5) 13C NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 8-Methylquinoline(611-32-5) 13C NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 5-Aminoisoquinoline(1125-60-6) 13C NMR spectrum [chemicalbook.com]
- 10. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 5-Aminoisoquinoline | C9H8N2 | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 13C NMR spectrum [chemicalbook.com]
- 16. 6-NITROQUINOLINE(613-50-3) 13C NMR spectrum [chemicalbook.com]
Confirming the Molecular Weight of 3-Bromoquinoline-5-carboxylic Acid: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and professionals in drug development, accurate molecular weight confirmation is a critical step in compound verification. This guide provides a comparative analysis of mass spectrometry techniques for determining the molecular weight of 3-Bromoquinoline-5-carboxylic acid, supported by experimental protocols and data. The theoretical molecular weight of this compound (C₁₀H₆BrNO₂) is 252.06 g/mol .
This guide will delve into the practical application of various mass spectrometry methods, offering a clear comparison of their performance in analyzing this specific heterocyclic carboxylic acid.
Experimental Workflow for Molecular Weight Confirmation
The general workflow for confirming the molecular weight of this compound using mass spectrometry involves several key stages, from sample preparation to data analysis.
Caption: Experimental workflow for mass spectrometry analysis.
Detailed Experimental Protocols
Accurate and reproducible data are contingent on meticulous experimental execution. Below are detailed protocols for the mass spectrometry analysis of this compound.
Sample Preparation
-
Stock Solution Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a stock solution of 1 mg/mL.
-
Working Solution Preparation: Dilute the stock solution with the same solvent to a final concentration of 10 µg/mL. For LC-MS analysis, the final dilution should be made in the initial mobile phase composition.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis or damage the instrument.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (ESI):
-
Ionization Mode: Both positive and negative ion modes should be tested to determine the optimal ionization efficiency. Given the carboxylic acid group, negative ion mode is expected to be more sensitive ([M-H]⁻).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 50-500.
-
Performance Comparison of Mass Spectrometry Techniques
The choice of mass analyzer significantly impacts the accuracy and resolution of the molecular weight determination. Below is a comparison of common mass spectrometry techniques for the analysis of this compound.
| Technique | Ionization Method | Mass Analyzer | Typical Mass Accuracy | Resolution | Key Advantages |
| LC-MS | ESI | Quadrupole | ± 0.1 Da | Low | Robust, widely available, good for routine analysis. |
| High-Resolution MS (HRMS) | ESI | Time-of-Flight (TOF) | < 5 ppm | High | Excellent mass accuracy for formula confirmation.[1] |
| HRMS | ESI | Orbitrap | < 2 ppm | Very High | Highest mass accuracy and resolution, enabling confident identification. |
| GC-MS | Electron Impact (EI) | Quadrupole | ± 0.1 Da | Low | Suitable for volatile and thermally stable compounds; provides fragmentation for structural information. |
Note: For non-volatile compounds like this compound, LC-MS with ESI is generally preferred over GC-MS.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a primary tool for molecular weight confirmation, other techniques can also be employed, particularly for polymers and large biomolecules.[2][3]
| Technique | Principle | Applicability to Small Molecules | Advantages | Limitations |
| Mass Spectrometry | Measures mass-to-charge ratio of ions. | Excellent | High sensitivity, accuracy, and specificity. Can be coupled with chromatography.[4][5] | Requires ionization, which can be challenging for some molecules. |
| Gel Permeation Chromatography (GPC) | Separates molecules based on size in solution.[3][6] | Limited | Can determine molecular weight distribution of polymers. | Not suitable for small, monodisperse molecules. Requires calibration with standards.[6] |
| Light Scattering | Measures the intensity of scattered light to determine molecular size and weight.[3][6] | Limited | Provides absolute molecular weight without calibration.[6] | More suited for macromolecules and polymers in solution. Sensitive to dust and aggregates.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | While primarily used for structure elucidation, certain NMR techniques can provide information related to molecular size. | Indirect | Provides detailed structural information. | Not a direct measure of molecular weight. |
Conclusion
For the definitive molecular weight confirmation of this compound, high-resolution mass spectrometry, particularly utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, is the recommended approach. These techniques provide the high mass accuracy necessary to unambiguously confirm the elemental composition of the molecule. While other methods exist for molecular weight determination, they are less suited for small, well-defined organic compounds. The detailed protocols and comparative data presented in this guide offer a robust framework for researchers to confidently verify the molecular integrity of their compounds.
References
- 1. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 2. Molecular Weight Analysis: Methods and Applications in Science | MtoZ Biolabs [mtoz-biolabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. zefsci.com [zefsci.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. fiveable.me [fiveable.me]
Decoding the Bromine Signature: A Comparative Guide to Interpreting Isotopic Patterns in Mass Spectra
For researchers, scientists, and drug development professionals, the unambiguous identification and structural elucidation of novel compounds are paramount. When a molecule contains bromine, its mass spectrum exhibits a highly characteristic isotopic pattern that serves as a powerful diagnostic tool. This guide provides a comprehensive comparison of mass spectrometry with alternative analytical techniques for the characterization of brominated compounds, supported by experimental data and detailed protocols.
The Distinctive Isotopic Fingerprint of Bromine in Mass Spectrometry
Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance.[1][2] This leads to a distinctive "doublet" of peaks in the mass spectrum for any fragment containing a single bromine atom. These peaks, corresponding to the mass of the molecule with ⁷⁹Br (M) and ⁸¹Br (M+2), are separated by two mass-to-charge units (m/z) and have an intensity ratio of approximately 1:1.[3][4][5][6] This unique signature is a reliable indicator of the presence of bromine in a molecule.
The presence of multiple bromine atoms in a molecule results in more complex, but equally predictable, isotopic patterns. For instance, a compound with two bromine atoms will exhibit a characteristic 1:2:1 triplet for the M, M+2, and M+4 peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Br) Bromine NMR [chem.ch.huji.ac.il]
- 4. benchchem.com [benchchem.com]
- 5. X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy-d-glucose in solid state and solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. jchps.com [jchps.com]
A Comparative Guide to the Spectroscopic Analysis of 3-Bromoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel compounds is paramount. 3-Bromoquinoline and its derivatives represent a significant class of heterocyclic compounds, serving as versatile intermediates in the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectroscopy with other key analytical techniques for the characterization of these compounds. By presenting quantitative data, detailed experimental protocols, and a clear comparison of methodologies, this document aims to be an essential resource for scientists in the field.
Introduction to Spectroscopic Analysis of 3-Bromoquinoline Derivatives
The functionalization of the quinoline ring system is a cornerstone of medicinal chemistry. The introduction of a bromine atom at the 3-position, in particular, provides a reactive handle for further molecular modifications through cross-coupling reactions. Accurate characterization of these intermediates and final products is critical for ensuring the integrity of research and the quality of potential drug candidates. FTIR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. However, a comprehensive understanding of a molecule's structure often requires a multi-faceted analytical approach. This guide will compare the utility of FTIR spectroscopy with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Raman spectroscopy in the analysis of 3-bromoquinoline derivatives.
FTIR Spectroscopy of 3-Bromoquinoline and Its Derivatives
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
A common and convenient method for obtaining FTIR spectra of solid and liquid samples is Attenuated Total Reflectance (ATR).
-
Sample Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal. Place a small amount of the 3-bromoquinoline derivative sample directly onto the crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum. The resulting spectrum can be analyzed for characteristic absorption bands.
Table 1: Characteristic FTIR Absorption Bands for 3-Bromoquinoline and Selected Derivatives
| Compound | C-H (Aromatic) Stretch (cm⁻¹) | C=C/C=N Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |
| 3-Bromoquinoline | 3100-3000 | 1600-1450 | ~600-500 | |
| 3-Bromo-2-methylquinoline | 3100-3000 | 1610-1460 | ~610-510 | 2950-2850 (C-H aliphatic) |
| 3-Bromo-4-chloroquinoline | 3090-3010 | 1590-1470 | ~590-490 | ~800-600 (C-Cl) |
| 3-Bromo-6-nitroquinoline | 3110-3020 | 1605-1455 | ~605-505 | ~1530 & 1350 (NO₂ stretch) |
| 3-Bromo-8-aminoquinoline | 3100-3000 | 1615-1475 | ~615-515 | ~3400-3200 (N-H stretch) |
Note: The exact positions of the peaks can vary depending on the physical state of the sample and the specific instrument used.
Comparison with Other Analytical Techniques
While FTIR is excellent for identifying functional groups, other techniques provide complementary information for a complete structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[1][2][3] Both ¹H and ¹³C NMR are essential for determining the precise connectivity of atoms and the substitution pattern on the quinoline ring.
Advantages over FTIR:
-
Provides detailed information on the molecular skeleton and connectivity.
-
Allows for the unambiguous determination of isomeric structures.
-
Quantitative analysis is straightforward.
Disadvantages compared to FTIR:
-
Less sensitive, requiring larger sample amounts.
-
More time-consuming for data acquisition and analysis.
-
Requires deuterated solvents.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio of ions and is a powerful tool for determining the molecular weight of a compound and its elemental composition.[1][2][3] Fragmentation patterns can also provide structural clues.
Advantages over FTIR:
-
Provides accurate molecular weight information.
-
High sensitivity, capable of detecting trace amounts of material.
-
Can be coupled with chromatographic techniques (e.g., GC-MS, LC-MS) for mixture analysis.
Disadvantages compared to FTIR:
-
It is a destructive technique.
-
Does not directly provide information about functional groups in the way FTIR does.
-
Isomers can be difficult to distinguish without tandem MS.
Raman Spectroscopy
Raman spectroscopy, like FTIR, is a vibrational spectroscopy technique.[4][5][6] It relies on the inelastic scattering of monochromatic light, usually from a laser.
Advantages over FTIR:
-
Water is a weak Raman scatterer, making it an excellent solvent for analysis.
-
Often requires no sample preparation.
-
Particularly good for analyzing symmetric non-polar bonds.
-
Can be used to analyze samples in glass or plastic containers.
Disadvantages compared to FTIR:
-
Fluorescence from the sample or impurities can interfere with the spectrum.
-
Can be less sensitive than FTIR for some functional groups.
-
Instrumentation can be more expensive.
Table 2: Comparison of Analytical Techniques for the Characterization of 3-Bromoquinoline Derivatives
| Feature | FTIR Spectroscopy | NMR Spectroscopy | Mass Spectrometry | Raman Spectroscopy |
| Principle | Absorption of IR radiation | Nuclear spin transitions in a magnetic field | Mass-to-charge ratio of ions | Inelastic scattering of light |
| Information Provided | Functional groups | Molecular structure, connectivity | Molecular weight, elemental formula, fragmentation | Molecular vibrations, fingerprinting |
| Sample Amount | mg to µg | mg | ng to pg | mg to µg |
| Sample State | Solid, liquid, gas | Solution | Solid, liquid, gas (ionized) | Solid, liquid, gas |
| Analysis Time | Fast (minutes) | Slower (minutes to hours) | Fast (minutes) | Fast (minutes) |
| Key Advantage | Rapid functional group identification | Detailed structural elucidation | High sensitivity and molecular weight determination | Minimal sample prep, good for aqueous samples |
| Key Limitation | Limited structural information | Lower sensitivity | Destructive, limited isomer differentiation | Potential for fluorescence interference |
Visualizing the Workflow and Logic
To better illustrate the relationships between these techniques and the general workflow of characterizing a novel 3-bromoquinoline derivative, the following diagrams are provided.
Conclusion
The characterization of 3-bromoquinoline derivatives is most effectively achieved through a combination of spectroscopic techniques. FTIR spectroscopy serves as a rapid and invaluable tool for the initial identification of key functional groups. For unambiguous structural confirmation, its data should be integrated with the detailed connectivity information from NMR spectroscopy and the precise molecular weight determination from mass spectrometry. Raman spectroscopy offers a valuable complementary or alternative vibrational spectroscopic technique, particularly advantageous for aqueous samples and when fluorescence is not an issue. By understanding the strengths and limitations of each method, researchers can devise an efficient and effective analytical strategy to confidently elucidate the structures of novel 3-bromoquinoline derivatives, thereby accelerating the pace of drug discovery and development.
References
- 1. NMR And Mass Spectrometry In Pharmaceutical Development [pharmaceuticalonline.com]
- 2. NMR And Mass Spectrometry In Pharmaceutical Development [outsourcedpharma.com]
- 3. NMR and Mass Spectrometry in Pharmaceutical Development [catalent.com]
- 4. Raman spectroscopy - Wikipedia [en.wikipedia.org]
- 5. Guide to Raman Spectroscopy | Bruker [bruker.com]
- 6. youtube.com [youtube.com]
Unveiling the Anticancer Potential of Brominated Quinoline Derivatives: A Comparative Analysis
For Immediate Release
In the relentless pursuit of novel and more effective cancer therapeutics, brominated quinoline derivatives have emerged as a promising class of compounds. Exhibiting potent cytotoxic activity against a range of cancer cell lines, these molecules are the subject of intense research and development. This guide provides a comparative overview of the anticancer activity of various brominated quinoline derivatives, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers, scientists, and drug development professionals in this critical field.
Comparative Anticancer Activity
The antiproliferative effects of several novel brominated quinoline derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, are summarized below. Lower IC50 values denote greater efficacy in inhibiting cancer cell growth.
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline (7) | C6 | 7.8 | 5-FU | 3.8 |
| HeLa | 10.2 | 5-FU | 4.5 | |
| HT29 | 12.5 | 5-FU | 5.2 | |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | C6 | 5.45 | 5-FU | 3.8 |
| HeLa | 6.8 | 5-FU | 4.5 | |
| HT29 | 9.6 | 5-FU | 5.2 | |
| 6,8-Dibromo-5-nitroquinoline (17) | C6 | 6.5 | 5-FU | 3.8 |
| HeLa | 8.9 | 5-FU | 4.5 | |
| HT29 | 11.8 | 5-FU | 5.2 |
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| 6-Bromotetrahydroquinoline (2) | A549 | 15 | Cisplatin | 5 |
| HeLa | 25 | Cisplatin | 8 | |
| HT29 | 30 | Cisplatin | 10 | |
| Hep3B | 20 | Cisplatin | 7 | |
| MCF7 | 35 | Cisplatin | 12 | |
| 6,8-Dibromotetrahydroquinoline (3) | A549 | 10 | Cisplatin | 5 |
| HeLa | 18 | Cisplatin | 8 | |
| HT29 | 22 | Cisplatin | 10 | |
| Hep3B | 15 | Cisplatin | 7 | |
| MCF7 | 28 | Cisplatin | 12 |
Note: 5-FU (5-Fluorouracil) and Cisplatin are commonly used chemotherapy drugs. The data indicates that while the brominated quinoline derivatives show significant anticancer activity, their potency in these specific studies is generally lower than the reference drugs. However, their novel structures and potential for modification offer a promising avenue for developing next-generation anticancer agents.
Mechanisms of Action
Brominated quinoline derivatives exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting key enzymes involved in DNA replication and repair.[1]
Induction of Apoptosis: Certain derivatives, such as 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) and 6,8-dibromo-5-nitroquinoline (17), have been shown to induce apoptosis, as confirmed by DNA laddering assays.[1] This process of controlled cell death is a critical mechanism for eliminating cancerous cells.
Topoisomerase I Inhibition: Compounds like 3,5,6,7-tetrabromo-8-methoxyquinoline (7) and 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) have demonstrated the ability to inhibit human topoisomerase I.[1] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription, and its inhibition leads to DNA damage and cell death.
Inhibition of Cell Migration: The wound healing assay for 6,8-dibromo-5-nitroquinoline (17) showed that it effectively inhibited the migration of HT29 cells, suggesting a potential role in preventing metastasis.[1]
Experimental Protocols
The evaluation of the anticancer activity of brominated quinoline derivatives involves a series of standardized in vitro assays.
Antiproliferative Activity Assessment (BCPE Assay)
-
Cell Seeding: Cancer cells (C6, HeLa, and HT29) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the brominated quinoline derivatives (ranging from 3.125 to 200 µg/mL) and incubated for an additional 24 hours.
-
Crystal Violet Staining: The medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The cells are then fixed with 4% formaldehyde for 15 minutes. After fixation, the cells are stained with 0.1% crystal violet for 30 minutes.
-
Quantification: The plates are washed to remove excess stain, and the bound crystal violet is solubilized with 33% acetic acid. The absorbance is measured at 590 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Cytotoxicity Assay (LDH Assay)
-
Cell Culture and Treatment: Cells are cultured and treated with the test compounds as described in the antiproliferative assay.
-
LDH Measurement: After the incubation period, the amount of lactate dehydrogenase (LDH) released into the culture medium is quantified using a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions. LDH is a cytosolic enzyme that is released upon cell lysis, and its presence in the medium is an indicator of cytotoxicity.
Apoptosis Detection (DNA Laddering Assay)
-
Cell Treatment: Cancer cells are treated with the IC50 concentration of the test compounds for 24 hours.
-
DNA Extraction: Genomic DNA is extracted from both treated and untreated cells using a DNA extraction kit.
-
Agarose Gel Electrophoresis: The extracted DNA is then subjected to electrophoresis on a 1.5% agarose gel.
-
Visualization: The DNA fragments are visualized under UV light after staining with ethidium bromide. The characteristic "ladder" pattern of DNA fragments indicates the induction of apoptosis.
Cell Migration Assay (Wound Healing Assay)
-
Cell Monolayer Formation: HT29 cells are grown to confluence in 6-well plates.
-
Creating the "Wound": A sterile pipette tip is used to create a linear scratch in the cell monolayer.
-
Compound Treatment: The cells are then treated with the test compounds at their IC50 concentrations.
-
Image Acquisition and Analysis: Images of the scratch are captured at 0 and 24 hours. The rate of wound closure is measured to assess the inhibitory effect of the compounds on cell migration.
Visualizing the Pathways
To better understand the proposed mechanisms of action, the following diagrams illustrate a general workflow for in vitro cytotoxicity screening and a simplified potential signaling pathway for apoptosis induction by brominated quinoline derivatives.
Caption: General workflow for in vitro cytotoxicity screening of brominated quinoline derivatives.
Caption: A simplified diagram of a potential apoptosis induction pathway by a brominated quinoline derivative.
Conclusion
The presented data highlights the significant potential of brominated quinoline derivatives as a scaffold for the development of novel anticancer agents. Several derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines.[1][2] While the precise mechanisms of action for many of these compounds are still under investigation, the induction of apoptosis and inhibition of topoisomerase I are plausible and promising pathways.[1][2] Further research, including detailed mechanistic studies and in vivo evaluations, is warranted to fully elucidate the therapeutic potential of these compounds in the fight against cancer.
References
A Comparative Guide to the Synthetic Elucidation of 3-Bromoquinoline-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential reaction products derived from 3-bromoquinoline-5-carboxylic acid. Given the limited direct experimental data on this specific bifunctional molecule, this document focuses on the predicted reactivity of its two primary functional groups: the bromo substituent at the C3 position and the carboxylic acid at the C5 position. By examining established synthetic methodologies for analogous compounds, this guide offers a predictive framework for the structural elucidation of its reaction products, complete with detailed experimental protocols and comparative data to aid in research and development.
I. Reactions at the C3-Position: Palladium-Catalyzed Cross-Coupling
The bromine atom at the 3-position of the quinoline ring serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. Below is a comparison of four major cross-coupling reactions.
Comparative Data for C3-Functionalized Products
The following table summarizes the expected products and their characteristic spectroscopic data, based on analogous reactions with 3-bromoquinoline and related compounds.
| Reaction | Reagents | Expected Product Structure | Expected ¹H NMR Shifts (ppm) | Expected ¹³C NMR Shifts (ppm) | Expected IR Bands (cm⁻¹) |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 3-Arylquinoline-5-carboxylic acid | 7.5-9.2 (aromatic), 10-13 (COOH) | 120-155 (aromatic), 165-175 (C=O) | 3000-3300 (O-H), 1680-1710 (C=O), 1500-1600 (C=C) |
| Buchwald-Hartwig Amination | Amine (R-NH₂), Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., NaOtBu) | 3-(Alkyl/Aryl)aminoquinoline-5-carboxylic acid | 6.5-9.0 (aromatic), 5-8 (N-H), 10-13 (COOH) | 110-160 (aromatic), 165-175 (C=O) | 3200-3500 (N-H), 3000-3300 (O-H), 1680-1710 (C=O) |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, Base (e.g., Et₃N) | 3-(Alkynyl)quinoline-5-carboxylic acid | 7.6-9.3 (aromatic), 3.0-4.5 (alkynyl-H, if present), 10-13 (COOH) | 80-100 (alkynyl), 120-155 (aromatic), 165-175 (C=O) | 3300 (alkynyl C-H, if present), 3000-3300 (O-H), 2100-2260 (C≡C), 1680-1710 (C=O) |
| Heck Coupling | Alkene, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 3-(Alkenyl)quinoline-5-carboxylic acid | 6.0-9.1 (aromatic & vinyl), 10-13 (COOH) | 110-155 (aromatic & vinyl), 165-175 (C=O) | 3000-3300 (O-H), 1680-1710 (C=O), 1600-1650 (C=C), 960-990 (trans C-H bend) |
Experimental Protocols for Cross-Coupling Reactions
General Procedure for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base, for instance, K₂CO₃ (2.0 mmol).
-
Add a solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio, 10 mL).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to a temperature of 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and acidify with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude product. Purify by recrystallization or column chromatography.
General Procedure for Buchwald-Hartwig Amination:
-
In an oven-dried Schlenk tube, combine this compound (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base such as sodium tert-butoxide (1.4 mmol).
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add the amine (1.2 mmol) and an anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Heat the reaction mixture in a sealed tube at 80-120 °C for 12-24 hours.
-
After cooling, dilute the mixture with an organic solvent and water. Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Collect the solid by filtration, wash with water and a small amount of cold organic solvent, and dry under vacuum.
Signaling Pathway Diagram for C3-Functionalization
Caption: Palladium-catalyzed cross-coupling reactions at the C3-position.
II. Reactions at the C5-Carboxylic Acid Group
The carboxylic acid functionality at the 5-position can undergo a variety of transformations, including esterification, amidation, and reduction. These reactions provide avenues to further diversify the molecular scaffold.
Comparative Data for C5-Functionalized Products
| Reaction | Reagents | Expected Product Structure | Expected ¹H NMR Shifts (ppm) | Expected ¹³C NMR Shifts (ppm) | Expected IR Bands (cm⁻¹) |
| Fischer Esterification | Alcohol (R-OH), Acid catalyst (e.g., H₂SO₄) | 3-Bromoquinoline-5-carboxylate ester | 7.8-9.5 (aromatic), 1.2-4.5 (alkyl of ester) | 122-152 (aromatic), 164-168 (C=O), 50-70 (O-CH₂) | 1715-1740 (C=O ester), 1100-1300 (C-O) |
| Amidation | Amine (R-NH₂), Coupling agent (e.g., DCC, HATU) or SOCl₂ then amine | 3-Bromoquinoline-5-carboxamide | 8.0-9.8 (aromatic), 7.5-8.5 (amide N-H) | 123-153 (aromatic), 166-170 (C=O amide) | 3200-3400 (N-H), 1630-1680 (C=O amide I), 1510-1550 (N-H bend, amide II) |
| Reduction | Reducing agent (e.g., LiAlH₄, BH₃·THF) | (3-Bromoquinolin-5-yl)methanol | 7.6-9.2 (aromatic), 4.5-5.0 (CH₂OH), 3.5-4.5 (OH) | 121-151 (aromatic), 60-65 (CH₂OH) | 3200-3500 (O-H broad), 1000-1100 (C-O) |
Experimental Protocols for Carboxylic Acid Transformations
General Procedure for Fischer Esterification:
-
Dissolve this compound (1.0 mmol) in an excess of the desired alcohol (e.g., 10 mL of methanol or ethanol).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (2-3 drops).
-
Heat the mixture to reflux for 4-8 hours, monitoring by TLC.
-
After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Remove the excess alcohol under reduced pressure.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester. Purify by column chromatography if necessary.
General Procedure for Amidation (via Acid Chloride):
-
Suspend this compound (1.0 mmol) in thionyl chloride (5 mL) and add a catalytic amount of DMF (1 drop).
-
Heat the mixture to reflux for 2-3 hours until a clear solution is obtained.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF, 10 mL) and cool in an ice bath.
-
Slowly add a solution of the desired amine (1.2 mmol) and a base such as triethylamine (1.5 mmol) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to give the crude amide. Purify by recrystallization or column chromatography.
Workflow for C5-Carboxylic Acid Transformations
Caption: Reaction pathways for the C5-carboxylic acid group.
III. Conclusion
This guide provides a predictive comparison of potential synthetic transformations of this compound. By leveraging established protocols for similar quinoline derivatives, researchers can explore a variety of reaction pathways to generate novel compounds. The provided experimental procedures and expected spectroscopic data serve as a valuable starting point for the synthesis and structural elucidation of new chemical entities based on this versatile scaffold. It is important to note that the specific reaction conditions and outcomes may require optimization for this particular substrate.
A Comparative Guide to Spectroscopic Validation of Chemical Synthesis
The definitive confirmation of a newly synthesized compound's identity and purity is a critical step in chemical research and drug development. Spectroscopic analysis provides the necessary evidence by probing the molecular structure and properties of a substance. This guide offers an objective comparison of the primary spectroscopic techniques used for this purpose—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—supported by experimental data and protocols.
Overview of Core Spectroscopic Techniques
A multi-faceted approach combining several spectroscopic methods is the gold standard for the unambiguous structural validation of a synthesized compound.[1][2][3] Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and definitive characterization.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the precise structure of an organic compound.[5][6] It provides detailed information about the carbon-hydrogen framework by probing the magnetic environments of atomic nuclei, revealing atom connectivity and stereochemistry.[7][8]
-
Mass Spectrometry (MS): This technique determines the molecular weight of a compound by measuring the mass-to-charge ratio of its ions.[9] It is the primary method for confirming the elemental composition (with high-resolution MS) and can reveal structural information through the analysis of fragmentation patterns.[10][11]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[12][13] It works by measuring the absorption of infrared radiation by molecular vibrations, making it an excellent tool for quickly confirming the transformation of functional groups during a chemical reaction.[14][15]
The following diagram illustrates a typical workflow for validating a synthesized product.
Comparative Performance of Spectroscopic Techniques
The choice of technique depends on the specific information required. The following table summarizes and compares the key characteristics of NMR, MS, and IR spectroscopy.
| Feature | NMR Spectroscopy | Mass Spectrometry | Infrared (IR) Spectroscopy |
| Primary Information | Detailed molecular structure (atom connectivity, stereochemistry)[6][7] | Molecular weight, elemental formula, fragmentation patterns[9][10] | Presence/absence of specific functional groups[12][14] |
| Sample Requirement | 1-10 mg (typical for ¹H) | ng to µg | 1-10 mg |
| Analysis Time | Minutes to hours | Seconds to minutes | Minutes |
| Sample State | Liquid (solution), Solid (Solid-State NMR)[16] | Solid, Liquid, Gas[9] | Solid, Liquid, Gas[17] |
| Destructive? | No, the sample can be recovered.[18] | Yes, the sample is consumed/fragmented. | No, the sample can typically be recovered.[12] |
| Key Advantage | Unparalleled structural detail.[5] | High sensitivity and molecular weight accuracy.[11] | Fast, easy confirmation of functional group transformations.[17] |
| Limitation | Lower sensitivity compared to MS; requires deuterated solvents.[2] | Provides little information on stereochemistry or atom connectivity. | Provides limited information on the overall molecular skeleton.[19] |
Case Study: Synthesis of Benzalazine
To illustrate the complementary nature of these techniques, we will examine the validation of benzalazine, synthesized from the condensation of benzaldehyde with hydrazine.[1] The key is to confirm the disappearance of the aldehyde functional group and the formation of the characteristic azine linkage (-C=N-N=C-).[1]
Infrared (IR) Spectroscopy Analysis
IR spectroscopy provides clear evidence of the functional group transformation. The most significant change is the disappearance of the strong C=O stretch from the benzaldehyde reactant and the appearance of the C=N stretch in the benzalazine product.
| Functional Group | Benzaldehyde (Precursor) | Benzalazine (Product) | Rationale for Change |
| Aldehyde C-H Stretch | ~2820 & ~2720 cm⁻¹ | Absent | Disappearance confirms the aldehyde group has reacted. |
| Carbonyl (C=O) Stretch | ~1700 cm⁻¹ (Strong) [20] | Absent | Disappearance confirms the conversion of the carbonyl group. |
| Azine (C=N) Stretch | Absent | ~1630 cm⁻¹ (Medium) | Appearance of this band is characteristic of the new C=N bond in the azine linkage. |
| Aromatic C=C Stretch | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ | These bands remain, confirming the presence of the phenyl rings. |
Mass Spectrometry Analysis
Mass spectrometry confirms that two molecules of benzaldehyde have condensed with one molecule of hydrazine, with the loss of two water molecules, by verifying the molecular weight of the final product.
| Parameter | Benzaldehyde (Precursor) | Hydrazine (Reactant) | Benzalazine (Product) | Rationale for Change |
| Molecular Formula | C₇H₆O | N₂H₄ | C₁₄H₁₂N₂ | Reflects the condensation of 2x benzaldehyde and 1x hydrazine. |
| Molecular Weight | 106.12 g/mol | 32.05 g/mol | 208.26 g/mol | The product's molecular weight matches the expected value for the condensation reaction. |
| Mass Spectrum (m/z) | M⁺ peak at 106 | - | M⁺ peak at 208 | The molecular ion peak directly confirms the mass of the synthesized product.[9] |
NMR Spectroscopy Analysis
¹H and ¹³C NMR spectroscopy provide the definitive structural proof, showing the change in the chemical environment of the key protons and carbons.
Table: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Proton Environment | Benzaldehyde (Precursor) | Benzalazine (Product) | Rationale for Change |
| Aldehydic / Azomethine Proton (-CH=) | ~10.0 ppm (singlet)[1] | ~8.6 ppm (singlet) [1] | The significant upfield shift confirms the conversion of the aldehyde C=O bond to the azine C=N bond, altering the electronic environment.[1] |
| Aromatic Protons (C₆H₅-) | ~7.5 - 7.9 ppm (multiplet)[1] | ~7.4 - 7.9 ppm (multiplet)[1] | The aromatic signals remain, with minor shifts due to the influence of the new azine linkage. |
Table: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Carbon Environment | Benzaldehyde (Precursor) | Benzalazine (Product) | Rationale for Change |
| Aldehydic / Azomethine Carbon (-CH=) | ~192 ppm | ~161 ppm | A large upfield shift is observed as the carbon is no longer part of a highly deshielded carbonyl group. |
| Aromatic Carbons (C₆H₅-) | ~129 - 137 ppm | ~128 - 136 ppm | The aromatic carbon signals are largely retained, confirming the integrity of the phenyl rings. |
Logical Integration of Spectroscopic Data
No single technique provides all the necessary information. True validation comes from the logical correlation of data from all three methods.
General Experimental Protocols
While specific parameters vary based on the instrument and sample, the general methodologies are outlined below.
Nuclear Magnetic Resonance (NMR)
-
Sample Preparation: Dissolve 1-10 mg of the purified, dry compound in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned, the magnetic field is "locked" to the deuterium signal of the solvent, and the field homogeneity is optimized ("shimming").
-
Data Acquisition: Acquire spectra using standard pulse sequences (e.g., for ¹H, ¹³C, DEPT, COSY).[7] The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phase-corrected, baseline-corrected, and referenced (e.g., to TMS at 0 ppm).
-
Analysis: Interpret chemical shifts, integration values (for ¹H), and coupling patterns to elucidate the structure.[21]
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). For techniques like GC-MS, the sample is injected directly.[9]
-
Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate method (e.g., Electrospray Ionization - ESI, Electron Impact - EI).[9][10]
-
Mass Analysis: The resulting ions are separated in the mass analyzer based on their mass-to-charge (m/z) ratio.
-
Detection: Ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze fragmentation patterns for structural clues.[22]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: This depends on the sample type. Solids can be analyzed as a KBr pellet, a nujol mull, or directly using an Attenuated Total Reflectance (ATR) accessory.[23] Liquids can be analyzed as a thin film between salt plates.[24]
-
Background Spectrum: A background spectrum (of air or the clean ATR crystal) is collected first. This is automatically subtracted from the sample spectrum.[1]
-
Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.[17] Multiple scans are averaged to improve the signal-to-noise ratio.
-
Analysis: Identify characteristic absorption bands in the spectrum by comparing their wavenumbers (cm⁻¹) to correlation charts to determine the functional groups present.[15][25]
References
- 1. benchchem.com [benchchem.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 4. researchgate.net [researchgate.net]
- 5. NMR Spectroscopy [www2.chemistry.msu.edu]
- 6. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 10. cernobioscience.com [cernobioscience.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Spectroscopic Characterization - Instituto de Nanociencia y Materiales de Aragón [inma.unizar-csic.es]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 18. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 20. quora.com [quora.com]
- 21. scribd.com [scribd.com]
- 22. pharmafocusamerica.com [pharmafocusamerica.com]
- 23. agilent.com [agilent.com]
- 24. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
- 25. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of Quinoline Carboxylic Acid Methyl Ester Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of quinoline carboxylic acid methyl ester analogs against their corresponding carboxylic acid counterparts. Supported by experimental data, this analysis delves into their anticancer and antimicrobial properties, offering insights into their structure-activity relationships and potential therapeutic applications.
This guide summarizes key quantitative data in structured tables, details experimental protocols for the cited studies, and visualizes critical biological pathways and experimental workflows using Graphviz (DOT language) to facilitate a deeper understanding of these promising compounds.
Anticancer Activity: A Tale of Two Moieties
Quinoline derivatives have emerged as a significant class of compounds in oncology, with many exhibiting potent anticancer activities. A key area of investigation has been the comparative efficacy of quinoline carboxylic acids and their methyl ester analogs. The primary mechanism of action for many of these compounds is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cancer cells.
Comparative Efficacy Against Cancer Cell Lines
Experimental data reveals a nuanced relationship between the carboxylic acid and methyl ester forms in terms of their biological activity. While the carboxylic acid moiety is often crucial for direct interaction with the target enzyme, the methyl ester can influence factors such as cell permeability and metabolic stability.
A study comparing 4-quinoline carboxylic acids and their methyl ester analogs demonstrated that the carboxylic acid derivatives are generally more potent inhibitors of human DHODH (hDHODH).[1] However, the corresponding methyl esters, in some cases, exhibited greater cytotoxic activity against cancer cell lines, such as the HCT-116 human colon cancer cell line.[1] This suggests that the methyl ester may act as a prodrug, being hydrolyzed intracellularly to the active carboxylic acid form.
Another study on 2,4-disubstituted quinoline-3-carboxylic acid derivatives found that the carboxylic acids exhibited higher selectivity towards cancer cells (MCF-7 and K562) compared to their ester parent compounds.[2][3] This enhanced selectivity was attributed to changes in the physicochemical properties, such as the pKa value, which can affect drug absorption and distribution in the acidic tumor microenvironment.[2][3]
| Compound ID | R1 Substituent | R2 Substituent | hDHODH IC50 (μM) | HCT-116 IC50 (μM) |
| 1a | 2'-pyridyl | -COOH | 1.86 ± 0.17 | 10.9 ± 1.2 |
| 1b | 2'-pyridyl | -COOCH3 | > 25 | 3.93 ± 0.65 |
| 2a | 2'-(MeO)-pyridyl | -COOH | 0.43 ± 0.04 | 1.48 ± 0.16 |
Data extracted from a study on 4-quinoline carboxylic acids as inhibitors of dihydroorotate dehydrogenase.[1]
Signaling Pathway of DHODH Inhibition
The inhibition of DHODH by quinoline carboxylic acid analogs disrupts the synthesis of pyrimidines, which are essential for DNA and RNA replication. This depletion of the pyrimidine pool leads to cell cycle arrest and ultimately induces apoptosis in cancer cells.
Caption: DHODH inhibition by quinoline analogs disrupts pyrimidine synthesis, leading to cell cycle arrest and apoptosis.
Antimicrobial Activity: Targeting Bacterial Replication
Quinolone carboxylic acids are a well-established class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death. The methyl ester analogs of these compounds are also being investigated for their antimicrobial potential.
Comparative Efficacy Against Microbial Strains
The carboxylic acid group at the C-3 position of the quinolone ring is generally considered essential for antibacterial activity, as it is involved in the binding to the DNA-gyrase complex. However, esterification to the corresponding methyl ester can modulate the compound's properties, potentially affecting its antibacterial spectrum and potency.
While comprehensive comparative studies directly evaluating a wide range of quinoline carboxylic acid methyl esters against their parent acids are still emerging, existing research on quinoline derivatives highlights their broad-spectrum antimicrobial potential. For instance, various novel quinoline-2-carboxylic acid derivatives have demonstrated significant antimicrobial properties.[4]
| Compound Type | Target Organism | MIC (μg/mL) |
| Quinolone Carboxylic Acids | Gram-positive bacteria | Varies |
| Gram-negative bacteria | Varies | |
| Quinolone Carboxylic Acid Methyl Esters | Gram-positive bacteria | Data Needed |
| Gram-negative bacteria | Data Needed |
Further research is required to establish a comprehensive comparative dataset for the antimicrobial activity of quinoline carboxylic acid methyl esters versus their corresponding acids.
Mechanism of DNA Gyrase Inhibition
Quinolone antibiotics stabilize the complex between DNA gyrase and DNA, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.
References
Side-by-side analysis of different synthetic routes to 3-bromoquinoline
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-bromoquinoline, a key intermediate in the development of pharmaceuticals and functional materials, has been approached through various methodologies. The strategic placement of the bromine atom at the 3-position of the quinoline scaffold provides a versatile handle for further molecular modifications, primarily through cross-coupling reactions. This guide offers a side-by-side analysis of different synthetic routes to 3-bromoquinoline, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the primary synthetic routes to 3-bromoquinoline, offering a clear comparison of their efficiency and reaction conditions.
| Synthetic Route | Starting Material(s) | Key Reagents | Yield (%) | Reaction Conditions | Advantages | Disadvantages |
| Direct Bromination (Gas Phase) | Quinoline | Bromine gas | Not specified | High temperature (300°C) | Circumvents typical regioselectivity issues in solution.[1] | Requires specialized high-temperature setup; details in literature are sparse.[1] |
| Direct Bromination of Quinoline Acid Salt | Quinoline | Hydrobromic acid, Bromine | ~40 | Not specified | Suitable for producing high-purity 3-bromoquinoline.[2] | Moderate yield; requires preparation of the quinoline salt. |
| Sandmeyer Reaction | 3-Aminoquinoline | NaNO₂, HBr, CuBr | Good (not specified) | Diazotization followed by copper(I) bromide treatment | Classical and reliable method.[1] | Requires the synthesis of 3-aminoquinoline as a precursor. |
| Formal [4+2] Cycloaddition | Arylmethyl azide, 1-Bromoalkyne | Trifluoromethanesulfonic acid (TfOH), DDQ | 62-75[3] | Room temperature, overnight | High regioselectivity; good to excellent yields under mild conditions.[2][3] | Requires multi-step synthesis of starting materials (arylmethyl azides). |
| Electrophilic Cyclization | N-(2-Alkynyl)aniline | Molecular bromine (Br₂) | Moderate to good | 0°C to room temperature | High regioselectivity; mild reaction conditions.[2][4] | Requires synthesis of the N-(2-alkynyl)aniline precursor. |
Experimental Protocols
Direct Bromination of Quinoline Acid Salt
This method involves the reaction of a pre-formed quinoline acid salt with molecular bromine.
Protocol:
-
Prepare a solution of quinoline hydrobromide by reacting quinoline with hydrobromic acid.
-
Dissolve the quinoline hydrobromide in a suitable solvent, such as a mixture of water and an alcohol.
-
Add molecular bromine (Br₂) to the solution and stir the reaction mixture.
-
Upon completion of the reaction, the 3-bromoquinoline hydrobromide product may precipitate and can be collected by filtration.
-
Recrystallize the 3-bromoquinoline hydrobromide from a mixed solvent system (e.g., water/alcohol).
-
To obtain the free base, treat the purified hydrobromide salt with an alkali solution (e.g., 15% aqueous sodium carbonate) to neutralize the acid.
-
Extract the 3-bromoquinoline with an organic solvent (e.g., toluene).
-
Dry the organic layer and remove the solvent under reduced pressure to yield the final product.[2]
Sandmeyer Reaction of 3-Aminoquinoline
A reliable, classical method for the synthesis of aryl halides from the corresponding anilines.
Protocol:
-
Dissolve 3-aminoquinoline in an aqueous acidic solution (e.g., hydrobromic acid).
-
Cool the solution to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction mixture to warm to room temperature and stir until nitrogen evolution ceases.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.
-
Purify the crude product by distillation or chromatography.
Formal [4+2] Cycloaddition
A modern approach that offers high regioselectivity for the 3-position.
Protocol:
-
In a round-bottom flask under an argon atmosphere, add the arylmethyl azide (1.0 equiv) and dry dichloroethane (DCE).
-
Add trifluoromethanesulfonic acid (TfOH) (1.0 equiv) to the solution and stir the mixture for 5 minutes at room temperature.
-
Add the 1-bromoalkyne (2.0 equiv) to the reaction mixture.
-
Stir the reaction overnight at room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the mixture with ethyl acetate (EtOAc).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Dissolve the crude intermediate in EtOAc and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0 equiv) for oxidation.
-
After stirring, concentrate the mixture and purify the crude product by silica gel column chromatography.[2][3]
Electrophilic Cyclization of N-(2-Alkynyl)anilines
This method provides a regioselective route to 3-bromoquinolines under mild conditions.
Protocol:
-
Dissolve the N-(phenylethynyl)aniline (1.0 equiv) in dichloromethane (CH₂Cl₂) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of molecular bromine (Br₂) (1.1 equiv) in CH₂Cl₂ dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction and work up by washing with an aqueous solution of sodium thiosulfate and brine.
-
Dry the organic layer over an anhydrous salt and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography.[2][4]
Classical Quinoline Syntheses
While not direct methods for the synthesis of unsubstituted 3-bromoquinoline from simple precursors, classical named reactions such as the Doebner-von Miller, Friedländer, and Gould-Jacobs syntheses can be adapted to produce 3-bromoquinoline derivatives by utilizing appropriately substituted starting materials. For instance, a Friedländer synthesis could employ a 2-amino-benzaldehyde bearing a bromine substituent, or a Doebner-von Miller reaction could start with a bromo-aniline. The applicability of these methods is highly dependent on the availability of the requisite substituted precursors.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow and key transformations in the described synthetic routes to 3-bromoquinoline.
Caption: Direct Bromination of Quinoline Acid Salt Pathway.
Caption: Sandmeyer Reaction Pathway for 3-Bromoquinoline.
Caption: Formal [4+2] Cycloaddition for 3-Bromoquinoline Synthesis.
Caption: Electrophilic Cyclization Pathway to 3-Bromoquinoline.
References
A Comparative Guide to the Biological Activities of Quinoline-3-Carboxylic Acids and Quinoline-5-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, with different isomers of quinoline-carboxylic acids exhibiting a diverse range of biological activities. This guide provides an objective comparison of the biological profiles of quinoline-3-carboxylic acids and quinoline-5-carboxylic acids, supported by experimental data, to inform research and drug development efforts. While direct comparative studies are limited, this document synthesizes available data to highlight the distinct and overlapping therapeutic potential of these two classes of compounds.
Anticancer Activity
Both quinoline-3-carboxylic acid and quinoline-5-carboxylic acid derivatives have demonstrated notable anticancer properties, although they often act through different mechanisms.
Quinoline-3-Carboxylic Acids: Derivatives of this scaffold have been investigated as potent inhibitors of Protein Kinase CK2 (CK2), a serine/threonine kinase that is frequently overexpressed in many types of cancer and contributes to tumor progression by promoting cell proliferation and survival.[1][2] Inhibition of CK2 by quinoline-3-carboxylic acid derivatives can lead to the suppression of pro-survival signaling pathways, such as the PI3K/Akt/mTOR and NF-κB pathways.[3] Some 2,4-disubstituted quinoline-3-carboxylic acid derivatives have shown micromolar inhibition against MCF-7 and K562 cancer cell lines.[4][5]
Quantitative Comparison of Anticancer Activity
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-3-Carboxylic Acid | 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | MCF-7 | 1.73 ± 0.27 (as µg/mL) | [6] |
| Quinoline-3-Carboxylic Acid | 2-(4-chlorostyryl)-4-phenylquinoline-3-carboxylic acid | MCF-7 | ~5-10 (estimated from graph) | [4] |
| Quinoline-5-Carboxylic Acid | 8-Hydroxy-2-methylquinoline-5-carboxylic acid derivative | Prostate Cancer (PC-3) | Not specified, but showed activity | [7] |
Antimicrobial Activity
The quinoline core is famously associated with quinolone antibiotics, which primarily function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[8] This mechanism leads to bacterial cell death.
Quinoline-3-Carboxylic Acids: This scaffold is a key feature of many potent quinolone antibiotics. The carboxylic acid group at the 3-position is crucial for their antibacterial activity. Numerous derivatives have been synthesized and evaluated, showing broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][9]
Quinoline-5-Carboxylic Acids: While less common in the context of mainstream antibiotics compared to their 3-carboxylic acid counterparts, derivatives of quinoline-5-carboxylic acid have also been reported to possess antimicrobial properties. For example, certain 8-hydroxyquinoline-5-sulfonamides have shown activity against Staphylococcus aureus.
Quantitative Comparison of Antimicrobial Activity
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoline-3-Carboxylic Acid | Various pyrimidoquinoline derivatives | Staphylococcus aureus | Not specified, but showed activity | [1][9] |
| Quinoline-5-Carboxylic Acid | 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | Staphylococcus aureus (MRSA) | MIC comparable to oxacillin/ciprofloxacin | |
| Quinoline Derivative | HT61 | Staphylococcus aureus | 16 | [10] |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Complete cell culture medium
-
Test compounds (Quinoline-3-carboxylic acid and Quinoline-5-carboxylic acid derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%).
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control wells (medium with solvent) and untreated control wells.
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control well (inoculum without compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathway and Mechanism of Action Diagrams
Inhibition of Bacterial DNA Replication
Quinolone carboxylic acids, particularly the 3-isomers, are well-known for their ability to inhibit bacterial DNA gyrase and topoisomerase IV. This leads to the accumulation of double-stranded DNA breaks, ultimately causing bacterial cell death.
References
- 1. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial Activity of Quinoline-Based Derivatives against Methicillin-Resistant Staphylococcus aureus and Pseudomonas aeruginosa: Design, Synthesis, DFT and Molecular Dynamic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
Safety Operating Guide
Proper Disposal of 3-Bromoquinoline-5-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical responsibility for all laboratory personnel. This guide provides detailed procedures for the proper disposal of 3-bromoquinoline-5-carboxylic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Hazard Identification and Safety Precautions
Before handling or disposing of this compound, it is imperative to be fully aware of its associated hazards. The following table summarizes the key hazard information.
| Hazard Classification | GHS Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1] | Warning | GHS07 |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[1] | Warning | GHS07 |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[1] | Warning | GHS07 |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation.[1] | Warning | GHS07 |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling or disposing of this compound to minimize exposure risk.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US) approved standards. A face shield is also recommended.[1] |
| Skin Protection | Wear a complete suit protecting against chemicals. Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact.[1] |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[1] |
| General Hygiene | Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday. Avoid contact with skin, eyes, and clothing.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
The container should be made of a material compatible with the chemical.
2. Spill Management:
-
In the event of a spill, evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear the appropriate PPE as detailed in the table above.
-
For solid spills, sweep or shovel the material into a suitable container for disposal, minimizing dust generation.[2]
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in the designated waste container.
-
Do not allow the chemical to enter drains or waterways.[1]
3. Container Management:
-
Keep the waste container tightly closed when not in use.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
4. Final Disposal:
-
All chemical waste must be disposed of through a licensed and approved hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[3][4][5][6][7]
-
It is often required to dispose of this type of waste via incineration in a licensed facility equipped with an afterburner and scrubber.[2]
-
Complete all necessary waste manifest paperwork accurately before the waste is transported off-site.
Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. youtube.com [youtube.com]
- 4. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 5. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 6. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 7. epa.gov [epa.gov]
Personal protective equipment for handling 3-Bromoquinoline-5-carboxylic acid
This guide provides crucial safety and logistical information for handling 3-Bromoquinoline-5-carboxylic acid in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper disposal. The following recommendations are based on best practices for handling quinoline derivatives and should be supplemented with a substance-specific Safety Data Sheet (SDS) when available.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure to this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are mandatory to protect against splashes. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][2][3] |
| Skin Protection | - Gloves: Chemically resistant gloves, such as nitrile or neoprene, are required.[1] Check the manufacturer's glove compatibility data for breakthrough times. - Lab Coat: A clean, buttoned lab coat or a disposable gown should be worn to protect against contamination.[1][4] For procedures with a higher risk of splashes or spills, a chemically resistant apron is recommended. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][5][6][7] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.[2][4] |
| Foot Protection | Appropriate shoes that cover the entire foot (closed-toe and closed-heel) must be worn in the laboratory.[4] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Review the Safety Data Sheet (SDS) for this compound before starting any work.
-
Designate a specific handling area, such as a chemical fume hood.[1]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[1]
-
Assemble all necessary equipment and reagents.
2. Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
3. Weighing and Transfer:
-
If the compound is a solid, handle it carefully to minimize dust formation.[3][6]
-
Use a spatula or other appropriate tools for transfers.
-
Keep all containers with this compound clearly labeled and sealed when not in use.[1]
4. During the Experiment:
-
Avoid direct contact with the skin, eyes, and clothing.[2][6]
-
If skin or eye contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5][7][8]
-
In case of inhalation, move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[3]
-
If swallowed, rinse the mouth with water and seek immediate medical attention.[2][6] Do not induce vomiting.[6][7][8]
5. Post-Experiment:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.[1]
-
Properly remove and dispose of PPE. Gloves should be removed without touching the outer surface.[1][2]
-
Wash hands and any exposed skin thoroughly after handling.[5][7]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be considered hazardous waste.[1] Place these materials in a clearly labeled, sealed waste bag or container.[1]
-
Disposal Vendor: Follow your institution's guidelines for hazardous waste disposal. Arrange for pickup by a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[6][9]
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. store.sangon.com [store.sangon.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. lobachemie.com [lobachemie.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.fr [fishersci.fr]
- 9. synquestlabs.com [synquestlabs.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
